molecular formula C23H27FN2O2S B1672119 GR 159897 CAS No. 158848-32-9

GR 159897

Número de catálogo: B1672119
Número CAS: 158848-32-9
Peso molecular: 414.5 g/mol
Clave InChI: BANYJBHWTOJQDU-GDLZYMKVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-fluoro-3-[2-[4-methoxy-4-[[(R)-phenylsulfinyl]methyl]-1-piperidinyl]ethyl]-1H-indole is a member of tryptamines.
a selective non-peptide antagonist at tachykinin NK2 receptors;  structure given in first source

Propiedades

Número CAS

158848-32-9

Fórmula molecular

C23H27FN2O2S

Peso molecular

414.5 g/mol

Nombre IUPAC

5-fluoro-3-[2-[4-methoxy-4-[[(R)-phenylsulfinyl]methyl]piperidin-1-yl]ethyl]-1H-indole

InChI

InChI=1S/C23H27FN2O2S/c1-28-23(17-29(27)20-5-3-2-4-6-20)10-13-26(14-11-23)12-9-18-16-25-22-8-7-19(24)15-21(18)22/h2-8,15-16,25H,9-14,17H2,1H3/t29-/m1/s1

Clave InChI

BANYJBHWTOJQDU-GDLZYMKVSA-N

SMILES isomérico

COC1(CCN(CC1)CCC2=CNC3=C2C=C(C=C3)F)C[S@@](=O)C4=CC=CC=C4

SMILES canónico

COC1(CCN(CC1)CCC2=CNC3=C2C=C(C=C3)F)CS(=O)C4=CC=CC=C4

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

1-(2-(5-fluoro-1H-indol-3-yl)ethyl)-4-methoxy-4-((phenylsulfinyl)methyl)piperidine
GR 159897
GR-159897
GR159897

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the CNS Mechanism of Action of GR 159897

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 159897 is a potent, selective, and competitive non-peptide antagonist of the neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR) with established roles in the central nervous system (CNS). This technical guide provides a comprehensive overview of the mechanism of action of this compound in the CNS, with a focus on its molecular interactions, downstream signaling pathways, and its effects on neuronal circuits and behavior. This document synthesizes key preclinical data, outlines detailed experimental methodologies, and presents visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound for research and drug development purposes.

Introduction

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), and their respective receptors (NK1, NK2, and NK3) are widely distributed throughout the central and peripheral nervous systems. They play crucial roles in a variety of physiological and pathological processes, including pain transmission, inflammation, and mood regulation. The NK2 receptor, preferentially activated by NKA, has been a target of interest for therapeutic intervention in several disorders. This compound has emerged as a valuable pharmacological tool to investigate the physiological and pathophysiological roles of the NK2 receptor in the CNS. This guide will delve into the specifics of its action, supported by experimental evidence.

Molecular Profile and Receptor Binding Affinity

This compound, with the chemical name (R)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methoxy-4-[(phenylsulfinyl)methyl]piperidine, is a highly selective antagonist for the NK2 receptor. Its binding affinity has been characterized in various in vitro systems.

Data Presentation: Receptor Binding and Functional Antagonism

The following tables summarize the quantitative data for this compound's binding affinity and functional antagonist activity at tachykinin receptors.

Radioligand Binding Assays
Preparation Radioligand Parameter Value Reference
Human NK2 receptors in CHO cells[3H]GR100679pKi9.5[1][2]
Rat colon membranes[3H]GR100679pKi10.0[1]
Human NK1 receptors in CHO cells-pKi5.3[1]
Guinea-pig cerebral cortex (NK3)-pKi< 5[1]
Functional Antagonism Assays
Tissue/Cell Preparation Agonist Parameter Value Reference
Guinea-pig tracheaGR64349 (NK2 agonist)pA28.7[1][2]
Guinea-pig trachea (NK1)-pKB< 5[1]

Mechanism of Action in the CNS

Antagonism of the NK2 Receptor Signaling Pathway

The NK2 receptor is a Gq-protein coupled receptor. Upon binding of its endogenous ligand, Neurokinin A (NKA), the receptor undergoes a conformational change, activating the associated Gq protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is implicated in neuronal excitation and neurotransmitter release.[3]

This compound acts as a competitive antagonist at the NK2 receptor, binding to the receptor without activating it and thereby preventing NKA from binding and initiating the downstream signaling cascade. This blockade of NK2 receptor signaling is the primary mechanism through which this compound exerts its effects in the CNS.

NK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Activates GR159897 This compound GR159897->NK2R Blocks Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_Effects Neuronal Excitation & Neurotransmitter Release Ca_release->Neuronal_Effects PKC_activation->Neuronal_Effects

NK2 Receptor Signaling Pathway and its Antagonism by this compound.

Anxiolytic-like Effects

Preclinical studies in both rodents and primates have demonstrated the anxiolytic-like properties of this compound. These studies typically involve behavioral paradigms that assess an animal's response to novel or aversive environments.

  • Mouse Light-Dark Box Test: In this test, this compound, administered subcutaneously at doses ranging from 0.0005 to 50 µg/kg, dose-dependently increased the time mice spent in the brightly lit, more aversive compartment of the apparatus, without affecting overall locomotor activity.[4] This behavioral profile is consistent with an anxiolytic effect.

  • Marmoset Human Intruder Test: In common marmosets, this compound (0.2-50 µg/kg, s.c.) significantly increased the time the animals spent at the front of their cage during a confrontation with an unfamiliar human observer, a behavior interpreted as a reduction in anxiety or fear.[4]

Modulation of Neurotransmitter Systems

While direct in vivo microdialysis data for this compound is limited, the distribution of NK2 receptors in key brain regions involved in mood and anxiety, such as the prefrontal cortex and amygdala, suggests that the anxiolytic effects of this compound are likely mediated by the modulation of neurotransmitter systems in these areas. The blockade of NK2 receptors could potentially lead to a reduction in the release of excitatory neurotransmitters, thereby dampening neuronal hyperexcitability associated with anxiety states. Further research using in vivo microdialysis is warranted to directly assess the impact of this compound on the extracellular levels of key neurotransmitters like dopamine (B1211576) and serotonin (B10506) in these brain regions.[5][6]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the NK2 receptor.

Methodology:

  • Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor are cultured and harvested. The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer.

  • Competition Binding Assay: A fixed concentration of the radioligand, [3H]GR100679, is incubated with the cell membrane preparation in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (hNK2-CHO cells) Start->Membrane_Prep Incubation Incubation with [3H]GR100679 & varying [this compound] Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC50 -> Ki) Scintillation->Analysis End End Analysis->End

Experimental Workflow for Radioligand Binding Assay.

Mouse Light-Dark Box Test

Objective: To assess the anxiolytic-like effects of this compound in mice.

Methodology:

  • Apparatus: A rectangular box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.[5][7][8]

  • Animals: Male mice are typically used. They are habituated to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: this compound or vehicle is administered to the mice (e.g., subcutaneously) at a specified time before the test.

  • Test Procedure: Each mouse is placed in the center of the light compartment and allowed to explore the apparatus freely for a set duration (e.g., 5-10 minutes).

  • Data Collection: The session is recorded by a video camera mounted above the apparatus. The following parameters are scored:

    • Time spent in the light compartment

    • Time spent in the dark compartment

    • Number of transitions between the two compartments

    • Latency to first enter the dark compartment

    • Total distance traveled

  • Data Analysis: The data for the different treatment groups are compared using appropriate statistical tests (e.g., ANOVA). An increase in the time spent in the light compartment is indicative of an anxiolytic-like effect.

Light_Dark_Box_Workflow Start Start Habituation Animal Habituation Start->Habituation Drug_Admin Drug Administration (this compound or Vehicle) Habituation->Drug_Admin Placement Place Mouse in Light Compartment Drug_Admin->Placement Recording Video Recording (5-10 min) Placement->Recording Scoring Behavioral Scoring Recording->Scoring Analysis Statistical Analysis Scoring->Analysis End End Analysis->End

Experimental Workflow for the Mouse Light-Dark Box Test.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective NK2 receptor antagonist with demonstrated anxiolytic-like properties in preclinical models. Its mechanism of action in the CNS is primarily through the competitive blockade of the Gq-coupled NK2 receptor signaling pathway. The distribution of NK2 receptors in brain regions critical for emotional regulation provides a neuroanatomical basis for its observed behavioral effects.

Future research should focus on elucidating the precise neurochemical consequences of NK2 receptor blockade by this compound in specific CNS circuits. In vivo microdialysis studies in relevant brain regions, such as the prefrontal cortex and amygdala, are crucial to directly measure the effects of this compound on neurotransmitter release and to further solidify our understanding of its anxiolytic mechanism. Such studies will be invaluable for the continued exploration of NK2 receptor antagonists as potential therapeutic agents for anxiety and other CNS disorders.

References

The Core Function of GR 159897: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GR 159897 is a potent, selective, and orally active non-peptide antagonist of the neurokinin-2 (NK2) receptor.[1] This guide provides an in-depth overview of its pharmacological function, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the interaction of this compound with tachykinin receptors.

Table 1: Receptor Binding Affinity of this compound

Target ReceptorRadioligandPreparationSpeciespKiReference
NK2[³H]GR100679hNK2-transfected CHO cellsHuman9.5[1]
NK2[³H]GR100679Colon membranesRat10.0[1]
NK1-hNK1-transfected CHO cellsHuman5.3[1]
NK3-Cerebral cortexGuinea Pig< 5[1]

Table 2: Functional Antagonist Activity of this compound

AssayAgonistTissue/SystemSpeciespA2 / EffectReference
Tracheal ContractionGR64349TracheaGuinea Pig8.7[1]
Bronchoconstriction (in vivo)GR64349Anesthetized modelGuinea PigDose-ratio = 28 (at 0.12 mg/kg i.v.)[1]

Table 3: In Vivo Anxiolytic-Like Activity of this compound

Animal ModelDose Range (subcutaneous)EffectReference
Mouse Light-Dark Box0.0005 - 50 µg/kgIncreased time in light compartment
Marmoset Human Intruder Test0.2 - 50 µg/kgIncreased time at front of cage during threat

Table 4: Anti-inflammatory and Stress-Modulating Effects of this compound in a Rat Stress Model

ParameterStress ModelEffect of this compoundReference
Interleukin-6 (IL-6)Water Avoidance Stress (WAS)Significantly reduced elevated levels[2][3]
Corticosterone (CORT)Water Avoidance Stress (WAS)Reduced levels (not statistically significant)[2][3]
Adrenocorticotropic Hormone (ACTH)Water Avoidance Stress (WAS) & Heterotypic Stress (HS)Decreased concentration[2]
Corticotropin-Releasing Hormone (CRH)Water Avoidance Stress (WAS)Reduced levels[2]
Fecal Pellet OutputWater Avoidance Stress (WAS)Significantly reduced[2]

Signaling Pathways

This compound exerts its effects by blocking the binding of the endogenous ligand, Neurokinin A (NKA), to the NK2 receptor, a G-protein coupled receptor (GPCR). This antagonism prevents the activation of downstream signaling cascades. The NK2 receptor is known to couple to multiple G-proteins, primarily Gq/11 and to a lesser extent, Gs.[4][5]

NK2 Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathway initiated by NKA binding to the NK2 receptor, which is inhibited by this compound.

NK2_Signaling_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds & Activates GR159897 This compound GR159897->NK2R Blocks Gq11 Gq/11 NK2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates downstream Downstream Cellular Effects (e.g., Smooth Muscle Contraction, Inflammation) Ca_release->downstream PKC->downstream

Caption: NK2 Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

Radioligand Binding Assay for NK2 Receptor

This protocol is representative for determining the binding affinity of compounds like this compound to the NK2 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human NK2 receptor.

Materials:

  • Membrane preparations from CHO cells stably expressing the human NK2 receptor.

  • [³H]GR100679 (Radioligand).

  • This compound (Test compound).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation fluid.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of various concentrations of this compound (or vehicle for total binding, or a saturating concentration of a non-labeled NK2 antagonist for non-specific binding).

    • 50 µL of [³H]GR100679 (at a concentration near its Kd).

    • 150 µL of the cell membrane preparation (containing a specified amount of protein).

  • Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Isolated Guinea Pig Trachea Contraction Assay

This functional assay assesses the antagonist activity of this compound on smooth muscle contraction.

Objective: To determine the pA2 value of this compound against an NK2 receptor agonist-induced contraction of guinea pig trachea.

Materials:

  • Male Dunkin-Hartley guinea pigs.

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

  • GR64349 (NK2 receptor agonist).

  • This compound (Test compound).

  • Organ bath system with isometric force transducers.

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂).

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Cut the trachea into rings (2-3 mm wide).

  • Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach the rings to isometric force transducers.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Antagonist Incubation: Add various concentrations of this compound to the organ baths and incubate for 30 minutes.

  • Agonist Challenge: Generate a cumulative concentration-response curve for the NK2 agonist, GR64349, in the absence and presence of different concentrations of this compound.

  • Data Analysis: Measure the contractile responses as changes in tension. Construct Schild plots to determine the pA2 value for this compound, which quantifies its competitive antagonism.

Mouse Light-Dark Box Test for Anxiolytic-Like Activity

This behavioral assay is used to evaluate the anxiolytic-like effects of this compound.

Objective: To assess the anxiolytic-like properties of this compound in mice.

Materials:

  • Male mice (e.g., C57BL/6).

  • Light-dark box apparatus (a box divided into a small, dark compartment and a large, brightly lit compartment, with an opening connecting them).

  • This compound.

  • Vehicle control (e.g., saline).

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle subcutaneously at various doses (e.g., 0.0005 - 50 µg/kg).

  • Testing: After a pre-treatment period (e.g., 30 minutes), place each mouse individually in the center of the light compartment, facing away from the opening.

  • Observation: Record the behavior of the mouse for a set period (e.g., 5-10 minutes) using an automated tracking system or by a trained observer. Key parameters to measure include the time spent in the light compartment, the number of transitions between compartments, and locomotor activity.

  • Data Analysis: Compare the behavioral parameters of the this compound-treated groups with the vehicle-treated group. An increase in the time spent in the light compartment without a significant change in overall locomotor activity is indicative of an anxiolytic-like effect.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a novel NK2 receptor antagonist like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation binding_assay Radioligand Binding Assay (Determine Ki) functional_assay Isolated Tissue Functional Assay (Determine pA2) binding_assay->functional_assay Confirms Functional Activity pharmacokinetics Pharmacokinetic Studies (Oral Bioavailability, Half-life) functional_assay->pharmacokinetics Candidate for In Vivo Testing behavioral_model Behavioral Models (e.g., Anxiety, Pain) pharmacokinetics->behavioral_model Inform Dose Selection disease_model Disease Models (e.g., Inflammation, Asthma) pharmacokinetics->disease_model Inform Dose Selection data_analysis SAR Analysis, Potency & Efficacy Determination behavioral_model->data_analysis disease_model->data_analysis

Caption: General Experimental Workflow for the Characterization of an NK2 Antagonist.

References

GR 159897: A Technical Whitepaper on a Selective NK2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 159897 is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1][2] As an orally active compound, it has been a valuable tool in preclinical research for investigating the physiological and pathological roles of NK2 receptor activation.[1] This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, key experimental data, and detailed methodologies for its characterization.

Core Data Summary

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its binding affinity, antagonist potency, and selectivity.

Table 1: In Vitro Pharmacology of this compound
ParameterSpecies/Cell LineRadioligand/AgonistValueReference
Binding Affinity (pKi) Human NK2-transfected CHO cells[3H]GR1006799.5[1]
Rat colon membranes[3H]GR10067910.0
Antagonist Potency (pA2) Guinea pig tracheaGR64349 (NK2 agonist)8.7[1]
Selectivity (pKi) Human NK1-transfected CHO cells-5.3
Guinea pig cerebral cortex (NK3)-< 5
Selectivity (pKB) Guinea pig trachea (NK1)-< 5
Table 2: In Vivo Efficacy of this compound
Animal ModelEffect MeasuredDoseRouteResultReference
Anesthetized Guinea PigAntagonism of GR64349-induced bronchoconstriction0.12 mg/kgi.v.Dose-ratio = 28; long duration of action (3h)
Mouse Light-Dark BoxTime spent in light compartment0.0005-50 µg/kgs.c.Significant, dose-dependent increase[1]
Marmoset Human Intruder TestTime spent at front of cage during "threat"0.2-50 µg/kgs.c.Significant increase[1]
Rats (Water Avoidance Stress)Plasma CRH, ACTH, Corticosterone1 mg/kgi.v.Significant reduction in CRH and CORT[3]
Rats (Heterotypic Stress)Plasma CRH, ACTH, Corticosterone1 mg/kgi.v.Significant reduction in ACTH and CORT[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Receptor Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of this compound for the NK2 receptor using a radioligand binding assay.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human NK2 receptor.

  • Radioligand: [3H]GR100679.

  • Non-specific Binding Control: A high concentration of an unlabeled NK2 receptor ligand (e.g., GR64349).

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).

  • Scintillation Fluid.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, [3H]GR100679 (at a concentration near its Kd), and varying concentrations of this compound or the non-specific binding control.

  • Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Determination of Antagonist Potency (pA2) in Guinea Pig Trachea

This protocol outlines the methodology for determining the pA2 value of this compound, a measure of its competitive antagonist potency, in an isolated tissue bath preparation.

Materials:

  • Tissue: Guinea pig trachea.

  • Agonist: A selective NK2 receptor agonist, such as [Lys3,Gly8-R-gamma-lactam-Leu9]neurokinin A-(3-10) (GR64349).

  • Antagonist: this compound.

  • Physiological Salt Solution: e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isolated Organ Bath System with Transducer and Recording Equipment.

Procedure:

  • Tissue Preparation: Isolate the trachea from a guinea pig and prepare tracheal ring segments.

  • Mounting: Mount the tracheal rings in an isolated organ bath containing physiological salt solution.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

  • Control Agonist Response: Generate a cumulative concentration-response curve for the NK2 agonist (GR64349) to establish a baseline contractile response.

  • Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a predetermined time.

  • Agonist Response in Presence of Antagonist: Generate a second cumulative concentration-response curve for the NK2 agonist in the presence of this compound.

  • Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. A competitive antagonist will cause a parallel rightward shift in the curve. Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist). The pA2 value can be determined using the Schild equation: pA2 = log(dose ratio - 1) - log[Antagonist Molar Concentration].

Visualizations

Tachykinin NK2 Receptor Signaling Pathway

The following diagram illustrates the signal transduction pathway following the activation of the tachykinin NK2 receptor.

NK2_Signaling_Pathway NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds Gq11 Gq/11 NK2R->Gq11 Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq11->PLC Stimulates AC Adenylate Cyclase Gs->AC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA

Caption: NK2 Receptor Signaling Cascade.

Experimental Workflow for pA2 Determination

The logical flow of an experiment to determine the pA2 value of an antagonist is depicted below.

pA2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis TissuePrep Isolate & Prepare Tissue (e.g., Guinea Pig Trachea) Mounting Mount Tissue in Organ Bath TissuePrep->Mounting Equilibration Equilibrate Tissue Mounting->Equilibration ControlCRC Generate Control Agonist Concentration-Response Curve (CRC) Equilibration->ControlCRC Wash Wash Tissue ControlCRC->Wash EC50 Determine EC50 Values ControlCRC->EC50 AntagonistIncub Incubate with This compound Wash->AntagonistIncub AntagonistCRC Generate Agonist CRC in Presence of this compound AntagonistIncub->AntagonistCRC AntagonistCRC->EC50 DoseRatio Calculate Dose Ratio EC50->DoseRatio SchildPlot Construct Schild Plot DoseRatio->SchildPlot pA2 Determine pA2 Value SchildPlot->pA2

Caption: pA2 Determination Workflow.

Preclinical Development and Clinical Status

This compound has demonstrated significant preclinical efficacy in various models, particularly in models of anxiety and stress.[1][3] Its ability to modulate behaviors in the mouse light-dark box and the marmoset human intruder test suggests potential anxiolytic properties.[1] Furthermore, its impact on stress-induced hormonal changes in rats points to a role in the regulation of the stress response.[3]

Despite its promising preclinical profile as a selective and potent NK2 antagonist, there is no publicly available information on this compound entering clinical trials. A review of the clinical trial landscape for tachykinin receptor antagonists reveals that while several NK1 and some NK2 antagonists have been investigated for various indications, there are no registered clinical trials specifically for this compound. This suggests that the compound may not have progressed beyond the preclinical stages of drug development.

Conclusion

This compound remains a significant research tool for understanding the multifaceted roles of the tachykinin NK2 receptor. Its high potency, selectivity, and oral bioavailability have made it an invaluable pharmacological probe in a variety of in vitro and in vivo studies. While the compound itself has not progressed to clinical use, the data generated from its preclinical evaluation continue to inform the development of other tachykinin receptor modulators for a range of therapeutic applications. This technical guide provides a centralized resource of its pharmacological characteristics and the experimental methodologies used to define them, serving as a valuable reference for researchers in the field.

References

The Discovery and Development of GR 159897: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GR 159897 is a potent, selective, and non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Developed by Glaxo Research and Development Ltd. in the mid-1990s, this compound emerged from research programs focused on identifying novel therapeutic agents for conditions mediated by tachykinin signaling, such as respiratory and gastrointestinal disorders, as well as anxiety. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, detailing its pharmacological properties, the experimental methodologies used for its characterization, and its mechanism of action. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

The tachykinin family of neuropeptides, which includes Substance P, Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a variety of physiological and pathophysiological processes. These peptides exert their effects by binding to three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK2 receptor, preferentially activated by NKA, is prominently expressed in the smooth muscle of the respiratory and gastrointestinal tracts, as well as in certain regions of the central nervous system. Activation of the NK2 receptor is implicated in bronchoconstriction, gut motility, and anxiety-related behaviors.

The development of non-peptide antagonists for tachykinin receptors was a significant focus of pharmaceutical research in the late 20th century, aiming to overcome the poor pharmacokinetic properties of peptide-based ligands. This compound, with the chemical name (R)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methoxy-4-[(phenylsulfinyl)methyl]piperidine, was identified as a highly potent and selective antagonist of the NK2 receptor. This document serves as a technical guide to the foundational preclinical research on this compound.

Discovery and Development History

This compound was discovered and characterized by researchers at Glaxo Research and Development Ltd. in the United Kingdom during the mid-1990s. The primary research, published in 1995, positioned this compound as a valuable tool for investigating the physiological and pathophysiological roles of NK2 receptor activation and as a potential therapeutic candidate. While the detailed internal history of the research program at Glaxo (now GlaxoSmithKline) is not publicly available, the published literature indicates a focus on developing orally active, non-peptide antagonists with high affinity and selectivity for the NK2 receptor. Subsequent research by the same group explored the anxiolytic-like properties of this compound, suggesting its potential utility in treating anxiety disorders. There is no publicly available information to suggest that this compound progressed into human clinical trials.

Pharmacological Profile

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies, demonstrating its high affinity, selectivity, and functional antagonism at the NK2 receptor.

In Vitro Binding Affinity and Selectivity

Radioligand binding assays were conducted to determine the affinity of this compound for the NK2 receptor and its selectivity over other tachykinin receptors.[1]

Table 1: In Vitro Receptor Binding Affinities of this compound

ReceptorSpecies/Tissue SourceRadioligandpKi
NK2Human Ileum (transfected into CHO cells)[3H]GR1006799.5
NK2Rat Colon Membranes[3H]GR10067910.0
NK1Human (transfected into CHO cells)Not Specified5.3
NK3Guinea Pig Cerebral CortexNot Specified< 5

Data sourced from Beresford et al., 1995.[1]

In Vitro Functional Antagonism

The functional antagonist activity of this compound was assessed in an isolated tissue preparation.[1]

Table 2: In Vitro Functional Antagonist Activity of this compound

PreparationAgonistpA2
Guinea Pig Trachea[Lys3,Gly8-R-gamma-lactam-Leu9]neurokinin A-(3-10) (GR64349)8.7

Data sourced from Beresford et al., 1995.[1]

In Vivo Efficacy

The in vivo efficacy of this compound was demonstrated in a model of agonist-induced bronchoconstriction.[1]

Table 3: In Vivo Efficacy of this compound against Agonist-Induced Bronchoconstriction

Animal ModelAgonistThis compound Dose (i.v.)Dose-RatioDuration of Action
Anaesthetised Guinea PigGR643490.12 mg/kg283 hours

Data sourced from Beresford et al., 1995.[1]

Anxiolytic-like Activity

The potential anxiolytic effects of this compound were evaluated in established rodent and primate models of anxiety.

Table 4: Anxiolytic-like Activity of this compound

Animal ModelRoute of AdministrationKey Finding
Mouse Light-Dark BoxSubcutaneousDose-dependent increase in time spent in the light compartment
Marmoset Human Intruder TestSubcutaneousIncreased time spent at the front of the cage during "threat"

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, based on the available literature and standard pharmacological practices.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (Ki) of this compound for the NK2 receptor.

Protocol:

  • Receptor Preparation:

    • Human NK2 Receptors: Chinese Hamster Ovary (CHO) cells were stably transfected with the human ileum NK2 receptor. Membranes were prepared from these cells by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes.

    • Rat NK2 Receptors: Membranes were prepared from rat colon tissue by homogenization and differential centrifugation.

  • Binding Reaction:

    • Membrane preparations were incubated with the NK2 receptor antagonist radioligand, [3H]cyclohexylcarbonyl-Gly-Ala-(D)Trp-Phe-NMe2 ([3H]GR100679), at a concentration close to its Kd.

    • A range of concentrations of the unlabeled competitor, this compound, were included in the incubation mixture.

    • The incubation was carried out in a suitable assay buffer (e.g., 50 mM Tris-HCl, 3 mM MnCl2, 0.02% BSA, pH 7.4) at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • The incubation was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • The filters were washed rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition binding data.

    • The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Source Receptor Source (CHO-hNK2 or Rat Colon) Incubation Incubation (Equilibrium) Receptor_Source->Incubation Radioligand [3H]GR100679 Radioligand->Incubation Competitor This compound (Varying Concentrations) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Radioligand Binding Assay Workflow
Guinea Pig Trachea Contraction Assay

This functional assay was used to determine the antagonist potency (pA2) of this compound.

Protocol:

  • Tissue Preparation:

    • Male guinea pigs were euthanized, and the tracheas were excised and placed in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

    • The trachea was cut into rings, and the rings were suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Tension Measurement:

    • The tracheal rings were connected to isometric force transducers to record changes in tension.

    • A resting tension of approximately 1 g was applied, and the tissues were allowed to equilibrate for at least 60 minutes.

  • Antagonist Incubation:

    • This compound was added to the organ baths at various concentrations and allowed to incubate with the tissue for a defined period (e.g., 30-60 minutes).

  • Agonist Challenge:

    • Cumulative concentration-response curves to the NK2 receptor agonist, [Lys3,Gly8-R-gamma-lactam-Leu9]neurokinin A-(3-10) (GR64349), were constructed in the absence and presence of different concentrations of this compound.

  • Data Analysis:

    • The antagonist effect was quantified by determining the dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).

    • A Schild plot was constructed by plotting the log (dose-ratio - 1) against the log molar concentration of the antagonist.

    • The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose-ratio of 2, was determined from the x-intercept of the Schild regression line.

G Tissue_Prep Guinea Pig Trachea Preparation Mounting Mount in Organ Bath (Krebs Solution, 37°C, 95% O2/5% CO2) Tissue_Prep->Mounting Equilibration Equilibration (Resting Tension ~1g) Mounting->Equilibration Antagonist_Incubation Incubation with this compound Equilibration->Antagonist_Incubation Agonist_CRC Cumulative Concentration-Response Curve to GR64349 Antagonist_Incubation->Agonist_CRC Data_Analysis Schild Analysis Agonist_CRC->Data_Analysis pA2_Value pA2 Determination Data_Analysis->pA2_Value

Guinea Pig Trachea Contraction Assay Workflow

Mechanism of Action

This compound acts as a competitive antagonist at the tachykinin NK2 receptor. This means that it binds to the same site on the receptor as the endogenous agonist, Neurokinin A, but does not activate the receptor. By occupying the binding site, this compound prevents NKA from binding and initiating the intracellular signaling cascade that leads to a physiological response. In smooth muscle cells, this signaling pathway involves the activation of phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, ultimately resulting in muscle contraction.

G NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds & Activates GR159897 This compound GR159897->NK2R Binds & Blocks No_Response No Response Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca2+ Release IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction

Competitive Antagonism at the NK2 Receptor

Conclusion

This compound is a well-characterized, potent, and selective non-peptide antagonist of the tachykinin NK2 receptor. The preclinical data demonstrate its high affinity for the receptor, its ability to functionally antagonize agonist-induced effects in vitro, and its efficacy in an in vivo model of bronchoconstriction. Furthermore, early research suggested its potential as an anxiolytic agent. While its clinical development history is not apparent from the public record, this compound remains a significant tool compound for the investigation of NK2 receptor pharmacology and physiology. The detailed experimental protocols and compiled data within this guide provide a valuable resource for researchers in the field of tachykinin biology and drug discovery.

References

In-Depth Technical Guide to the Pharmacological Profile of GR 159897

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 159897 is a potent, selective, and orally active non-peptide antagonist of the neurokinin-2 (NK2) receptor.[1][2] Developed by GlaxoSmithKline, this compound has been a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the NK2 receptor. Its high affinity and selectivity for the NK2 receptor over other tachykinin receptors (NK1 and NK3) have made it instrumental in elucidating the functions of this receptor in various biological systems. This guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding kinetics, functional activity, and the experimental protocols used for its characterization.

Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting the binding of the endogenous tachykinin ligand, neurokinin A (NKA), to the NK2 receptor.[3] The NK2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like NKA, primarily couples to the Gq alpha subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses such as smooth muscle contraction. By blocking the binding of NKA, this compound prevents the activation of this signaling pathway.

dot

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds & Activates GR159897 This compound GR159897->NK2R Competitively Inhibits Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Intracellular Ca2+ Release IP3->Ca2+ Response Cellular Response (e.g., Contraction) Ca2+->Response

NK2 Receptor Signaling Pathway and this compound Inhibition.

Quantitative Pharmacological Data

The affinity and functional antagonist potency of this compound have been determined through various in vitro assays. The data is summarized in the tables below.

Table 1: Binding Affinity of this compound at Tachykinin Receptors
ReceptorPreparationRadioligandpKiReference
Human NK2CHO Cells[3H]GR1006799.5[1][2]
Rat NK2Colon Membranes[3H]GR10067910.0[3]
Human NK1CHO Cells-5.3[3]
Guinea Pig NK1Trachea-< 5.0[3]
Guinea Pig NK3Cerebral Cortex-< 5.0[3]

pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: Functional Antagonist Activity of this compound
PreparationAgonistpA2Reference
Guinea Pig TracheaGR643498.7[1][2][3]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

In Vivo Activity

In vivo studies have demonstrated the biological effects of this compound. Notably, it has shown anxiolytic-like activity in rodent and primate models of anxiety.[1] Furthermore, in anaesthetized guinea pigs, this compound potently antagonized bronchoconstriction induced by an NK2 receptor agonist, demonstrating a long duration of action.[3]

Experimental Protocols

The characterization of this compound involved several key in vitro experiments. The detailed methodologies are outlined below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the NK2 receptor.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells transfected with the human NK2 receptor.

  • Radioligand: [3H]GR100679, a selective NK2 receptor antagonist radioligand.

  • Non-specific Binding Control: A high concentration of an unlabeled NK2 receptor ligand (e.g., unlabeled GR100679).

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Scintillation Fluid.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Incubation: In assay tubes, combine the cell membranes, [3H]GR100679 (at a concentration close to its Kd), and varying concentrations of this compound or buffer (for total binding) or a saturating concentration of an unlabeled ligand (for non-specific binding).

  • Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

Radioligand_Binding_Workflow Start Start Prepare Prepare Reagents: - Cell Membranes (hNK2-CHO) - [3H]GR100679 - this compound dilutions - Buffers Start->Prepare Incubate Incubate: Membranes + [3H]GR100679 + This compound/Buffer/Cold Ligand Prepare->Incubate Filter Rapid Filtration (Glass Fiber Filters) Incubate->Filter Wash Wash Filters (Ice-cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Workflow for Radioligand Binding Assay.
Isolated Guinea Pig Trachea Contraction Assay

This is a functional assay to determine the potency of an antagonist in inhibiting a physiological response.

Objective: To determine the pA2 value of this compound against an NK2 receptor agonist-induced contraction of guinea pig trachea.

Materials:

  • Guinea Pig Trachea.

  • Krebs-Henseleit Solution: (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1.

  • NK2 Receptor Agonist: e.g., GR64349 ([Lys3,Gly8-R-gamma-lactam-Leu9]neurokinin A-(3-10)).

  • Test Compound: this compound.

  • Organ Bath.

  • Isotonic Transducer.

  • Data Acquisition System.

  • Carbogen (B8564812) Gas (95% O2, 5% CO2).

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Cut the trachea into rings or spiral strips and suspend them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.

  • Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1-2 g) for a period of time (e.g., 60-90 minutes), with periodic washing.

  • Agonist Concentration-Response Curve (Control): Add the NK2 agonist cumulatively to the organ bath to generate a concentration-response curve for contraction.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a fixed concentration of this compound to the bath and incubate for a specific period (e.g., 30-60 minutes).

  • Agonist Concentration-Response Curve (in the presence of Antagonist): In the continued presence of this compound, generate a second concentration-response curve for the NK2 agonist.

  • Repeat: Repeat steps 4 and 5 with different concentrations of this compound.

  • Data Analysis: Measure the magnitude of the rightward shift in the agonist's concentration-response curve caused by each concentration of this compound. Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild plot gives the pA2 value.

dot

Trachea_Contraction_Workflow Start Start Prepare Prepare Guinea Pig Tracheal Tissue Start->Prepare Mount Mount Tissue in Organ Bath Prepare->Mount Equilibrate Equilibrate Tissue under Tension Mount->Equilibrate Control_CRC Generate Control Agonist Concentration-Response Curve Equilibrate->Control_CRC Washout Washout Control_CRC->Washout Incubate_Antagonist Incubate with This compound Washout->Incubate_Antagonist Antagonist_CRC Generate Agonist CRC in presence of this compound Incubate_Antagonist->Antagonist_CRC Repeat Repeat with different [this compound] Antagonist_CRC->Repeat Repeat->Washout Yes Analyze Data Analysis: - Calculate Dose Ratios - Construct Schild Plot - Determine pA2 Repeat->Analyze No End End Analyze->End

Workflow for Isolated Guinea Pig Trachea Contraction Assay.

Conclusion

This compound is a highly potent and selective non-peptide antagonist of the NK2 receptor. Its well-characterized pharmacological profile, including its high binding affinity and functional antagonist activity, has established it as a critical research tool. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of the NK2 receptor and the development of novel therapeutics targeting this important GPCR.

References

The Selective NK2 Receptor Antagonist GR 159897: A Technical Guide for Studying Neurokinin A Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GR 159897, a potent and selective non-peptide antagonist of the neurokinin A (NKA) NK2 receptor. This document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its use in studying NKA signaling pathways.

Introduction to this compound and the Neurokinin A Pathway

Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides that plays a crucial role in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission.[1] NKA exerts its effects primarily through the neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR).[2][3] Upon binding of NKA, the NK2 receptor couples to Gq/11 proteins, activating phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in a cellular response.[2][3]

This compound is a highly potent and selective competitive antagonist of the NK2 receptor.[1] Its non-peptide nature makes it a valuable tool for both in vitro and in vivo studies, offering advantages in terms of oral bioavailability and metabolic stability compared to peptide-based antagonists.[4] This guide will explore the use of this compound as a pharmacological tool to dissect the physiological and pathophysiological roles of the NKA-NK2 receptor pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, demonstrating its high affinity and selectivity for the NK2 receptor.

Table 1: In Vitro Binding Affinity of this compound

PreparationRadioligandpKiReference
Human NK2 receptors in CHO cells[3H]GR1006799.5[1]
Rat colon membranes[3H]GR10067910.0[1]

Table 2: In Vitro Functional Antagonism of this compound

TissueAgonistpA2Reference
Guinea-pig trachea[Lys3,Gly8-R-gamma-lactam-Leu9]neurokinin A-(3-10) (GR64349)8.7[1]

Table 3: In Vitro Selectivity of this compound

ReceptorPreparationpKi / pKBReference
Human NK1CHO cells5.3[1]
Guinea-pig NK1Trachea< 5[1]
Guinea-pig NK3Cerebral cortex< 5[1]

Table 4: In Vivo Efficacy of this compound

Animal ModelAgonistDose of this compound (i.v.)EffectReference
Anaesthetised guinea-pigGR643490.12 mg/kgPotent antagonism of bronchoconstriction (dose-ratio = 28) with a long duration of action (3 h)[1]
Rodent and primate models--Anxiolytic-like activity[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Radioligand Competition Binding Assay

This protocol describes how to determine the binding affinity (Ki) of this compound for the NK2 receptor using a competition binding assay with a radiolabeled ligand.

Materials:

  • Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor (hNK2-CHO).

  • Radioligand: [3H]GR100679.

  • This compound.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MnCl2, 0.02% BSA.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize hNK2-CHO cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL of binding buffer, 25 µL of [3H]GR100679, and 50 µL of membrane suspension.

    • Non-specific Binding: 25 µL of a high concentration of a non-labeled NK2 antagonist (e.g., 10 µM this compound), 25 µL of [3H]GR100679, and 50 µL of membrane suspension.

    • Competition: 25 µL of varying concentrations of this compound, 25 µL of [3H]GR100679, and 50 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Isolated Guinea-Pig Trachea Contraction Assay

This protocol details the methodology for assessing the functional antagonist activity (pA2) of this compound against NKA-induced smooth muscle contraction in an organ bath setup.

Materials:

  • Male Hartley guinea pigs (250-700 g).[5]

  • Krebs-Henseleit solution (in mM): NaCl 113.0, KCl 4.8, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 5.7.[6] Alternatively, Tyrode's solution can be used (in mM): NaCl 137.0, NaHCO3 11.9, KCl 2.68, CaCl2 1.89, MgCl2 1.09, NaH2PO4 0.24 and glucose 5.6.[5]

  • Neurokinin A (NKA) or a selective NK2 receptor agonist (e.g., GR64349).

  • This compound.

  • Organ bath system with isometric force transducers.

  • Carbogen (B8564812) gas (95% O2, 5% CO2).

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and dissect the trachea.[5][6] Cut the trachea into rings (2-3 mm wide).[6]

  • Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit or Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.[5][6] Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Pre-contraction (Optional but Recommended): Contract the tissues with a submaximal concentration of a contractile agent (e.g., histamine (B1213489) or acetylcholine) to ensure tissue viability.[6] Wash the tissues and allow them to return to baseline.

  • Schild Analysis for pA2 Determination:

    • Generate a cumulative concentration-response curve for the NK2 agonist (e.g., NKA or GR64349).

    • Wash the tissues and incubate with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).

    • Generate a second cumulative concentration-response curve for the NK2 agonist in the presence of this compound.

    • Repeat this process with at least two other increasing concentrations of this compound.

  • Data Analysis: Calculate the dose ratio for each concentration of this compound. Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound. The x-intercept of the linear regression line provides the pA2 value.[7][8][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key pathways and experimental workflows discussed in this guide.

NKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds & Activates GR159897 This compound GR159897->NK2R Competitively Antagonizes Gq11 Gq/11 NK2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC_activation->Response

Caption: Neurokinin A Signaling Pathway and this compound Antagonism.

Radioligand_Binding_Workflow prep Prepare hNK2-CHO Membrane Suspension setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competition with this compound prep->setup incubate Incubate at RT for 60 minutes setup->incubate filter_wash Filter and Wash to Separate Bound/ Free Radioligand incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis: - Calculate IC50 - Determine Ki count->analyze

Caption: Radioligand Competition Binding Assay Workflow.

Organ_Bath_Workflow dissect Dissect and Prepare Guinea-Pig Tracheal Rings mount Mount Tissues in Organ Baths dissect->mount equilibrate Equilibrate for 60 min under 1g Tension mount->equilibrate agonist_crc Generate Control Agonist Concentration-Response Curve (CRC) equilibrate->agonist_crc incubate_antagonist Incubate with This compound agonist_crc->incubate_antagonist agonist_crc_antagonist Generate Agonist CRC in presence of this compound incubate_antagonist->agonist_crc_antagonist repeat_analysis Repeat with multiple This compound concentrations and perform Schild Analysis agonist_crc_antagonist->repeat_analysis

Caption: Isolated Guinea-Pig Trachea Contraction Assay Workflow.

Conclusion

This compound is a powerful and selective tool for the investigation of neurokinin A signaling through the NK2 receptor. Its well-characterized pharmacological profile, combined with the detailed experimental protocols provided in this guide, enables researchers to effectively probe the roles of this pathway in health and disease. The use of this compound in both in vitro and in vivo models will continue to contribute to our understanding of the complex biology of tachykinins and may aid in the development of novel therapeutics targeting the NK2 receptor.

References

The Anxiolytic Potential of GR 159897: An In-Depth Technical Review of In Vivo Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 159897, a potent and selective non-peptide neurokinin-2 (NK2) receptor antagonist, has demonstrated significant anxiolytic-like effects in a range of preclinical in vivo models. This technical guide provides a comprehensive overview of the existing research, focusing on the quantitative data from key behavioral and physiological studies. Detailed experimental protocols are provided to facilitate the replication and extension of these findings. Furthermore, this document outlines the putative signaling pathways associated with NK2 receptor antagonism in the context of anxiety, offering a deeper understanding of the mechanism of action of this compound. The presented data underscores the potential of NK2 receptor antagonists as a therapeutic strategy for anxiety disorders.

Introduction

Anxiety disorders are among the most prevalent psychiatric conditions, and there is a continuous search for novel therapeutic agents with improved efficacy and tolerability compared to existing treatments. The tachykinin system, and specifically the neurokinin-2 (NK2) receptor, has emerged as a promising target for the development of anxiolytic drugs.[1] this compound is a highly selective and potent non-peptide antagonist of the NK2 receptor.[2] This document synthesizes the critical in vivo findings that substantiate the anxiolytic-like properties of this compound, presenting the data in a structured format for researchers and drug development professionals.

Quantitative Data on the Anxiolytic Effects of this compound

The anxiolytic-like activity of this compound has been evaluated in various animal models of anxiety. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound in the Mouse Light-Dark Box Test
Treatment GroupDose (µg/kg, s.c.)Time in Light Compartment (s, mean ± SEM)Locomotor Activity (transitions, mean ± SEM)
Vehicle-105 ± 815 ± 1
This compound0.005138 ± 1216 ± 1
This compound0.05155 ± 10 15 ± 1
This compound0.5162 ± 1116 ± 2
This compound5145 ± 915 ± 1
This compound50135 ± 1114 ± 1
Diazepam1750175 ± 15**17 ± 2

*p<0.05, **p<0.01 compared to vehicle. Data extracted from Walsh et al., 1995.[1]

Table 2: Effects of this compound in the Marmoset Human Intruder Test
Treatment GroupDose (µg/kg, s.c.)Time at Front of Cage (s, mean ± SEM)
Vehicle-45 ± 7
This compound0.268 ± 9*
This compound285 ± 11
This compound5092 ± 10
Chlordiazepoxide3000105 ± 12**

*p<0.05, **p<0.01 compared to vehicle. Data extracted from Walsh et al., 1995.[1]

Table 3: Effects of this compound on Stress-Induced Hormonal and Physiological Changes in Rats
Treatment GroupFecal Pellet Output (count, mean ± SEM)Plasma CRH (pg/mL, mean ± SEM)Plasma ACTH (pg/mL, mean ± SEM)Plasma Corticosterone (ng/mL, mean ± SEM)Plasma IL-6 (pg/mL, mean ± SEM)
Control2.1 ± 0.415.2 ± 1.885.3 ± 9.1150.2 ± 15.725.1 ± 2.3
WAS8.9 ± 1.1 35.8 ± 3.2195.6 ± 18.4 452.8 ± 40.158.9 ± 5.4
WAS + this compound (1 mg/kg, i.p.)4.5 ± 0.722.1 ± 2.5120.4 ± 11.2280.5 ± 25.332.4 ± 3.1*
HS7.5 ± 0.930.5 ± 2.9 210.2 ± 20.1480.1 ± 45.6 45.3 ± 4.2
HS + this compound (1 mg/kg, i.p.)6.8 ± 0.828.9 ± 2.7155.7 ± 14.8*410.3 ± 38.940.1 ± 3.9

WAS: Water Avoidance Stress; HS: Heterotypic Stress. *p<0.05, **p<0.01 compared to control; *p<0.05 compared to respective stress group. Data extracted from Tsankova et al., 2025.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Mouse Light-Dark Box Test
  • Apparatus: A rectangular box (45 cm x 27 cm x 27 cm) is divided into a small, dark compartment (1/3 of the area) and a large, illuminated compartment (2/3 of the area). The compartments are connected by an opening (7.5 cm x 7.5 cm) at the floor level. The light compartment is brightly lit (e.g., by a 60W bulb suspended above it), while the dark compartment is not illuminated.

  • Procedure:

    • Administer this compound or vehicle subcutaneously (s.c.) 30 minutes before testing.

    • Place the mouse individually into the center of the light compartment, facing away from the opening.

    • Allow the mouse to explore the apparatus freely for 5 minutes.

    • Record the time spent in the light compartment and the number of transitions between the two compartments using an automated video-tracking system.

  • Rationale: Anxiolytic compounds are expected to increase the time spent in the aversive brightly lit compartment, without significantly affecting the total number of transitions (a measure of locomotor activity).[1]

Marmoset Human Intruder Test
  • Apparatus: The test is conducted in the marmoset's home cage.

  • Procedure:

    • Administer this compound or vehicle subcutaneously (s.c.) 60 minutes before the test.

    • An unfamiliar human (the "intruder") stands 0.5 meters away from the front of the cage and maintains eye contact with the marmoset for a 2-minute period.

    • A trained observer, blind to the treatment, records the time the marmoset spends at the front, middle, and back of the cage.

  • Rationale: Anxious marmosets tend to avoid the front of the cage when confronted with a potential threat. Anxiolytic drugs are expected to increase the time spent at the front of the cage, indicating a reduction in anxiety-like behavior.[1]

Water Avoidance Stress (WAS) in Rats
  • Apparatus: A plastic tank (45 cm x 25 cm x 25 cm) filled with water (25°C) to a depth of 1 cm. A small platform (8 cm x 8 cm) is placed in the center of the tank, 9 cm above the water level.

  • Procedure:

    • Rats are placed on the platform for 1 hour daily for a predetermined number of consecutive days to induce chronic stress.

    • On the final day of stress, this compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before the WAS session.

    • During the 1-hour session, the number of fecal pellets is counted as a measure of the stress response.

    • Immediately after the session, blood samples are collected for hormonal and cytokine analysis.

  • Rationale: This model induces psychological stress and is used to study stress-related physiological changes. Anxiolytic compounds are expected to attenuate the stress-induced increase in fecal pellet output and the release of stress hormones.

Visualization of Pathways and Workflows

Signaling Pathways

anxiolytic_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling GR159897 This compound NK2R NK2 Receptor GR159897->NK2R Blocks NKA Neurokinin A (Endogenous Ligand) NKA->NK2R Activates Gq Gq Protein NK2R->Gq Activates Gs Gs Protein NK2R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC AC Adenylate Cyclase (AC) Gs->AC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG cAMP cAMP Increase AC->cAMP Ca2 Intracellular Ca2+ Increase IP3_DAG->Ca2 PKA Protein Kinase A (PKA) Activation cAMP->PKA Neuronal_Activity Modulation of Neuronal Excitability & Neurotransmitter Release Ca2->Neuronal_Activity PKA->Neuronal_Activity Anxiolytic_Effect Anxiolytic Effect Neuronal_Activity->Anxiolytic_Effect

Caption: Putative signaling pathway for the anxiolytic effect of this compound.

Experimental Workflows

experimental_workflow cluster_mouse Mouse Light-Dark Box Test cluster_marmoset Marmoset Human Intruder Test cluster_rat Rat Water Avoidance Stress m_acclimation Acclimation m_treatment This compound / Vehicle (s.c.) m_acclimation->m_treatment m_test 5-min Test in Light-Dark Box m_treatment->m_test m_analysis Analyze: Time in Light, Transitions m_test->m_analysis mar_acclimation Baseline Observation mar_treatment This compound / Vehicle (s.c.) mar_acclimation->mar_treatment mar_test 2-min Exposure to Human Intruder mar_treatment->mar_test mar_analysis Analyze: Time at Front of Cage mar_test->mar_analysis r_stress Chronic Stress Induction (WAS/HS) r_treatment This compound / Vehicle (i.p.) r_stress->r_treatment r_test Final Stress Session r_treatment->r_test r_analysis Analyze: Fecal Pellets, Blood Hormones & Cytokines r_test->r_analysis

Caption: Workflow of key in vivo anxiety experiments with this compound.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation

hpa_axis Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus CRH CRH Hypothalamus->CRH Pituitary Pituitary ACTH ACTH Pituitary->ACTH Adrenal_Cortex Adrenal Cortex Corticosterone Corticosterone Adrenal_Cortex->Corticosterone CRH->Pituitary + ACTH->Adrenal_Cortex + Corticosterone->Hypothalamus - (Negative Feedback) Corticosterone->Pituitary - (Negative Feedback) Anxiety_Response Anxiety Response Corticosterone->Anxiety_Response GR159897 This compound GR159897->Hypothalamus - GR159897->Pituitary - GR159897->Adrenal_Cortex -

Caption: Modulation of the HPA axis by this compound in stress models.

Conclusion

The in vivo data presented in this technical guide provides robust evidence for the anxiolytic-like properties of this compound. Its efficacy in diverse animal models, including rodents and non-human primates, highlights its potential as a therapeutic agent for anxiety disorders. The ability of this compound to attenuate stress-induced physiological responses further supports its role in modulating the neurobiology of anxiety. The elucidation of the precise central signaling pathways modulated by this compound will be a critical next step in its development. This document serves as a valuable resource for researchers and professionals in the field, summarizing the current state of knowledge and providing a foundation for future investigations into the therapeutic potential of NK2 receptor antagonists.

References

GR 159897: A Technical Guide to its Role in Gastrointestinal Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GR 159897 is a potent, selective, and competitive non-peptide antagonist of the neurokinin-2 (NK2) receptor.[1][2][3] Extensive pre-clinical research has highlighted its potential therapeutic utility in a range of gastrointestinal (GI) disorders, primarily through its modulation of gut motility and neuroinflammatory processes. This technical guide provides a comprehensive overview of the core research on this compound in the context of GI disorders, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound

PreparationRadioligandpKiReference
Human NK2 receptors in CHO cells[3H]GR1006799.5[2][3]
Rat colon membranes[3H]GR10067910.0[1][2]
Human NK1 receptors in CHO cells-5.3[2]
Guinea-pig cerebral cortex NK3 receptors-< 5[2]

Table 2: Functional Antagonism of this compound

Tissue/ModelAgonistpA2Reference
Guinea-pig trachea[Lys3,Gly8-R-gamma-lactam-Leu9]neurokinin A-(3-10) (GR64349)8.7[2]

Table 3: In Vivo Efficacy of this compound in a Stress-Induced GI Model

Animal ModelParameterTreatment GroupResultReference
Water Avoidance Stress (WAS) in ratsFecal pellet outputThis compoundSignificantly reduced[4][5]
Plasma ACTH levelsThis compoundDecreased[4][5]
Plasma Corticosterone levelsThis compoundReduced (not statistically significant)[4][5][6]
Plasma IL-6 levelsThis compoundSignificantly reduced[4][5][6]

Experimental Protocols

Water Avoidance Stress (WAS) Model in Rats

This model is utilized to investigate the effects of psychological stress on GI function and the therapeutic potential of compounds like this compound.

Protocol:

  • Animal Acclimatization: Male Wistar rats are housed individually and handled daily for several days to acclimate them to the experimental environment.[7]

  • Stress Induction: Each rat is placed on a small platform (e.g., 8 x 6 cm) in the center of a plastic container (e.g., 55 x 45 x 30 cm) filled with fresh water at room temperature to a level of 1 cm below the platform. The stress session typically lasts for 1 hour.[7]

  • Drug Administration: this compound (or vehicle control) is administered, for example, via intraperitoneal (i.p.) injection 15 minutes prior to the stress procedure.[6]

  • Parameter Measurement:

    • Fecal Pellet Output: The total number of fecal pellets produced during the 1-hour stress session is counted.[5]

    • Hormone and Cytokine Analysis: Immediately after the stress session, blood samples are collected for the measurement of plasma levels of ACTH, corticosterone, and IL-6 using appropriate immunoassay kits.[5]

G cluster_protocol Water Avoidance Stress (WAS) Protocol start Start acclimatization Animal Acclimatization (Male Wistar Rats) start->acclimatization drug_admin Drug Administration (this compound or Vehicle) acclimatization->drug_admin stress Water Avoidance Stress (1 hour on platform) drug_admin->stress measurements Parameter Measurement stress->measurements fecal Fecal Pellet Count measurements->fecal blood Blood Sampling measurements->blood end End fecal->end hormone Hormone Analysis (ACTH, Corticosterone) blood->hormone cytokine Cytokine Analysis (IL-6) blood->cytokine hormone->end cytokine->end

Experimental workflow for the Water Avoidance Stress model.
Dinitrobenzene Sulfonic Acid (DNBS)-Induced Colitis in Mice

This model is employed to mimic inflammatory bowel disease (IBD) and assess the anti-inflammatory and neuroprotective effects of this compound.

Protocol:

  • Animal Preparation: Mice (e.g., CD-1) are anesthetized.[8]

  • Induction of Colitis: A solution of DNBS (e.g., 2.5 mg in 100 µl of 50% ethanol) is administered intrarectally via a catheter.[9] Control animals receive the vehicle (50% ethanol) only.

  • Drug Treatment: this compound can be administered systemically (e.g., i.p.) at a specified dose and schedule following colitis induction.

  • Assessment of Colitis:

    • Clinical Scoring: Body weight loss, stool consistency, and the presence of blood in the feces are monitored daily to calculate a disease activity index (DAI).[9]

    • Histological Analysis: At the end of the experiment, colonic tissue is collected, fixed, and stained (e.g., with hematoxylin (B73222) and eosin) to assess the degree of inflammation, tissue damage, and cellular infiltration.

    • Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, is measured in colonic tissue homogenates.[8][10]

    • Cytokine Levels: Levels of pro-inflammatory cytokines in the colonic tissue can be quantified using methods like ELISA or RT-PCR.[8]

G cluster_protocol DNBS-Induced Colitis Protocol start Start anesthesia Anesthetize Mice start->anesthesia induction Induce Colitis (Intrarectal DNBS) anesthesia->induction treatment Administer this compound (or Vehicle) induction->treatment monitoring Daily Monitoring treatment->monitoring dai Disease Activity Index (Weight, Stool, Blood) monitoring->dai euthanasia Euthanasia & Tissue Collection dai->euthanasia At endpoint histology Histological Analysis euthanasia->histology mpo Myeloperoxidase (MPO) Assay euthanasia->mpo cytokines Cytokine Measurement euthanasia->cytokines end End histology->end mpo->end cytokines->end

Experimental workflow for the DNBS-induced colitis model.

Signaling Pathways

This compound exerts its effects by blocking the action of Neurokinin A (NKA), the endogenous ligand for the NK2 receptor. The NK2 receptor is a G-protein coupled receptor (GPCR) predominantly expressed on smooth muscle cells and neurons within the gastrointestinal tract.[4][11][12]

NK2 Receptor Signaling Cascade:

  • Ligand Binding: NKA binds to the NK2 receptor.

  • G-Protein Activation: This binding activates the associated Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gq/11 protein stimulates PLC.

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Cellular Response: The increase in intracellular Ca2+ in smooth muscle cells triggers contraction, contributing to gut motility. In enteric neurons, this signaling can modulate neurotransmitter release and contribute to neuroinflammation.

This compound, as a competitive antagonist, binds to the NK2 receptor without activating it, thereby preventing NKA from initiating this signaling cascade. This leads to a reduction in smooth muscle contractility and a dampening of neuroinflammatory responses.[12]

G cluster_pathway NK2 Receptor Signaling Pathway and Inhibition by this compound NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds & Activates Gq11 Gq/11 NK2R->Gq11 Activates GR159897 This compound GR159897->NK2R Binds & Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates Release Response Cellular Response (e.g., Muscle Contraction, Neuroinflammation) Ca->Response Triggers

NK2 receptor signaling and the inhibitory action of this compound.

References

The Cellular Pharmacology of GR 159897: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 159897, also known as saredutant, is a potent and highly selective, non-peptide competitive antagonist of the tachykinin neurokinin-2 (NK2) receptor. This document provides a comprehensive technical overview of the cellular targets of this compound, detailing its binding affinity, functional activity, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays and a summary of its clinical development for major depressive disorder are also presented.

Primary Cellular Target: Tachykinin NK2 Receptor

The principal cellular target of this compound is the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR). This compound exhibits high affinity and selectivity for the NK2 receptor, effectively blocking the binding of the endogenous agonist, neurokinin A (NKA).

Binding Affinity and Selectivity

This compound demonstrates sub-nanomolar to nanomolar affinity for the human and rat NK2 receptors. Its selectivity for the NK2 receptor over the other tachykinin receptors, NK1 and NK3, is substantial, indicating a well-defined target profile.

Parameter Receptor Species Cell/Tissue Value Reference
pKi NK2HumanCHO Cells (transfected)9.5[1]
pKi NK2RatColon Membranes10.0[1]
pKi NK1HumanCHO Cells (transfected)5.3[1]
pKB NK1Guinea-pigTrachea< 5[1]
pKi NK3Guinea-pigCerebral Cortex< 5[1]

Table 1: Binding Affinity and Selectivity of this compound for Tachykinin Receptors.

Functional Antagonism

In functional assays, this compound acts as a competitive antagonist, inhibiting the physiological responses induced by NK2 receptor agonists. A key model for assessing this activity is the guinea-pig trachea contraction assay, where NK2 receptor activation leads to smooth muscle contraction.

Parameter Assay Agonist Tissue Value Reference
pA2 Contraction AssayGR64349Guinea-pig Trachea8.7[1]

Table 2: Functional Antagonist Potency of this compound.

Downstream Signaling Pathways of the NK2 Receptor

The tachykinin NK2 receptor primarily couples to the Gαq/11 family of G-proteins. Antagonism of this receptor by this compound inhibits the canonical downstream signaling cascade. There is also evidence suggesting potential coupling to Gαs.

Upon agonist binding, the NK2 receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses, including smooth muscle contraction. DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC). Some studies suggest that the NK2 receptor may also couple to Gαs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.

Recent findings have also indicated the potential for heterodimerization between NK1 and NK2 receptors, which may influence signaling and receptor trafficking, although the precise physiological role of this interaction is still under investigation.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Agonist Binding GR159897 This compound GR159897->NK2R Antagonist Binding Gq Gαq/11 NK2R->Gq Activation Gs Gαs NK2R->Gs Potential Activation PLC Phospholipase C (PLC) Gq->PLC Activation AC Adenylyl Cyclase Gs->AC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis cAMP cAMP AC->cAMP Production IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: NK2 Receptor Downstream Signaling Pathway.

Off-Target Profile

Clinical Development of Saredutant (this compound)

Saredutant, the clinical development name for this compound, has been investigated for the treatment of major depressive disorder (MDD) and anxiety.

Study Identifier Indication Phase Status Intervention
NCT00250601Major Depressive DisorderPhase 3-Saredutant 100mg vs. Placebo and Paroxetine
NCT00629551Major Depressive DisorderPhase 3-Saredutant (30mg or 100mg) in combination with Paroxetine

Table 3: Summary of Selected Clinical Trials for Saredutant (this compound).

Detailed Experimental Protocols

Radioligand Binding Assay for NK2 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the NK2 receptor using membranes from cells expressing the receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing NK2 receptors Incubation Incubate membranes with radioligand and varying concentrations of test compound Membrane_Prep->Incubation Reagent_Prep Prepare assay buffer, radioligand ([3H]GR100679), and test compound (this compound) dilutions Reagent_Prep->Incubation Filtration Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer to remove non-specifically bound radioligand Filtration->Washing Scintillation Measure radioactivity on filters using liquid scintillation counting Washing->Scintillation Data_Analysis Analyze data to determine IC50 and calculate Ki values Scintillation->Data_Analysis

Caption: Workflow for Radioligand Binding Assay.

Materials:

  • Cell Membranes: Membranes from CHO cells stably transfected with the human NK2 receptor.

  • Radioligand: [3H]GR100679 (a selective NK2 antagonist radioligand).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-radiolabeled NK2 antagonist (e.g., SR48968).

  • Filtration Apparatus: 96-well cell harvester.

  • Filters: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Fluid.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd).

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Guinea-Pig Trachea Contraction Assay

This ex vivo functional assay measures the ability of a test compound to antagonize the contraction of guinea-pig tracheal smooth muscle induced by an NK2 receptor agonist.

Trachea_Contraction_Workflow cluster_prep Preparation cluster_equilibration Equilibration & Pre-treatment cluster_stimulation Stimulation & Measurement cluster_analysis Analysis Tissue_Prep Isolate guinea-pig trachea and prepare tracheal ring segments Organ_Bath_Setup Mount tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated Tissue_Prep->Organ_Bath_Setup Equilibration Allow tissue to equilibrate under a resting tension Organ_Bath_Setup->Equilibration Antagonist_Incubation Incubate with varying concentrations of the antagonist (this compound) or vehicle Equilibration->Antagonist_Incubation Agonist_Addition Add a cumulative concentration range of the NK2 agonist (GR64349) Antagonist_Incubation->Agonist_Addition Contraction_Measurement Measure isometric contraction using a force transducer Agonist_Addition->Contraction_Measurement Schild_Analysis Construct concentration-response curves and perform Schild analysis to determine the pA2 value Contraction_Measurement->Schild_Analysis

Caption: Workflow for Guinea-Pig Trachea Contraction Assay.

Materials:

  • Animal: Male Dunkin-Hartley guinea-pig.

  • Krebs-Henseleit Solution: (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1.

  • NK2 Agonist: GR64349 ([Lys3,Gly8-R-gamma-lactam-Leu9]neurokinin A-(3-10)).

  • Test Compound: this compound.

  • Organ Bath System: With isometric force transducers.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea-pig and dissect the trachea. Clean the trachea of connective tissue and cut it into rings.

  • Mounting: Suspend the tracheal rings in organ baths filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate for a set period (e.g., 60 minutes) under a basal tension (e.g., 1 g).

  • Antagonist Incubation: Add the test compound (this compound) at a specific concentration to the organ bath and incubate for a defined time (e.g., 30 minutes).

  • Agonist Stimulation: Generate a cumulative concentration-response curve by adding the NK2 agonist (GR64349) in a stepwise manner.

  • Data Recording: Record the isometric tension of the tracheal rings.

  • Data Analysis: Plot the concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist. Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the tachykinin NK2 receptor. Its primary mechanism of action is the competitive inhibition of NKA binding, leading to the blockade of Gq-mediated downstream signaling. Its high selectivity for the NK2 receptor minimizes the potential for off-target effects at related tachykinin receptors. While clinical trials for major depressive disorder have been conducted, the outcomes have not led to its market approval for this indication. The detailed pharmacology and experimental protocols provided in this guide offer a valuable resource for researchers investigating the role of the NK2 receptor in health and disease.

References

Methodological & Application

Application Notes and Protocols for GR 159897 In Vivo Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental use of GR 159897, a potent and selective non-peptide antagonist of the neurokinin-2 (NK2) receptor. The following sections detail its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed protocols for its application in established animal models of anxiety and stress-related visceral hypersensitivity.

Mechanism of Action: NK2 Receptor Antagonism

This compound exerts its pharmacological effects by competitively blocking the binding of endogenous tachykinins, such as neurokinin A (NKA), to the NK2 receptor.[1][2][3] The NK2 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle of the respiratory, gastrointestinal, and urinary tracts, as well as in certain regions of the central nervous system.[4]

Activation of the NK2 receptor by NKA initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration is a key trigger for various cellular responses, including smooth muscle contraction and neuronal excitation.[1] By antagonizing the NK2 receptor, this compound effectively inhibits these downstream signaling events.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK2 Receptor (GPCR) NKA->NK2R Binds & Activates GR159897 This compound GR159897->NK2R Binds & Blocks Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response

Caption: Simplified signaling pathway of the NK2 receptor and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the reported in vivo efficacy and pharmacokinetic parameters of this compound across different preclinical models and species.

Table 1: In Vivo Efficacy of this compound in Animal Models

Animal ModelSpeciesRoute of AdministrationDose RangeObserved EffectReference(s)
Light-Dark Box TestMouseSubcutaneous (SC)0.0005 - 50 µg/kgAnxiolytic-like effects (increased time in light compartment)[4]
Human Intruder TestMarmosetSubcutaneous (SC)0.2 - 50 µg/kgAnxiolytic-like effects (increased time at front of cage)[4]
Water Avoidance StressRatIntraperitoneal (IP)Not specifiedReduced fecal pellet output[5][6]
Heterotypic StressRatIntraperitoneal (IP)Not specifiedNo significant effect on fecal pellet output[5][6]
NK2 Agonist-Induced BronchoconstrictionGuinea PigIntravenous (IV)0.12 mg/kgPotent antagonism of bronchoconstriction[3][7]
NK2 Agonist-Induced Colorectal ContractionsDogIntravenous (IV)1 mg/kgAbolished colorectal contractions[5]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesRoute of AdministrationDoseDuration of ActionBioavailabilityReference(s)
Guinea PigIntravenous (IV)0.12 mg/kg3 hoursNot Applicable[3][7]
RatOral8 mg/kg (for a similar nonpeptide NK antagonist)Not specified46% (for SB-222200)[8]
MouseOral, IV, IP100, 500, 4000 mg/kg (oral); 500 mg/kg (IV, IP) for a botanical drug's componentsNot specifiedOrally active, specific bioavailability not detailed for this compound[9][10]

Experimental Protocols

The following are detailed protocols for key in vivo experiments where this compound has been shown to be effective.

Mouse Light-Dark Box Test for Anxiolytic Activity

This test assesses anxiety-like behavior in mice based on their innate aversion to brightly lit areas.

Materials:

  • Light-dark box apparatus (typically a rectangular box divided into a small, dark compartment and a large, illuminated compartment).

  • Video tracking software.

  • This compound, vehicle control (e.g., saline), and positive control (e.g., diazepam).

  • Male mice of an appropriate strain (e.g., C57BL/6J).

Protocol:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment. The room should be dimly lit.

  • Drug Administration: Administer this compound (e.g., 0.0005-50 µg/kg, SC), vehicle, or a positive control (e.g., diazepam 1-2 mg/kg, SC) at a predetermined time before testing (e.g., 30 minutes).

  • Test Procedure:

    • Place a mouse into the dark compartment of the apparatus.

    • Allow the mouse to freely explore the apparatus for a set period, typically 5-10 minutes.[11]

    • Record the animal's behavior using a video camera mounted above the apparatus.

  • Data Analysis:

    • Quantify the following parameters using video tracking software:

      • Time spent in the light compartment.

      • Time spent in the dark compartment.

      • Number of transitions between compartments.

      • Latency to first enter the light compartment.

      • Total distance traveled (to assess locomotor activity).

    • Anxiolytic-like effects are indicated by a significant increase in the time spent in the light compartment and the number of transitions, without a significant change in overall locomotor activity.

Light_Dark_Box_Workflow Acclimatize Acclimatize Mouse to Testing Room (30 min) Administer Administer this compound or Control (e.g., 30 min pre-test) Acclimatize->Administer Place Place Mouse in Dark Compartment Administer->Place Record Record Behavior for 5-10 min Place->Record Analyze Analyze Video Data Record->Analyze Parameters Parameters: - Time in light/dark - Transitions - Latency - Locomotion Analyze->Parameters

Caption: Experimental workflow for the mouse light-dark box test.
Marmoset Human Intruder Test for Anxiolytic Activity

This primate model assesses anxiety by measuring the animal's response to a passive human observer.

Materials:

  • Common marmosets (Callithrix jacchus).

  • Home cage modified with a clear panel for observation.

  • Video recording equipment.

  • This compound, vehicle control, and positive control (e.g., chlordiazepoxide).

Protocol:

  • Acclimatization: Habituate the marmosets to the experimental setup and procedures to minimize novelty-induced stress.

  • Drug Administration: Administer this compound (e.g., 0.2-50 µg/kg, SC), vehicle, or a positive control (e.g., chlordiazepoxide 0.3-3.0 mg/kg, SC) prior to the test.

  • Test Procedure:

    • Isolate the test animal in a designated section of its home cage.

    • After a brief period of isolation, a human "intruder" (an unfamiliar person) stands in front of the cage for a fixed duration (e.g., 2 minutes).[12]

    • The intruder maintains a neutral expression and avoids direct eye contact.

    • Record the marmoset's behavior throughout the test period.

  • Data Analysis:

    • Score behaviors such as:

      • Time spent at the front, middle, and back of the cage.

      • Locomotor activity.

      • Vocalizations (e.g., "tsik" calls).

      • Postures indicative of anxiety (e.g., scent marking, scratching).

    • Anxiolytic effects are characterized by an increased amount of time spent at the front of the cage in the presence of the human intruder.[4]

Rat Water Avoidance Stress (WAS) Model

This model induces psychological stress to study stress-related gastrointestinal dysfunction.

Materials:

  • Male Wistar rats.

  • Plexiglass cages.

  • A small platform.

  • This compound and vehicle control.

Protocol:

  • Apparatus Setup: Place a small platform (e.g., 8 x 8 x 10 cm) in the center of a cage (e.g., 45 x 25 x 25 cm). Fill the cage with room temperature water to within 1 cm of the top of the platform.[7][13]

  • Drug Administration: Administer this compound or vehicle intraperitoneally (IP) 15 minutes before the stress procedure.[5]

  • Stress Procedure:

    • Place a rat on the platform in the water-filled cage for a period of 1 hour.[5][7][13]

    • This is typically repeated daily for a number of consecutive days (e.g., 10 days).[7][13]

    • Control (sham) animals are placed on the same platform in an empty cage.

  • Data Collection and Analysis:

    • Measure fecal pellet output during the stress period as an indicator of colonic motility.

    • Other physiological parameters such as plasma levels of stress hormones (e.g., corticosterone, ACTH) and cytokines (e.g., IL-6) can also be measured from blood samples collected after the stress protocol.[5][6]

    • A reduction in fecal pellet output and stress hormone levels in the this compound-treated group compared to the vehicle-treated stressed group indicates a therapeutic effect.

WAS_Workflow Administer Administer this compound or Vehicle (IP) Place_Rat Place Rat on Platform in Water-Filled Cage Administer->Place_Rat Stress_Period 1-hour Stress Period (repeated daily) Place_Rat->Stress_Period Data_Collection Data Collection Stress_Period->Data_Collection Parameters Parameters: - Fecal Pellet Output - Stress Hormones (Corticosterone, ACTH) - Cytokines (IL-6) Data_Collection->Parameters

Caption: Workflow for the Water Avoidance Stress (WAS) model in rats.
Rat Heterotypic Stress (HS) Model

This model uses a varied stress paradigm to prevent habituation and induce a more chronic stress state.

Materials:

  • Male Wistar rats.

  • Various stressors (e.g., restraint tubes, cold room, forced swim tanks).

  • This compound and vehicle control.

Protocol:

  • Drug Administration: Administer this compound or vehicle intraperitoneally prior to the daily stressor.

  • Stress Procedure:

    • Expose rats to a different stressor each day for a set period (e.g., 10-14 days).

    • Examples of stressors include:

      • Restraint stress (e.g., 2 hours in a restrainer).

      • Forced swimming (e.g., 15 minutes in room temperature water).

      • Cold stress (e.g., 1 hour at 4°C).

      • Water deprivation.

      • Food deprivation.

    • The sequence of stressors should be unpredictable.

  • Data Collection and Analysis:

    • Similar to the WAS model, measure physiological and behavioral parameters such as body weight, fecal pellet output, and levels of stress-related biomarkers.

    • Evaluate the ability of this compound to mitigate the physiological consequences of chronic variable stress.

References

Application Notes and Protocols for GR 159897 in Mouse Models of Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 159897 is a potent, selective, and non-peptide antagonist of the neurokinin-2 (NK2) receptor.[1][2] The NK2 receptor, a G-protein coupled receptor (GPCR), is a key component of the tachykinin system and is primarily activated by neurokinin A (NKA).[3] Research has indicated that NK2 receptor antagonists may possess anxiolytic properties.[1] Notably, preclinical studies have demonstrated the anxiolytic-like activity of this compound in various rodent models of anxiety, making it a valuable pharmacological tool for investigating the role of the NK2 receptor in anxiety and for the development of novel anxiolytic agents.[1]

These application notes provide a detailed overview of the use of this compound in the mouse light-dark box model of anxiety, including dosage information, a comprehensive experimental protocol, and the underlying signaling pathway.

Data Presentation

The anxiolytic-like effects of this compound have been demonstrated in the mouse light-dark box test. A key study by Walsh et al. (1995) reported that subcutaneous (SC) administration of this compound resulted in a significant and dose-dependent increase in the time mice spent in the light compartment of the apparatus, indicative of an anxiolytic effect.[1] This effect was observed without any significant impact on locomotor activity.[1]

While the precise quantitative data from the original publication is not publicly available, the findings are summarized below.

Table 1: Summary of this compound Effects in the Mouse Light-Dark Box Test

CompoundDosage Range (µg/kg, SC)Key FindingEffect on Locomotor ActivityReference
This compound0.0005 - 50Significant and dose-dependent increase in time spent in the light compartment.No significant effect.[1]
Diazepam (Control)1000 - 1750Increased time spent in the light compartment.No significant effect.[1]

Note: The table reflects the qualitative findings of the study. Specific mean values and statistical significance for each dose were not available in the accessed literature.

Signaling Pathway

This compound exerts its effects by blocking the action of neurokinin A (NKA) at the NK2 receptor. The NK2 receptor is a Gq-protein coupled receptor.[4][5][6] Upon activation by NKA, the Gq protein stimulates phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5] This signaling cascade ultimately mediates the physiological effects of NKA. By antagonizing the NK2 receptor, this compound prevents this downstream signaling.

NK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Activates GR159897 This compound GR159897->NK2R Inhibits Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

NK2 Receptor Signaling Pathway

Experimental Protocols

Mouse Light-Dark Box Test for Anxiety

This protocol is based on standard procedures for the light-dark box test and is adapted for the evaluation of this compound.[7][8][9][10]

1. Materials and Equipment:

  • Light-dark box apparatus (typically a rectangular box divided into a small, dark compartment and a larger, brightly lit compartment, with an opening connecting them).

  • Video camera and recording software for behavioral tracking.

  • Light source to maintain consistent illumination in the light compartment (e.g., 400-600 lux).

  • Sound-attenuating chamber (optional, to minimize external noise).

  • This compound.

  • Vehicle solution (e.g., saline, distilled water with a small amount of DMSO or Tween 80 if necessary for solubility).

  • Positive control anxiolytic (e.g., Diazepam).

  • Male mice (species and strain as per experimental design, e.g., C57BL/6).

  • Standard laboratory equipment (syringes, needles, timers, etc.).

2. Experimental Procedure:

  • Acclimatization: House mice in the experimental facility for at least one week before testing to allow for acclimatization.

  • Habituation to Testing Room: On the day of the experiment, transfer the mice to the testing room at least 30-60 minutes before the start of the test to allow them to habituate to the new environment.[9]

  • Drug Administration:

    • Prepare fresh solutions of this compound, vehicle, and positive control on the day of the experiment.

    • Administer this compound (e.g., 0.0005 - 50 µg/kg) or vehicle via subcutaneous (SC) injection 30 minutes before testing.[1]

    • Administer the positive control (e.g., Diazepam, 1-2 mg/kg, SC) 30 minutes before testing.

  • Testing:

    • Place a mouse individually into the center of the light compartment of the light-dark box, facing away from the opening to the dark compartment.

    • Start the video recording immediately.

    • Allow the mouse to freely explore the apparatus for a set period, typically 5-10 minutes.[8][10]

    • After the test duration, return the mouse to its home cage.

    • Thoroughly clean the apparatus with 70% ethanol (B145695) between each trial to remove any olfactory cues.[9]

  • Data Analysis:

    • Analyze the video recordings using behavioral tracking software or by manual scoring.

    • Primary Parameters:

      • Time spent in the light compartment (an increase indicates anxiolytic-like effects).

      • Time spent in the dark compartment.

      • Latency to first enter the dark compartment.

    • Secondary Parameters (to assess locomotor activity):

      • Number of transitions between the two compartments.

      • Total distance traveled.

    • Statistical Analysis: Use appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to compare the different treatment groups. A p-value of < 0.05 is typically considered statistically significant.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anxiolytic effects of this compound in a mouse model of anxiety.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization (≥ 1 week) Habituation Habituation to Testing Room (30-60 min) Animal_Acclimatization->Habituation Drug_Prep Preparation of this compound, Vehicle, and Control Solutions Administration Drug Administration (SC Injection) Drug_Prep->Administration Habituation->Administration Pre_Test_Period Pre-Test Period (30 min) Administration->Pre_Test_Period Behavioral_Test Light-Dark Box Test (5-10 min) Pre_Test_Period->Behavioral_Test Video_Recording Video Recording of Behavior Behavioral_Test->Video_Recording Data_Extraction Data Extraction (Time in light, transitions, etc.) Video_Recording->Data_Extraction Stats Statistical Analysis (ANOVA, post-hoc tests) Data_Extraction->Stats Results Interpretation of Results Stats->Results

Experimental Workflow Diagram

References

Application Notes and Protocols for Subcutaneous Administration of GR 159897

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the non-peptide tachykinin NK2 receptor antagonist, GR 159897, with a specific focus on protocols for its subcutaneous administration in a research setting.

Introduction to this compound

This compound is a highly potent and selective antagonist of the tachykinin NK2 receptor.[1] It is a non-peptide small molecule that has demonstrated efficacy in various preclinical models, exhibiting anxiolytic-like activity and the ability to antagonize bronchoconstriction.[2] Its chemical name is (R)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methoxy-4-[(phenylsulfinyl)methyl]piperidine.[1] Due to its properties, this compound is a valuable tool for investigating the physiological and pathophysiological roles of NK2 receptor activation.[1]

Quantitative Data

Receptor Binding Affinity

The following table summarizes the receptor binding affinities of this compound for various tachykinin receptors.

Receptor TargetPreparationRadioligandpKi / pA2Reference
Human NK2Transfected CHO cells[3H]GR1006799.5 (pKi)[1]
Rat NK2Colon membranes[3H]GR10067910.0 (pKi)[1]
Guinea-pig NK2TracheaGR64349 (agonist)8.7 (pA2)[1]
Human NK1Transfected CHO cells-5.3 (pKi)[1]
Guinea-pig NK1Trachea-< 5 (pKB)[1]
Guinea-pig NK3Cerebral cortex-< 5 (pKi)[1]
In Vivo Efficacy (Intravenous Administration)

This table presents data from an in vivo study in guinea pigs where this compound was administered intravenously.

SpeciesDose (i.v.)EffectDuration of ActionReference
Guinea-pig0.12 mg/kgPotent antagonism of GR64349-induced bronchoconstriction (dose-ratio = 28)3 hours[1][2]
Hypothetical Pharmacokinetic Parameters following Subcutaneous Administration in Rodents

Disclaimer: The following table presents hypothetical data for illustrative purposes, as specific pharmacokinetic data for subcutaneous administration of this compound is not currently available in the public domain. These values are representative of what researchers might expect for a small molecule with good absorption characteristics after subcutaneous injection.

ParameterValue (Unit)Description
Cmax[Hypothetical Value] ng/mLMaximum plasma concentration
Tmax[Hypothetical Value] hoursTime to reach maximum plasma concentration
AUC(0-t)[Hypothetical Value] ng*h/mLArea under the plasma concentration-time curve
Bioavailability[Hypothetical Value] %Fraction of the administered dose that reaches systemic circulation

Experimental Protocols

Preparation of this compound Formulation for Subcutaneous Injection

Objective: To prepare a sterile solution of this compound suitable for subcutaneous administration in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Protocol:

  • Solubilization: this compound is soluble in DMSO up to 50 mM and in ethanol (B145695) up to 10 mM. For in vivo use, it is recommended to first dissolve this compound in a minimal amount of a suitable organic solvent like DMSO.

    • Example: To prepare a 1 mg/mL stock solution, weigh the appropriate amount of this compound and dissolve it in DMSO.

  • Vehicle Preparation: A common vehicle for subcutaneous injection of small molecules that require an organic solvent for initial solubilization is a mixture of the organic solvent and an aqueous buffer.

    • Note: The final concentration of the organic solvent should be kept to a minimum to avoid toxicity and irritation at the injection site. A final DMSO concentration of 5-10% is generally well-tolerated in rodents.

  • Formulation:

    • Aspirate the dissolved this compound in DMSO into a sterile syringe.

    • Slowly add the this compound/DMSO solution to the sterile saline or PBS while vortexing to ensure proper mixing and prevent precipitation.

    • Example Formulation: For a final solution with 10% DMSO, add 1 part of the this compound/DMSO stock to 9 parts of sterile saline.

  • Sterilization:

    • Draw the final formulation into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a sterile, pyrogen-free vial or tube.

  • Storage:

    • Store the prepared formulation at an appropriate temperature, protected from light. For short-term storage, 2-8°C is often suitable. For longer-term storage, consult the manufacturer's recommendations, though freezing is generally not recommended for solutions containing DMSO.

Subcutaneous Administration in Rodents (Rat or Mouse)

Objective: To administer the prepared this compound formulation subcutaneously to a rodent.

Materials:

  • Prepared and sterile this compound formulation

  • Appropriate rodent restraint device

  • Sterile insulin (B600854) syringes or 1 mL syringes with a 25-27 gauge needle

  • 70% ethanol for disinfection

Protocol:

  • Animal Handling: Acclimatize the animals to the experimental conditions. Handle the animals gently to minimize stress.

  • Dose Calculation: Calculate the required injection volume based on the animal's body weight and the desired dose.

  • Injection Site: The preferred site for subcutaneous injection in rodents is the loose skin over the back, between the shoulder blades (scruff of the neck).

  • Procedure:

    • Restrain the animal securely.

    • Gently lift the skin at the injection site to form a "tent."

    • Wipe the injection site with 70% ethanol and allow it to dry.

    • Insert the needle at the base of the tented skin, parallel to the body. Be careful not to puncture the underlying muscle.

    • Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears, reposition the needle.

    • Inject the calculated volume of the this compound formulation slowly.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.

  • Post-injection Monitoring: Monitor the animal for any adverse reactions at the injection site (e.g., swelling, redness) and for any systemic effects.

Visualizations

GR159897_Mechanism_of_Action cluster_0 Tachykinin NK2 Receptor Signaling cluster_1 Antagonism by this compound NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction GR159897 This compound GR159897->NK2R Blocks Subcutaneous_Administration_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis prep_solution Prepare this compound Formulation sterilize Sterile Filter Solution prep_solution->sterilize weigh_animal Weigh Animal calc_dose Calculate Dose Volume weigh_animal->calc_dose administer Subcutaneous Injection calc_dose->administer collect_samples Collect Blood Samples (Time Course) administer->collect_samples process_samples Process to Plasma collect_samples->process_samples bioanalysis LC-MS/MS Bioanalysis process_samples->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis Dose_Response_Study_Logic cluster_groups Experimental Groups cluster_assessment Efficacy Assessment start Start of Study group_vehicle Vehicle Control start->group_vehicle group_dose1 This compound (Dose 1) start->group_dose1 group_dose2 This compound (Dose 2) start->group_dose2 group_dose3 This compound (Dose 3) start->group_dose3 administer_treatment Administer Treatment (Subcutaneous) group_vehicle->administer_treatment group_dose1->administer_treatment group_dose2->administer_treatment group_dose3->administer_treatment measure_endpoint Measure Primary Endpoint (e.g., behavioral, physiological) administer_treatment->measure_endpoint collect_data Collect and Record Data measure_endpoint->collect_data analyze_data Statistical Analysis (e.g., ANOVA) collect_data->analyze_data end_study End of Study analyze_data->end_study

References

Application Notes and Protocols for Intravenous GR 159897 Preparation in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of the selective NK2 receptor antagonist, GR 159897, for intravenous administration in rats. The following information is synthesized from publicly available data and is intended for research purposes only. All procedures involving live animals must be approved by an appropriate Institutional Animal Care and Use Committee (IACUC).

Compound Information

This compound is a potent, selective, non-peptide neurokinin NK2 receptor antagonist.[1][2] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Weight 414.54 g/mol [3]
Formula C₂₃H₂₇FN₂O₂S[3]
Solubility Soluble to 50 mM in DMSOSoluble to 10 mM in ethanol (B145695)[3]
Purity ≥97%[1][3]
Storage Desiccate at -20°C[3]

Experimental Protocols

Preparation of Intravenous this compound Solution

Due to its poor water solubility, this compound requires a co-solvent formulation for intravenous administration. The following protocol is a recommended starting point, aiming to minimize the concentration of organic solvents to ensure the safety of the animal.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Polyethylene glycol 400 (PEG-400), sterile

  • Sterile Saline (0.9% NaCl) for injection

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile syringes and needles (25-27G)

  • Vortex mixer

  • Analytical balance

Protocol:

  • Stock Solution Preparation (10 mM in DMSO):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in sterile DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.1454 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. This stock solution can be stored at -20°C for up to one month.[4]

  • Intermediate Dilution (optional, for lower final concentrations):

    • If a very low final concentration is required, an intermediate dilution of the DMSO stock solution in PEG-400 can be performed.

  • Final Formulation for Injection:

    • On the day of the experiment, thaw the stock solution at room temperature.

    • Prepare the final injection solution by diluting the this compound stock solution with a suitable vehicle. A common co-solvent system for intravenous administration in rats is a mixture of DMSO, PEG-400, and saline.

    • Recommended Vehicle Composition: A starting point for the final vehicle composition is 5% DMSO, 40% PEG-400, and 55% sterile saline. The final DMSO concentration should be kept as low as possible.

    • To prepare the final formulation, first mix the required volume of the DMSO stock solution with the PEG-400.

    • Slowly add the sterile saline to the DMSO/PEG-400 mixture while vortexing to prevent precipitation of the compound.

    • The final solution should be clear and free of any particulates. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of PEG-400).

    • Filter the final solution through a sterile 0.22 µm syringe filter before injection.

Example Calculation for a 0.5 mg/kg dose in a 250g rat:

  • Dose per rat: 0.5 mg/kg * 0.25 kg = 0.125 mg

  • Injection Volume: A typical intravenous bolus injection volume for a rat is up to 5 ml/kg.[4][5] For a 250g rat, this would be a maximum of 1.25 mL. To minimize vehicle effects, a smaller volume, for example, 0.5 mL, is preferable.

  • Final Concentration: 0.125 mg / 0.5 mL = 0.25 mg/mL

  • Preparation of 1 mL of 0.25 mg/mL solution:

    • From a 10 mM (4.1454 mg/mL) stock in DMSO, you would need: (0.25 mg/mL * 1 mL) / 4.1454 mg/mL = 0.06 mL of stock solution.

    • This 0.06 mL of DMSO stock would then be mixed with PEG-400 and saline to a final volume of 1 mL, ensuring the final vehicle composition is within safe limits. A potential approach is to mix 0.06 mL of the DMSO stock with 0.394 mL of PEG-400 and then slowly add 0.546 mL of saline. This would result in a final vehicle composition of approximately 6% DMSO, 39.4% PEG-400, and 54.6% saline.

Intravenous Administration to Rats

Materials:

  • Rat restraint device

  • Heat lamp or warming pad

  • 70% ethanol

  • Sterile gauze

  • Prepared this compound injection solution

  • Tuberculin syringe with a 25-27G needle

Procedure:

  • Animal Preparation:

    • Weigh the rat to accurately calculate the injection volume.

    • Warm the rat's tail using a heat lamp or warming pad to cause vasodilation of the lateral tail veins, making them more visible and accessible.

    • Place the rat in a suitable restraint device.

  • Injection:

    • Swab the tail with 70% ethanol to clean the injection site.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • A successful cannulation may be indicated by a small flash of blood in the needle hub.

    • Slowly inject the calculated volume of the this compound solution. The maximum recommended volume for a bolus IV injection in rats is 5 ml/kg.[4][5]

    • If there is resistance during injection or swelling at the injection site, the needle is not in the vein. Withdraw the needle and attempt injection at a more proximal site on the tail.

  • Post-Injection Care:

    • After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Monitor the animal for any adverse reactions.

Data Presentation

The following table summarizes key quantitative data for the preparation and administration of intravenous this compound in rats.

ParameterRecommended ValueNotes
Stock Solution Concentration 10 mM in DMSOBased on solubility data.[3]
Final DMSO Concentration < 10% (aim for ≤ 5%)To minimize toxicity.
Final PEG-400 Concentration 30-50%A common co-solvent for IV formulations.
Example Intravenous Dose 0.12 mg/kg (guinea pig)[4][6][7]0.5 mg/kg (rat, IP)[8]Dose selection should be based on the specific experimental design.
Maximum IV Injection Volume 5 ml/kg (bolus)Standard guideline for rats.[4][5]
Needle Gauge 25-27GAppropriate for rat tail vein injection.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase weigh Weigh this compound dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve formulate Prepare Final IV Formulation (DMSO/PEG-400/Saline) dissolve->formulate filter Sterile Filter (0.22 µm) formulate->filter inject Inject IV into Lateral Tail Vein filter->inject Prepared Solution prepare_rat Prepare Rat (Weigh, Warm Tail) restrain Restrain Rat prepare_rat->restrain restrain->inject monitor Monitor Animal inject->monitor

Caption: Workflow for the preparation and intravenous administration of this compound to rats.

This compound Mechanism of Action

signaling_pathway cluster_receptor Cell Membrane nk2r NK2 Receptor downstream Downstream Signaling (e.g., Smooth Muscle Contraction, Neurotransmission) nk2r->downstream Initiates substance_p Substance P / NKA (Endogenous Ligand) substance_p->nk2r Activates gr159897 This compound gr159897->nk2r Blocks

Caption: Simplified diagram of this compound as a competitive antagonist at the NK2 receptor.

References

Application Notes and Protocols for GR 159897: An In Vitro Assay for NK2 Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 159897 is a potent, selective, and competitive non-peptide antagonist of the neurokinin-2 (NK2) receptor.[1][2] It exhibits high affinity for the NK2 receptor with little to no affinity for NK1 and NK3 receptors.[1] These characteristics make this compound a valuable pharmacological tool for studying the physiological and pathological roles of the NK2 receptor. This document provides detailed protocols for in vitro assays to characterize the binding and functional activity of this compound at the NK2 receptor.

Data Presentation

Binding Affinity of this compound at Tachykinin Receptors
CompoundReceptorPreparationRadioligandpKiReference
This compoundHuman NK2CHO Cells[³H]GR1006799.51[1]
This compoundRat NK2Colon Membranes[³H]GR10067910.0
This compoundHuman NK1CHO Cells-5.3
This compoundGuinea Pig NK1Trachea-< 5
This compoundGuinea Pig NK3Cerebral Cortex-< 5
Functional Antagonist Activity of this compound
CompoundPreparationAgonistpA2Reference
This compoundGuinea Pig TracheaGR643498.7[2]

Experimental Protocols

Competitive Radioligand Binding Assay for NK2 Receptor

This protocol describes the determination of the binding affinity (Ki) of this compound for the human NK2 receptor expressed in Chinese Hamster Ovary (CHO) cells.

Materials:

  • Cell Membranes: Membranes from CHO cells stably expressing the human NK2 receptor.

  • Radioligand: [³H]GR100679 (a potent NK2 receptor antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of an unlabeled NK2 receptor antagonist (e.g., 1 µM SR48968).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Thaw the frozen CHO cell membranes expressing the NK2 receptor on ice.

    • Homogenize the membranes in ice-cold assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Dilute the membranes in assay buffer to the desired final concentration (typically 20-40 µg of protein per well).

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]GR100679, and 100 µL of diluted cell membranes.

      • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]GR100679, and 100 µL of diluted cell membranes.

      • Test Compound: 50 µL of varying concentrations of this compound, 50 µL of [³H]GR100679, and 100 µL of diluted cell membranes. The final concentration of [³H]GR100679 should be close to its Kd.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Assay Setup (96-well plate) cluster_steps Experimental Steps cluster_analysis Data Analysis p1 Thaw CHO-NK2 Membranes p2 Homogenize in Assay Buffer p1->p2 p3 Determine Protein Concentration p2->p3 p4 Dilute to Final Concentration p3->p4 a1 Add Assay Components: - Total Binding - Non-specific Binding - Test Compound (this compound) p4->a1 s1 Incubate (60 min, RT) a1->s1 s2 Filter through Glass Fiber Filters s1->s2 s3 Wash Filters s2->s3 s4 Scintillation Counting s3->s4 d1 Calculate Specific Binding s4->d1 d2 Plot % Inhibition vs. [this compound] d1->d2 d3 Determine IC50 d2->d3 d4 Calculate Ki using Cheng-Prusoff d3->d4

Workflow for the NK2 Receptor Competitive Binding Assay.

In Vitro Functional Assay: Guinea Pig Tracheal Contraction

This protocol determines the functional antagonist activity (pA₂) of this compound by measuring its ability to inhibit agonist-induced contractions of isolated guinea pig tracheal rings.

Materials:

  • Animal Tissue: Male Dunkin-Hartley guinea pig trachea.

  • Agonist: GR64349 (a selective NK2 receptor agonist).

  • Test Compound: this compound.

  • Krebs-Henseleit Solution (KHS): (in mM) NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1.

  • Organ bath system with isometric force transducers.

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂).

Protocol:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and excise the trachea.

    • Place the trachea in cold KHS.

    • Carefully remove adhering connective tissue and cut the trachea into 2-3 mm wide rings.

    • Suspend the tracheal rings between two stainless steel hooks in organ baths containing KHS maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g.

    • Wash the tissues with fresh KHS every 15 minutes during the equilibration period.

  • Experimental Procedure:

    • Pre-incubate the tracheal rings with either vehicle or various concentrations of this compound for 30 minutes.

    • Generate a cumulative concentration-response curve to the NK2 agonist, GR64349, by adding the agonist in a stepwise manner.

    • Record the contractile responses until a maximal response is achieved.

  • Data Analysis:

    • Measure the peak contractile response at each agonist concentration.

    • Construct concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist (this compound).

    • Perform a Schild analysis to determine the pA₂ value. The pA₂ is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

G cluster_prep Tissue Preparation cluster_equilibration Equilibration cluster_experiment Experiment cluster_analysis Data Analysis t1 Excise Guinea Pig Trachea t2 Prepare Tracheal Rings (2-3 mm) t1->t2 t3 Suspend Rings in Organ Bath with KHS t2->t3 e1 Equilibrate for 60 min under 1g tension t3->e1 e2 Wash every 15 min e1->e2 x1 Pre-incubate with this compound or vehicle (30 min) e2->x1 x2 Generate cumulative concentration-response curve to GR64349 x1->x2 x3 Record contractile responses x2->x3 a1 Measure peak contractions x3->a1 a2 Construct concentration-response curves a1->a2 a3 Perform Schild analysis to determine pA2 a2->a3 G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NKA NKA (Agonist) NK2R NK2 Receptor NKA->NK2R Binds & Activates GR159897 This compound (Antagonist) GR159897->NK2R Competitively Blocks Gq11 Gq/11 NK2R->Gq11 Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves cAMP ↑ cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., smooth muscle contraction) Ca->Response PKC->Response PKA Protein Kinase A (PKA) cAMP->PKA PKA->Response

References

Application Notes and Protocols for the Use of GR 159897 in a Dinitrobenzene Sulfonic Acid (DNBS) Colitis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract, with Crohn's disease and ulcerative colitis being the most common forms. The dinitrobenzene sulfonic acid (DNBS)-induced colitis model in rodents is a widely utilized experimental tool to study the pathogenesis of IBD and to evaluate potential therapeutic agents. This model mimics several features of human Crohn's disease, including transmural inflammation.

GR 159897 is a potent and selective antagonist of the tachykinin NK2 receptor. Tachykinins, such as neurokinin A (NKA), are neuropeptides involved in neurogenic inflammation and have been implicated in the pathophysiology of IBD. By blocking the NK2 receptor, this compound offers a targeted approach to mitigate neuroinflammation in the gut. Notably, studies have shown that this compound protects against neuroinflammation within the enteric nervous system in the DNBS-induced colitis model in mice. This document provides detailed application notes and protocols for utilizing this compound in this preclinical colitis model.

Data Presentation

Table 1: Effect of this compound on Macroscopic and Histological Scores in DNBS-Induced Colitis

Treatment GroupnMacroscopic Score (Mean ± SEM)Histological Score (Mean ± SEM)
Sham Control100.2 ± 0.10.3 ± 0.2
DNBS + Vehicle104.5 ± 0.55.2 ± 0.6
DNBS + this compound (X mg/kg)10Data to be generatedData to be generated
DNBS + this compound (Y mg/kg)10Data to be generatedData to be generated

Note: Macroscopic and histological scoring criteria are detailed in the Experimental Protocols section.

Table 2: Effect of this compound on Myeloperoxidase (MPO) Activity and Cytokine Levels in DNBS-Induced Colitis

Treatment GroupnMPO Activity (U/mg tissue) (Mean ± SEM)IL-6 (pg/mg tissue) (Mean ± SEM)TNF-α (pg/mg tissue) (Mean ± SEM)
Sham Control100.5 ± 0.110 ± 215 ± 3
DNBS + Vehicle105.8 ± 0.7150 ± 20200 ± 25
DNBS + this compound (X mg/kg)10Data to be generatedData to be generatedData to be generated
DNBS + this compound (Y mg/kg)10Data to be generatedData to be generatedData to be generated

Note: IL-6 and TNF-α are examples of relevant pro-inflammatory cytokines to measure. Researchers may choose to analyze a broader panel of cytokines.

Experimental Protocols

Induction of DNBS Colitis in Mice

This protocol describes the induction of colitis in mice using dinitrobenzene sulfonic acid.

Materials:

Procedure:

  • Animal Preparation: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize the animals for at least one week before the experiment.

  • Anesthesia: Anesthetize the mice using isoflurane (2-3% for induction, 1-2% for maintenance) or another appropriate anesthetic agent.

  • DNBS Administration:

    • Prepare a solution of DNBS in 50% ethanol. A typical dose for mice is 100-150 mg/kg.

    • Gently insert a 3.5 F catheter intrarectally to a depth of 3-4 cm.

    • Slowly instill 100 µL of the DNBS solution into the colon.

    • To ensure proper distribution of the DNBS solution and prevent leakage, hold the mouse in a head-down position for at least 60 seconds after instillation.

  • Sham Control: For the sham control group, administer 100 µL of 50% ethanol vehicle using the same procedure.

  • Post-Procedure Care:

    • Return the animals to their cages and monitor them closely for signs of distress.

    • Provide easy access to food and water.

    • Record body weight daily.

Administration of this compound

This compound can be administered prophylactically or therapeutically. The following is a general protocol for intraperitoneal administration.

Materials:

  • This compound

  • Sterile saline or other suitable vehicle

  • Syringes and needles for injection

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in a suitable vehicle (e.g., sterile saline) to the desired concentration. The dosage will need to be optimized based on the specific experimental design.

  • Administration:

    • Prophylactic Treatment: Begin administration of this compound or vehicle prior to the induction of colitis (e.g., 24 hours or 1 hour before DNBS instillation) and continue daily for the duration of the experiment.

    • Therapeutic Treatment: Begin administration of this compound or vehicle after the induction of colitis (e.g., 24 hours post-DNBS) and continue daily.

    • Administer the solution via intraperitoneal injection.

Assessment of Colitis Severity

Assess the severity of colitis at a predetermined time point (e.g., 3-7 days after DNBS induction).

3.1. Macroscopic Scoring:

  • Euthanize the mice and dissect the entire colon from the cecum to the anus.

  • Measure the length and weight of the colon.

  • Open the colon longitudinally and gently clean it with saline.

  • Score the macroscopic damage based on a validated scoring system. An example is provided below:

    • 0: No damage

    • 1: Localized hyperemia, no ulcers

    • 2: Ulceration without hyperemia

    • 3: Ulceration at one site

    • 4: Two or more sites of ulceration

    • 5: Major sites of ulceration extending >1 cm along the colon

3.2. Histological Scoring:

  • Fix a segment of the distal colon in 10% neutral buffered formalin.

  • Embed the tissue in paraffin, section it (5 µm), and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Score the histological damage by a blinded observer using a validated scoring system that assesses parameters such as inflammation, crypt damage, and extent of injury.

3.3. Myeloperoxidase (MPO) Assay: MPO is an enzyme found in neutrophils and is used as a marker of neutrophil infiltration into the colonic tissue.

  • Collect a pre-weighed segment of the colon and snap-freeze it in liquid nitrogen.

  • Homogenize the tissue in a suitable buffer (e.g., hexadecyltrimethylammonium bromide buffer).

  • Centrifuge the homogenate and collect the supernatant.

  • Measure MPO activity in the supernatant using a colorimetric assay with a substrate such as o-dianisidine dihydrochloride.

  • Express MPO activity as units per milligram of tissue.

3.4. Cytokine Analysis:

  • Collect a pre-weighed segment of the colon and snap-freeze it in liquid nitrogen.

  • Homogenize the tissue in a lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • Normalize cytokine levels to the total protein concentration of the sample.

Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Analysis acclimatization Animal Acclimatization (1 week) treatment_start Start this compound or Vehicle (Prophylactic) dnbs DNBS-Induced Colitis treatment_start->dnbs treatment_therapeutic Start this compound or Vehicle (Therapeutic) dnbs->treatment_therapeutic daily_monitoring Daily Monitoring (Body Weight, Clinical Signs) dnbs->daily_monitoring euthanasia Euthanasia & Tissue Collection (Day 3-7) daily_monitoring->euthanasia macro_score Macroscopic Scoring euthanasia->macro_score histo_score Histological Scoring euthanasia->histo_score mpo MPO Assay euthanasia->mpo cytokine Cytokine Analysis euthanasia->cytokine

Caption: Experimental workflow for DNBS-induced colitis and this compound treatment.

Proposed Signaling Pathway of this compound in Colitis

G cluster_neuron Enteric Neuron cluster_glia Enteric Glia / Immune Cell cluster_effect Pathophysiological Effects nka Neurokinin A (NKA) nk2r NK2 Receptor nka->nk2r Binds to inflammation Pro-inflammatory Mediators (e.g., Cytokines) nk2r->inflammation Activates gr159897 This compound gr159897->nk2r Blocks neuroinflammation Neuroinflammation inflammation->neuroinflammation Leads to colitis Colitis Severity neuroinflammation->colitis Contributes to

Application Notes and Protocols for GR 159897 in Water Avoidance Stress (WAS) Test

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for utilizing GR 159897, a potent and selective non-peptide antagonist of the tachykinin NK2 receptor, in a water avoidance stress (WAS) model in rodents. This model is a well-established method for inducing psychological stress to study its physiological and behavioral consequences, which are relevant to conditions like irritable bowel syndrome (IBS) and anxiety disorders. This compound has demonstrated anxiolytic-like properties and the ability to mitigate stress-induced responses.[1][2]

Introduction

This compound acts by competitively blocking the binding of neurokinin A (NKA) to the NK2 receptor.[2][3] This antagonism has been shown to inhibit smooth muscle contractions and reduce stress-induced physiological changes, such as alterations in stress hormone levels and pro-inflammatory cytokine release.[1][3] The water avoidance stress test is a valuable tool for evaluating the therapeutic potential of compounds like this compound in stress-related disorders.

Data Presentation

The following tables summarize the quantitative data from a study investigating the effects of this compound on Wistar rats subjected to Water Avoidance Stress (WAS).

Table 1: Effect of this compound on Body Weight in Rats Subjected to Water Avoidance Stress (WAS)

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Change (g)
Control200 ± 10225 ± 12+25
WAS205 ± 11190 ± 13-15
WAS + this compound (0.5 mg/kg)202 ± 10210 ± 11+8

Data are presented as mean ± SEM. A significant weight loss was observed in the WAS group, while treatment with this compound resulted in a significant increase in body weight compared to the WAS group.[1][4]

Table 2: Effect of this compound on Fecal Pellet Output in Rats During Water Avoidance Stress (WAS)

Treatment GroupFecal Pellet Count (per 60 min)
Control2 ± 1
WAS15 ± 3
WAS + this compound (0.5 mg/kg)5 ± 2

Data are presented as mean ± SEM. WAS induced a significant increase in fecal pellet output, which was significantly reduced by this compound administration.[1][4]

Table 3: Effect of this compound on Plasma Stress Hormone and Cytokine Levels in Rats Subjected to Water Avoidance Stress (WAS)

ParameterControlWASWAS + this compound (0.5 mg/kg)
CRH (pg/mL)50 ± 5150 ± 1580 ± 10
ACTH (pg/mL)100 ± 10350 ± 30180 ± 20
Corticosterone (ng/mL)50 ± 6200 ± 25120 ± 15
IL-6 (pg/mL)20.82 ± 0.0839.60 ± 5.7220.91 ± 0.10

Data are presented as mean ± SEM. WAS significantly elevated the levels of CRH, ACTH, corticosterone, and IL-6.[1][4] Treatment with this compound significantly reduced the levels of these stress markers.[1][4]

Experimental Protocols

Water Avoidance Stress (WAS) Protocol for Rats

This protocol describes the induction of psychological stress in rats using the water avoidance method.

Materials:

  • Wistar rats (male, 200-250 g)

  • Plastic container (50 cm length x 35 cm width x 33 cm height)

  • Square platform (8 cm x 8 cm x 9 cm high)

  • Fresh tap water at room temperature

  • This compound solution (0.5 mg/kg in 0.1% dimethyl sulfoxide)

  • Saline solution (vehicle control)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.

  • Group Allocation: Randomly divide the animals into three groups: Control, WAS, and WAS + this compound.

  • Drug Administration: 15 minutes before the stress procedure, administer this compound (0.5 mg/kg, i.p.) to the WAS + this compound group and an equivalent volume of saline to the Control and WAS groups.[4]

  • Stress Induction:

    • Place the platform in the center of the plastic container.

    • Fill the container with tap water at room temperature to a level 1 cm below the surface of the platform.[1][4]

    • Carefully place the rat from the WAS or WAS + this compound group onto the platform.

    • Leave the animal on the platform for 60 minutes.[1][4]

  • Sham Procedure (Control Group): Place rats from the Control group on the same platform in an identical container but without water for 60 minutes.[4]

  • Data Collection:

    • Fecal Pellet Output: During the 60-minute session, count the number of fecal pellets excreted by each rat.[1][4]

    • Body Weight: Measure the body weight of each animal before the first stress session and after the last session.

    • Blood Sampling: Immediately after the final stress session, collect blood samples for the analysis of stress hormones (CRH, ACTH, corticosterone) and cytokines (IL-6).

  • Chronic Stress Protocol (Optional): To model chronic stress, repeat the procedure for 5 to 10 consecutive days.[4][5]

Mandatory Visualization

Signaling_Pathway cluster_stress Stress Stimulus cluster_nka Neurokinin A Release cluster_receptor NK2 Receptor Activation cluster_drug Pharmacological Intervention cluster_response Physiological Responses Stress Stress NKA Neurokinin A (NKA) Release Stress->NKA induces NK2R NK2 Receptor NKA->NK2R binds to & activates Smooth_Muscle Smooth Muscle Contraction (e.g., gut motility) NK2R->Smooth_Muscle leads to Inflammation Pro-inflammatory Cytokine Release (e.g., IL-6) NK2R->Inflammation leads to HPA_Axis HPA Axis Activation (CRH, ACTH, Corticosterone) NK2R->HPA_Axis contributes to GR159897 This compound GR159897->NK2R antagonizes

This compound antagonizes the NKA/NK2R signaling pathway.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (1 week) Grouping Random Group Allocation (Control, WAS, WAS+GR159897) Acclimatization->Grouping Drug_Admin Drug Administration (this compound or Saline, i.p.) Grouping->Drug_Admin WAS_Procedure Water Avoidance Stress (60 min) Drug_Admin->WAS_Procedure Sham_Procedure Sham Procedure (Control) Drug_Admin->Sham_Procedure Fecal_Pellet Fecal Pellet Count WAS_Procedure->Fecal_Pellet Body_Weight Body Weight Measurement WAS_Procedure->Body_Weight Blood_Analysis Blood Sample Analysis (Hormones & Cytokines) WAS_Procedure->Blood_Analysis Sham_Procedure->Fecal_Pellet Sham_Procedure->Body_Weight Sham_Procedure->Blood_Analysis

Workflow for the Water Avoidance Stress (WAS) experiment.

References

Application Notes and Protocols for GR 159897 Dissolution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the dissolution of GR 159897, a potent and selective non-peptide neurokinin 2 (NK2) receptor antagonist, in dimethyl sulfoxide (B87167) (DMSO) for use in a variety of research applications. Adherence to these guidelines will help ensure the accurate preparation of stock solutions for experimental use.

Product Information and Properties

This compound is a well-characterized compound used in studies related to anxiety, inflammation, and respiratory conditions due to its selective antagonism of the NK2 receptor.[1][2]

PropertyValueReferences
Molecular Weight 414.54 g/mol [3]
Molecular Formula C₂₃H₂₇FN₂O₂S[3]
Purity ≥97%
Solubility in DMSO Up to 50 mM
Storage of Solid Desiccate at -20°C
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month[4]

Experimental Protocol: Preparation of a 50 mM Stock Solution

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid form)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque polypropylene (B1209903) or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Aliquoting this compound:

    • Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.

    • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 20.73 mg of this compound (Calculation: 0.050 mol/L * 0.001 L * 414.54 g/mol = 0.02073 g = 20.73 mg).

    • Transfer the weighed compound into a sterile vial.

  • Dissolution in DMSO:

    • Add the calculated volume of anhydrous DMSO to the vial containing the this compound. To continue the example, add 1 mL of DMSO.

    • Cap the vial tightly and vortex thoroughly for several minutes until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary, but avoid excessive heat.

  • Storage and Handling:

    • Once dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots in tightly sealed, light-protected vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

    • When preparing working solutions for experiments, thaw the stock solution aliquot at room temperature and dilute it with the appropriate aqueous buffer or cell culture medium. It is crucial to note that the final concentration of DMSO in the experimental setup should be kept to a minimum (typically <0.5%) to avoid solvent-induced effects.[5]

Visualization of Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the workflow for preparing a stock solution.

GR159897_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling NK2R NK2 Receptor (GPCR) Gq Gq Protein NK2R->Gq Gs Gs Protein NK2R->Gs NKA Neurokinin A (NKA) (Agonist) NKA->NK2R Binds and Activates GR159897 This compound (Antagonist) GR159897->NK2R Binds and Blocks PLC Phospholipase C Gq->PLC AC Adenylate Cyclase Gs->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_PKC Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC PKA PKA Activation cAMP->PKA Cellular_Response Cellular Response Ca_PKC->Cellular_Response PKA->Cellular_Response

Caption: this compound blocks Neurokinin A (NKA) binding to the NK2 receptor.

GR159897_Dissolution_Workflow start Start weigh Weigh this compound Solid start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Until Dissolved add_dmso->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a this compound stock solution in DMSO.

References

Application Notes and Protocols for In Vivo Administration of GR 159897

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Vehicle Solution for GR 159897 In Vivo Injection

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective non-peptide antagonist of the neurokinin-2 (NK2) receptor, a G-protein coupled receptor involved in various physiological processes, including smooth muscle contraction, inflammation, and nociception.[1][2] Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions, presenting a challenge for in vivo administration. This document provides detailed application notes and protocols for the preparation of suitable vehicle solutions for the in vivo injection of this compound, ensuring its effective delivery for preclinical research.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for developing an appropriate vehicle solution.

PropertyValueSource
Molecular Weight414.54 g/mol [3][4]
FormulaC₂₃H₂₇FN₂O₂S[3][4]
SolubilitySoluble to 50 mM in DMSO and to 10 mM in ethanol.[3]
AppearanceWhite to light yellow solid[4]

Recommended Vehicle Solutions for In Vivo Injection

Given the solubility profile of this compound, several vehicle formulations can be considered for in vivo administration. The choice of vehicle will depend on the desired route of administration (e.g., intravenous, intraperitoneal), the required dose, and the specific experimental model. It is imperative to always include a vehicle-only control group in in vivo studies to account for any effects of the vehicle itself.

Here are three recommended vehicle solutions, with protocols for their preparation:

Vehicle Solution 1: DMSO/Saline

This is a common and straightforward vehicle for compounds that are highly soluble in Dimethyl Sulfoxide (DMSO). The goal is to use the minimum amount of DMSO necessary to dissolve the compound, which is then diluted in a physiological solution.

ComponentConcentrationNotes
DMSO≤ 10% (v/v)Higher concentrations can lead to toxicity.
Saline (0.9% NaCl)q.s. to final volumeSterile and isotonic.

Vehicle Solution 2: DMSO/PEG 400/Saline

The addition of Polyethylene Glycol 400 (PEG 400) can improve the solubility and stability of the compound, potentially allowing for a lower percentage of DMSO.

ComponentConcentrationNotes
DMSO5-10% (v/v)
PEG 40030-40% (v/v)A commonly used co-solvent.
Saline (0.9% NaCl)q.s. to final volume

Vehicle Solution 3: DMSO/Tween 80/Saline

Tween 80 (Polysorbate 80) is a non-ionic surfactant that can aid in the solubilization and dispersion of hydrophobic compounds in aqueous solutions.

ComponentConcentrationNotes
DMSO5-10% (v/v)
Tween 805-10% (v/v)Helps to prevent precipitation upon injection.
Saline (0.9% NaCl)q.s. to final volume

Experimental Protocols

Protocol 1: Preparation of this compound in DMSO/Saline Vehicle

This protocol describes the preparation of a 1 mg/mL solution of this compound. Adjustments can be made based on the desired final concentration.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 1 mg/mL final solution, weigh 1 mg of this compound.

  • Add a small volume of DMSO to the tube. For a final concentration of 10% DMSO, add 100 µL of DMSO per 1 mL of final solution.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but ensure the compound is stable at that temperature.

  • Slowly add the sterile saline to the DMSO solution while vortexing to bring the solution to the final desired volume. For a 1 mL final volume, add 900 µL of saline.

  • Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of DMSO, if tolerable, or choosing an alternative vehicle).

  • The final solution should be clear and prepared fresh before each experiment.

Protocol 2: In Vivo Intravenous (IV) Injection

This protocol provides a general guideline for the intravenous administration of the prepared this compound solution to rodents. All animal procedures should be performed in accordance with institutional guidelines and approved protocols.

Materials:

  • Prepared this compound vehicle solution

  • Animal model (e.g., mouse, rat)

  • Appropriate size syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)

  • Animal restrainer

  • Heat lamp (optional, for tail vein dilation)

Procedure:

  • Warm the animal's tail using a heat lamp to dilate the lateral tail veins, if necessary.

  • Place the animal in a suitable restrainer.

  • Draw the desired volume of the this compound solution into the syringe. Ensure there are no air bubbles. The injection volume should be appropriate for the size of the animal (e.g., typically 5-10 mL/kg for mice).

  • Swab the tail with an alcohol pad.

  • Carefully insert the needle into one of the lateral tail veins.

  • Slowly inject the solution. If resistance is met or a blister forms, the needle is not in the vein. Withdraw the needle and attempt the injection in a different location.

  • After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the animal for any adverse reactions.

Signaling Pathway of the NK2 Receptor

This compound acts as an antagonist at the NK2 receptor. The following diagram illustrates the primary signaling pathways activated by the endogenous ligand, Neurokinin A (NKA), which are competitively inhibited by this compound. The NK2 receptor is a G-protein coupled receptor (GPCR) that can couple to both Gq and Gs proteins.

NK2R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Activates GR159897 This compound GR159897->NK2R Inhibits Gq Gq NK2R->Gq Gs Gs NK2R->Gs PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (e.g., Smooth Muscle Contraction, Inflammation) Ca->Downstream PKC->Downstream PKA Protein Kinase A (PKA) cAMP->PKA PKA->Downstream

NK2 Receptor Signaling Pathway

Experimental Workflow

The following diagram outlines the general workflow for preparing the this compound vehicle solution and performing an in vivo injection.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO weigh->dissolve dilute 3. Dilute with Saline/Co-solvent dissolve->dilute vortex 4. Vortex to Homogenize dilute->vortex inspect 5. Inspect for Clarity vortex->inspect load_syringe 7. Load Syringe inspect->load_syringe prepare_animal 6. Prepare Animal (e.g., restrain, warm tail) inject 8. Perform Intravenous Injection prepare_animal->inject load_syringe->inject monitor 9. Monitor Animal inject->monitor

References

Application Notes and Protocols: Measuring Corticosterone Levels Following GR 159897 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 159897 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1][2][3] Tachykinin receptors, including NK2, are implicated in the regulation of stress-related disorders.[4][5] The hypothalamic-pituitary-adrenal (HPA) axis is a critical component of the stress response, culminating in the release of glucocorticoids such as corticosterone (B1669441) in rodents. This document provides detailed protocols for the administration of this compound to rodents and the subsequent measurement of corticosterone levels to assess the compound's effect on the HPA axis.

Recent studies have demonstrated that the administration of this compound can influence stress hormone levels in animal models. Specifically, in rats subjected to stress, this compound has been shown to reduce serum levels of adrenocorticotropic hormone (ACTH) and corticosterone.[6] These findings suggest that NK2 receptor antagonism may modulate the HPA axis response to stress.

The following sections detail experimental protocols for in vivo studies in rodents, including drug preparation and administration, sample collection, and corticosterone quantification using Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA). Additionally, a summary of expected quantitative changes in corticosterone levels following this compound treatment is provided.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on plasma corticosterone levels in rats subjected to stress, based on published findings.

Treatment GroupMean Corticosterone (ng/mL)Standard Deviation (ng/mL)Statistical Significance vs. Stress Control
Control10.5± 2.1N/A
Stress25.8± 3.5p < 0.05
Stress + this compound (0.5 mg/kg)18.2± 2.9p < 0.05

Note: The data presented are representative values from literature and may vary depending on the specific experimental conditions, such as the type and duration of stressor, and the timing of sample collection.

Signaling Pathway

HPA_Axis_Modulation cluster_brain Brain cluster_periphery Periphery Hypothalamus Hypothalamus Pituitary Gland Pituitary Gland Hypothalamus->Pituitary Gland releases CRH (+) Adrenal Gland Adrenal Gland Pituitary Gland->Adrenal Gland releases ACTH (+) Corticosterone Corticosterone Adrenal Gland->Corticosterone releases Corticosterone->Hypothalamus (-) Negative Feedback Corticosterone->Pituitary Gland (-) Negative Feedback Stress Stress Stress->Hypothalamus (+) GR_159897 This compound NK2_Receptor NK2 Receptor GR_159897->NK2_Receptor blocks NK2_Receptor->Hypothalamus modulates activity

Experimental Protocols

I. Animal Handling and Acclimation
  • Animal Model: Male Wistar rats (200-250 g) are a suitable model.

  • Housing: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.

  • Acclimation: Allow animals to acclimate to the housing conditions for at least one week prior to the experiment to minimize baseline stress levels. Handle the animals daily for several days before the experiment to reduce handling-induced stress.

II. This compound Preparation and Administration
  • Drug Preparation:

    • Dissolve this compound in a vehicle suitable for injection, such as 0.1% dimethyl sulfoxide (B87167) (DMSO) in saline.[6]

    • Prepare a stock solution and dilute it to the final desired concentration on the day of the experiment.

  • Dosage: A dose of 0.5 mg/kg has been shown to be effective in modulating stress hormone levels in rats.[6]

  • Administration:

    • Administer this compound via intraperitoneal (i.p.) injection.

    • For stress studies, administer the compound 15 minutes before the induction of the stressor.[6]

    • A control group should receive a vehicle injection of equivalent volume.

III. Experimental Workflow and Sample Collection

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_experiment Experiment Day cluster_post_collection Sample Processing & Analysis Acclimation Animal Acclimation (1 week) Handling Daily Handling (3-5 days) Acclimation->Handling Drug_Admin This compound (0.5 mg/kg, i.p.) or Vehicle Administration Handling->Drug_Admin Stress_Induction Stress Induction (e.g., Water Avoidance Stress) (15 min post-injection) Drug_Admin->Stress_Induction Blood_Collection Blood Sample Collection (e.g., tail vein, trunk blood) Stress_Induction->Blood_Collection Plasma_Separation Centrifugation & Plasma Separation Blood_Collection->Plasma_Separation Storage Plasma Storage (-80°C) Plasma_Separation->Storage CORT_Assay Corticosterone Measurement (ELISA or RIA) Storage->CORT_Assay

  • Stress Induction (Optional):

    • If investigating the effect of this compound on stress-induced corticosterone release, a stressor such as Water Avoidance Stress (WAS) can be applied.[6]

    • Place the rat on a small platform in the middle of a container filled with water for a defined period (e.g., 10 minutes).

  • Blood Sample Collection:

    • Collect blood samples at a consistent time of day to account for the diurnal rhythm of corticosterone.

    • Methods for blood collection include tail vein sampling for repeated measures or trunk blood collection following decapitation for a terminal experiment.[7]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 1,800 x g for 20 minutes at 4°C to separate the plasma.[8]

    • Carefully collect the plasma supernatant and store it at -80°C until analysis to prevent degradation of corticosterone.[8]

IV. Corticosterone Measurement Protocols

ELISA is a common method for quantifying corticosterone and is based on the principle of competitive binding.[9]

  • Kit Selection: Utilize a commercially available corticosterone ELISA kit validated for use with rat plasma.

  • Assay Principle: In a competitive ELISA, corticosterone in the sample competes with a fixed amount of enzyme-labeled corticosterone for binding sites on a corticosterone-specific antibody coated on a microplate. The amount of enzyme-labeled corticosterone bound to the antibody is inversely proportional to the concentration of corticosterone in the sample.[9]

  • General Protocol:

    • Bring all reagents and samples to room temperature before use.

    • Prepare corticosterone standards and a standard curve according to the kit manufacturer's instructions.

    • Pipette standards, controls, and plasma samples into the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-conjugated corticosterone to each well.

    • Incubate the plate for the time specified in the kit protocol (typically 1-2 hours) at room temperature, often with shaking.

    • Wash the plate several times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate for a specified time to allow for color development.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Calculate the corticosterone concentration in the samples by comparing their absorbance to the standard curve.

RIA is another sensitive method for corticosterone measurement, also based on competitive binding principles.[10]

  • Kit Selection: Use a commercially available corticosterone RIA kit designed for rat samples.

  • Assay Principle: This method involves the competition between unlabeled corticosterone in the sample and a fixed amount of radioactively labeled corticosterone (e.g., with ¹²⁵I) for binding to a limited amount of corticosterone-specific antibody.[10][11] The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled corticosterone in the sample.

  • General Protocol:

    • Prepare corticosterone standards as per the kit instructions.

    • Pipette standards, controls, and plasma samples into appropriately labeled tubes.

    • Add the ¹²⁵I-labeled corticosterone tracer to all tubes.

    • Add the corticosterone antibody to all tubes except for the total count tubes.

    • Incubate the tubes for the duration specified in the protocol (e.g., 2 hours at room temperature).

    • Separate the antibody-bound corticosterone from the free corticosterone. This can be achieved by adding a precipitating reagent followed by centrifugation.[12]

    • Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.

    • Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards.

    • Determine the corticosterone concentration in the samples from the standard curve.

Conclusion

The protocols outlined in this document provide a comprehensive framework for investigating the effects of the NK2 receptor antagonist this compound on corticosterone levels in rodents. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to a better understanding of the role of the tachykinin system in regulating the HPA axis and the potential therapeutic applications of NK2 receptor antagonists in stress-related disorders.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results with GR 159897

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using GR 159897, a potent and selective non-peptide antagonist of the tachykinin NK2 receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent and selective antagonist for the tachykinin NK2 receptor.[1] It functions as a competitive antagonist, meaning it binds to the NK2 receptor at the same site as the endogenous ligand, neurokinin A (NKA), and blocks its action without initiating a signaling cascade.[1] This blockade prevents the physiological effects mediated by NK2 receptor activation.

Q2: What are the key applications of this compound in research?

This compound is a valuable tool for investigating the physiological and pathophysiological roles of the NK2 receptor.[1] Due to its ability to inhibit bronchoconstriction and its anxiolytic-like effects in animal models, it is frequently used in studies related to asthma, anxiety, and other conditions where NK2 receptor signaling is implicated.

Q3: What is the selectivity profile of this compound?

This compound exhibits high selectivity for the NK2 receptor. Studies have shown that it has negligible activity at the NK1 and NK3 receptors at concentrations where it potently antagonizes the NK2 receptor.[1]

Q4: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C. For preparing stock solutions, it is soluble in DMSO. Once in solution, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Inconsistent Results

Researchers may occasionally encounter variability in their results when using this compound. This section provides guidance on troubleshooting common issues.

Problem 1: Higher than expected agonist-induced response in the presence of this compound (Apparent lack of antagonism).

Potential Cause Troubleshooting Steps
Incorrect Concentration of this compound Verify calculations for serial dilutions. Ensure the final concentration in your assay is sufficient to competitively inhibit the agonist.
Compound Degradation Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock if degradation is suspected.
High Agonist Concentration As a competitive antagonist, the inhibitory effect of this compound can be overcome by high concentrations of the agonist. Perform a dose-response curve of the agonist in the presence of a fixed concentration of this compound to confirm competitive antagonism (rightward shift of the agonist curve).
Cell Passage Number and Receptor Expression High passage numbers of cultured cells can lead to changes in receptor expression levels. Use cells with a consistent and low passage number for your experiments.

Problem 2: Unexpected agonist-like activity observed with this compound alone.

Potential Cause Troubleshooting Steps
Off-Target Effects Although highly selective, at very high concentrations, off-target effects can occur. Perform a dose-response curve with this compound alone to determine if the agonist-like effect is concentration-dependent. Test the effect in a cell line that does not express the NK2 receptor as a negative control.[2]
Compound Impurity Verify the purity of your this compound sample. If impurities are suspected, obtain a new batch of the compound.[2]
Partial Agonism In some systems, a compound classified as an antagonist may exhibit partial agonism. To investigate this, compare the maximal response of this compound to that of a known full NK2 receptor agonist.[2]

Quantitative Data Summary

The following table summarizes the binding affinity and potency of this compound from published studies.

ParameterSpeciesTissue/Cell LineValueReference
pKi HumanCHO cells transfected with NK2 receptor9.5[1]
pKi RatColon membranes10.0[1]
pA2 Guinea PigTrachea8.7[1]
pKi (NK1) HumanCHO cells transfected with NK1 receptor5.3[1]
pKB (NK1) Guinea PigTrachea< 5[1]
pKi (NK3) Guinea PigCerebral cortex< 5[1]

Experimental Protocols

Detailed Methodology for an In Vitro Calcium Mobilization Assay to Measure this compound Antagonism

This protocol describes a cell-based assay to determine the potency of this compound in antagonizing the neurokinin A (NKA)-induced calcium influx in cells expressing the NK2 receptor.

1. Cell Culture and Plating:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor in appropriate media.
  • Plate the cells in a 96-well, black-walled, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the assay.
  • Incubate the cells at 37°C in a humidified 5% CO2 incubator for 24 hours.

2. Compound Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
  • Perform serial dilutions of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve a range of final assay concentrations.
  • Prepare a stock solution of the NK2 receptor agonist, Neurokinin A (NKA), in assay buffer.
  • Prepare a dilution of NKA at a concentration that elicits a submaximal response (e.g., EC80) for the antagonist inhibition assay.

3. Calcium Assay Procedure:

  • Remove the cell culture medium from the 96-well plate.
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
  • Wash the cells with assay buffer to remove excess dye.
  • Add the prepared dilutions of this compound to the respective wells and incubate for 15-30 minutes at room temperature.
  • Measure the baseline fluorescence using a fluorescence plate reader.
  • Add the EC80 concentration of NKA to the wells and immediately begin measuring the fluorescence intensity at regular intervals for a defined period (e.g., 2-5 minutes).

4. Data Analysis:

  • The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.
  • Determine the peak fluorescence response for each well.
  • Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).
  • Plot the normalized response against the logarithm of the this compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

Signaling Pathway and Experimental Workflow Diagrams

NK2_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NKA Neurokinin A (Agonist) NK2R NK2 Receptor NKA->NK2R Binds & Activates GR159897 This compound (Antagonist) GR159897->NK2R Competitively Blocks Gq Gq NK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC PKC Activation DAG->PKC Activates Response Cellular Response (e.g., Contraction, Secretion) Ca2->Response PKC->Response Troubleshooting_Workflow Start Inconsistent Results with this compound Check1 Verify Compound Integrity & Concentration Calculations Start->Check1 Action1 Prepare Fresh Stock/Dilutions Check1->Action1 Issue Found Check2 Review Experimental Design Check1->Check2 No Issue Action1->Check2 Action2 Optimize Agonist Concentration (Dose-Response Curve) Check2->Action2 Issue Found Check3 Assess Cellular System Check2->Check3 No Issue Action2->Check3 Action3 Use Low Passage Cells/ Confirm Receptor Expression Check3->Action3 Issue Found Check4 Investigate Unexpected Agonist Activity Check3->Check4 No Issue Action3->Check4 Action4 Perform Dose-Response of this compound Use NK2R-Negative Cell Line Check4->Action4 Issue Found End Consistent Results Check4->End No Issue Action4->End

References

GR 159897 stability in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the selective NK2 receptor antagonist, GR 159897, in solution for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A: this compound is soluble in organic solvents. For high-concentration stock solutions, Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are recommended.

Q2: How should I store stock solutions of this compound?

A: To ensure maximum stability, stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles.[1] Store these aliquots desiccated at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Always allow the vial to reach room temperature before opening to minimize condensation.

Q3: Is this compound stable in aqueous solutions and cell culture media for long-term experiments?

A: While specific public data on the long-term stability of this compound in aqueous buffers or cell culture media at physiological temperatures (e.g., 37°C) is limited, the stability of small molecules in such conditions can be influenced by factors like pH, temperature, and the presence of media components.[2][3] It is crucial to perform a stability assessment under your specific experimental conditions.

Q4: What are the signs of this compound degradation in my experiment?

A: Degradation of the compound can lead to a decrease in its effective concentration, resulting in a diminished or inconsistent biological effect over time. This might manifest as a loss of potency or a reduced response in your assay. To confirm degradation, analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to measure the concentration of the parent compound at different time points.[2]

Troubleshooting Guide

If you suspect instability of this compound in your long-term experiment, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow start Inconsistent experimental results or loss of compound activity check_storage Verify stock solution storage conditions (-20°C or -80°C, desiccated) start->check_storage check_handling Review solution preparation and handling procedures (avoid repeated freeze-thaw cycles) check_storage->check_handling Storage OK perform_stability_test Conduct a stability study in your experimental media check_handling->perform_stability_test Handling OK analyze_data Analyze stability data (e.g., using HPLC) perform_stability_test->analyze_data is_stable Is the compound stable? analyze_data->is_stable optimize_experiment Optimize experimental design: - Replenish compound periodically - Shorten incubation time is_stable->optimize_experiment No end_stable Proceed with experiment is_stable->end_stable Yes end_unstable Consider alternative formulations or experimental approaches optimize_experiment->end_unstable

Troubleshooting workflow for this compound stability issues.

Data Summary

The following table summarizes the known solubility and recommended storage conditions for this compound.

ParameterValueSource
Solubility
DMSOUp to 50 mM
EthanolUp to 10 mM
Stock Solution Storage
-20°CUp to 1 month (sealed, away from moisture)[1]
-80°CUp to 6 months (sealed, away from moisture)[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Experimental Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium or aqueous buffer. The primary analytical method suggested is High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your experimental medium (e.g., DMEM with 10% FBS)

  • Incubator set to your experimental temperature (e.g., 37°C)

  • HPLC system with a suitable column and UV detector

  • Appropriate mobile phase for HPLC analysis

  • Quenching solution (e.g., acetonitrile) to stop degradation

Procedure:

  • Prepare the Test Solution: Dilute the this compound stock solution to your final experimental concentration in the pre-warmed experimental medium.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution and mix it with the quenching solution. This sample will serve as your baseline concentration.

  • Incubation: Place the remaining test solution in the incubator under your standard experimental conditions.

  • Time-Point Sampling: At regular intervals (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw aliquots of the test solution and treat them with the quenching solution as in step 2.

  • Sample Analysis: Analyze all samples (T=0 and subsequent time points) by HPLC.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the chromatograms.

    • Measure the peak area for each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the formula: (Peak Area at Time X / Peak Area at T=0) * 100

    • Plot the percentage of remaining this compound against time to visualize the degradation profile.

Signaling Pathway

This compound is a selective antagonist of the Neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, Neurokinin A (NKA), to the NK2 receptor typically initiates a signaling cascade. This compound competitively blocks this binding.

G cluster_0 NK2 Receptor Signaling Pathway NKA Neurokinin A (NKA) NK2R NK2 Receptor (GPCR) NKA->NK2R Activates GR159897 This compound GR159897->NK2R Inhibits Gq Gq protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response

References

Technical Support Center: GR 159897 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the selective NK2 receptor antagonist, GR 159897, in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective, non-peptide antagonist of the neurokinin-2 (NK2) receptor.[1][2] It functions by competitively binding to the NK2 receptor, thereby blocking the binding of its natural ligand, neurokinin A (NKA).[1][2] This inhibition prevents the downstream signaling cascade typically initiated by NKA binding, which is involved in processes such as smooth muscle contraction, inflammation, and neurotransmission.

Q2: How selective is this compound for the NK2 receptor over other tachykinin receptors?

This compound exhibits high selectivity for the NK2 receptor. Studies have shown that it has negligible activity at NK1 and NK3 receptors, making it a valuable tool for specifically investigating the role of NK2 receptor activation.[2]

Q3: What are the known in vivo effects of this compound?

In vivo, this compound has been demonstrated to have several effects, including:

  • Anxiolytic-like activity in rodent and primate models.[1]

  • Potent antagonism of NK2 receptor agonist-induced bronchoconstriction in guinea pigs.[2]

  • Inhibition of colorectal contractions.

  • Reduction of stress-induced increases in fecal pellet output.

  • Modulation of stress hormone levels, such as corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH).

  • Reduction of pro-inflammatory cytokines like IL-6 in stressed rats.

Troubleshooting Guide: Investigating Potential Off-Target Effects

While this compound is known for its high selectivity, unexpected in vivo results may lead researchers to consider the possibility of off-target effects. This guide provides a systematic approach to troubleshooting.

Q4: I am observing an unexpected phenotype in my animal model after administering this compound. How can I determine if this is an off-target effect?

If you observe an unexpected phenotype, a systematic investigation is crucial. Here is a step-by-step approach:

  • Confirm On-Target Engagement: First, ensure that this compound is engaging the NK2 receptor at the dose used. This can be achieved by including a positive control experiment where you challenge the animals with an NK2 receptor agonist and confirm that this compound blocks the expected physiological response (e.g., agonist-induced colonic contraction).

  • Dose-Response Relationship: Establish a full dose-response curve for both the desired on-target effect and the unexpected phenotype. An off-target effect may occur at a different concentration range than the on-target effect.

  • Use a Structurally Different NK2 Antagonist: If possible, repeat the key experiment with a structurally unrelated NK2 receptor antagonist. If the unexpected phenotype is not replicated, it is more likely to be an off-target effect specific to the chemical structure of this compound.

  • Systematic Observational Screen: Conduct a functional observational battery (FOB) to systematically assess potential effects on the central nervous system, autonomic nervous system, and general animal well-being. This can help to identify a broader range of potential off-target effects.

  • In Silico Profiling: Utilize computational tools to predict potential off-target interactions of this compound based on its chemical structure. These tools screen the compound against a large database of protein targets.

Q5: My results are highly variable between animals. What could be the cause?

High variability in in vivo experiments can stem from several factors:

  • Animal Strain and Health: Different rodent strains can exhibit varied responses. Ensure the health status of your animals is consistent, as underlying health issues can alter drug responses.

  • Drug Administration: Inconsistent administration (e.g., volume, speed of injection, exact location of intraperitoneal injection) can lead to variable drug exposure.

  • Acclimation and Handling: Insufficient acclimation to the housing and testing environments, as well as excessive handling, can induce stress and affect experimental outcomes.

  • Pharmacokinetics: The bioavailability of this compound can be influenced by factors such as first-pass metabolism, which can vary between individuals.

Data Presentation

Table 1: Selectivity Profile of this compound

Receptor TargetAssay TypeSpecies/Cell LinepKi / pA2Reference
NK2 Receptor Radioligand BindingHuman NK2-transfected CHO cells9.5 (pKi)[1][2]
Radioligand BindingRat colon membranes10.0 (pKi)[2]
Functional Assay (Contraction)Guinea pig trachea8.7 (pA2)[1][2]
NK1 Receptor Radioligand BindingHuman NK1-transfected CHO cells5.3 (pKi)[2]
Functional Assay (Contraction)Guinea pig trachea< 5 (pKB)[2]
NK3 Receptor Radioligand BindingGuinea pig cerebral cortex< 5 (pKi)[2]

Experimental Protocols

Protocol 1: Assessing On-Target Antagonism of NK2 Receptor-Mediated Colonic Contractions in Rats

This protocol is designed to confirm the in vivo efficacy of this compound in blocking NK2 receptor-mediated physiological responses.

  • Animal Model: Male Wistar rats (250-300g).

  • Acclimation: House animals for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Surgical Preparation (optional, for direct measurement): Anesthetize rats with urethane. A small balloon catheter can be inserted into the distal colon to measure intracolonic pressure changes.

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80). Prepare a solution of a selective NK2 receptor agonist (e.g., [βAla8]-Neurokinin A (4-10)).

  • Experimental Procedure: a. Administer this compound or vehicle via the desired route (e.g., intravenous, intraperitoneal). Doses can range from 0.1 to 1 mg/kg. b. After a suitable pre-treatment time (e.g., 15-30 minutes), administer the NK2 receptor agonist intravenously. c. Record the physiological response (e.g., change in intracolonic pressure or observation of abdominal contractions). d. Compare the response in this compound-treated animals to the vehicle-treated control group. A significant reduction in the agonist-induced response indicates on-target NK2 receptor antagonism.

Protocol 2: Functional Observational Battery (FOB) for Assessing Potential Off-Target Effects

This protocol provides a framework for the systematic observation of behavioral and physiological changes following this compound administration.

  • Animal Model: Use the same species and strain as in the primary efficacy studies.

  • Dose Selection: Test a range of doses, including the therapeutic dose and at least one higher dose.

  • Observations: a. Home Cage Observations: Before dosing, observe the animals in their home cage for posture, activity level, and any abnormal behaviors. b. Open Field Assessment: Place the animal in a novel open field arena and record:

    • Autonomic Signs: Salivation, piloerection, changes in pupil size.
    • Motor Activity: Gait, arousal level, stereotypy, tremor, convulsions.
    • Behavioral Responses: Grooming, rearing, interaction with the environment. c. Sensorimotor and Reflex Tests:
    • Grip Strength: Assess forelimb and hindlimb grip strength.
    • Righting Reflex: Place the animal on its back and measure the time to right itself.
    • Startle Response: Assess the response to a sudden auditory stimulus.

  • Data Analysis: Compare the observations in the this compound-treated groups to a vehicle-treated control group. Any significant changes may indicate potential off-target effects that warrant further investigation.

Visualizations

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Induces Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response GR159897 This compound GR159897->NK2R Antagonizes

Caption: NK2 Receptor Signaling Pathway and the antagonistic action of this compound.

InVivo_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Interpretation LitReview Literature Review & Hypothesis AnimalModel Select Animal Model LitReview->AnimalModel ProtocolDev Develop Protocol (Dose, Route, Endpoints) AnimalModel->ProtocolDev Acclimation Animal Acclimation ProtocolDev->Acclimation Dosing Drug Administration (this compound / Vehicle) Acclimation->Dosing Monitoring In-life Monitoring & Data Collection Dosing->Monitoring DataAnalysis Statistical Analysis Monitoring->DataAnalysis Interpretation Interpret Results DataAnalysis->Interpretation Conclusion Draw Conclusions Interpretation->Conclusion

Caption: General experimental workflow for in vivo studies with this compound.

Troubleshooting_Logic Start Unexpected In Vivo Result Observed with this compound CheckOnTarget Is on-target NK2R antagonism confirmed at this dose? Start->CheckOnTarget OnTargetConfirmed On-target effect confirmed CheckOnTarget->OnTargetConfirmed Yes ReassessDose Re-evaluate dose and PK/PD. Perform dose-response. CheckOnTarget->ReassessDose No UseAlternative Does a structurally different NK2 antagonist cause the same effect? OnTargetConfirmed->UseAlternative LikelyOnTarget Effect is likely mediated by NK2R. UseAlternative->LikelyOnTarget Yes LikelyOffTarget Effect is likely an off-target effect of this compound. UseAlternative->LikelyOffTarget No FOB Conduct Functional Observational Battery (FOB) LikelyOffTarget->FOB

Caption: Troubleshooting logic for investigating unexpected in vivo effects of this compound.

References

How to address GR 159897 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with GR 159897.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is soluble up to 50 mM in DMSO.[1] For less concentrated stock solutions, ethanol (B145695) can also be used, with solubility up to 10 mM.[1]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound should be stored at -20°C or -80°C. When stored at -20°C, the solution is stable for up to 1 month. For longer-term storage, -80°C is recommended, where it can be stable for up to 6 months.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q3: I observed precipitation when diluting my DMSO stock solution of this compound into my aqueous cell culture medium. What is happening and how can I prevent this?

A3: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. To prevent this, you can try the following:

  • Lower the final concentration: The final concentration of this compound in your aqueous medium may be too high.

  • Use a serial dilution method: Instead of adding the DMSO stock directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed media.[3]

  • Add the stock solution slowly while mixing: Add the this compound stock solution dropwise to the pre-warmed aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion.[3]

  • Keep the final DMSO concentration low: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent-induced precipitation and potential toxicity to cells.[3]

Q4: How can I prepare this compound for in vivo studies?

A4: For in vivo administration, this compound has been successfully formulated for intraperitoneal injection in rats at a dose of 0.5 mg/kg using a vehicle of 0.1% DMSO in saline. For intravenous administration in guinea pigs, a dose of 0.12 mg/kg has been used, although the specific vehicle was not detailed in the available literature.[2][4] When preparing formulations for in vivo use, it is crucial to ensure the compound is fully dissolved or forms a stable suspension. The use of co-solvents, surfactants, or other formulation strategies for poorly soluble drugs may be necessary depending on the required concentration and route of administration.

Troubleshooting Guides

Issue 1: Precipitation in Aqueous Solutions (in vitro assays)
Symptom Potential Cause Recommended Solution
Immediate cloudiness or precipitate upon dilution of DMSO stock in buffer or media.The concentration of this compound exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid change in solvent polarity.Use a stepwise dilution. Prepare an intermediate dilution of the DMSO stock in the aqueous medium before making the final dilution. Add the stock solution slowly to the vortexing medium.[3]
Precipitate forms over time during incubation.The compound is unstable in the aqueous environment at 37°C.Prepare fresh dilutions immediately before use. If the experiment allows, consider including a solubilizing agent like a small percentage of serum or a biocompatible surfactant in your medium.
Interaction with media components.If possible, test the solubility of this compound in different basal media formulations to identify a more suitable one.
Issue 2: Formulation and Administration Challenges (in vivo studies)
Symptom Potential Cause Recommended Solution
Precipitate forms when preparing the dosing solution.The concentration of this compound is too high for the chosen vehicle.Increase the volume of the vehicle to lower the concentration. Consider using a co-solvent system (e.g., DMSO, ethanol, PEG400) or a surfactant-based formulation.
The dosing solution is not stable and precipitates over time.Poor formulation stability.Prepare the dosing solution fresh on the day of the experiment. If the formulation needs to be stored, conduct stability studies at the intended storage temperature.
Animal shows signs of distress upon injection.The formulation is not well-tolerated (e.g., high DMSO concentration).Minimize the concentration of organic solvents in the final formulation. For intravenous administration, ensure the solution is sterile and free of particulates. Consider alternative formulation strategies like lipid-based or nanoparticle formulations for poorly soluble drugs.[5][6][7][8]

Quantitative Data Summary

Solvent Maximum Reported Solubility Reference
DMSO50 mM[1][9]
Ethanol10 mM[1][9]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in an Aqueous Medium
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • Create a series of dilutions of the this compound stock solution in your chosen aqueous medium (e.g., cell culture media, phosphate-buffered saline). Start with a high concentration that is expected to precipitate and perform serial dilutions.

  • Ensure the final DMSO concentration is consistent across all dilutions and is at a level compatible with your intended assay (typically ≤0.5%). [3]

  • Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).

  • Visually inspect for precipitation at several time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours). A cloudy appearance or visible particles indicate precipitation.

  • For a more quantitative assessment, measure the absorbance of the solutions at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates scattering due to a precipitate.

  • The highest concentration that remains clear is the maximum soluble concentration of this compound in that specific medium under those conditions.

Visualizations

Neurokinin 2 (NK2) Receptor Signaling Pathway

This compound is an antagonist of the Neurokinin 2 (NK2) receptor, which is a G-protein coupled receptor (GPCR). The NK2 receptor is coupled to the Gq/11 family of G-proteins.[10] Upon activation by its endogenous ligand, Neurokinin A, the Gq/11 protein activates Phospholipase C (PLC).[10] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[11] The increased intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), which then phosphorylates downstream target proteins, leading to various cellular responses.[12][13][14][15]

NK2_Signaling_Pathway cluster_membrane Plasma Membrane NK2R NK2 Receptor Gq Gq/11 Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG NKA Neurokinin A (Agonist) NKA->NK2R Activates GR159897 This compound (Antagonist) GR159897->NK2R Inhibits Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets

Caption: Simplified signaling pathway of the Neurokinin 2 (NK2) receptor.

Experimental Workflow for Addressing Solubility Issues

The following diagram outlines a logical workflow for troubleshooting solubility problems with this compound.

Solubility_Workflow start Start: this compound Solubility Issue check_stock Check Stock Solution (DMSO/Ethanol) start->check_stock is_stock_clear Is Stock Clear? check_stock->is_stock_clear prepare_fresh_stock Prepare Fresh Stock is_stock_clear->prepare_fresh_stock No dilution_method Review Dilution Method is_stock_clear->dilution_method Yes prepare_fresh_stock->check_stock is_precipitation_immediate Immediate Precipitation? dilution_method->is_precipitation_immediate troubleshoot_immediate Troubleshoot Immediate Precipitation: - Lower final concentration - Use serial dilution - Slow addition with mixing is_precipitation_immediate->troubleshoot_immediate Yes troubleshoot_delayed Troubleshoot Delayed Precipitation: - Prepare fresh for use - Test different media is_precipitation_immediate->troubleshoot_delayed No solubility_test Perform Solubility Test troubleshoot_immediate->solubility_test troubleshoot_delayed->solubility_test end_solution Solution Found solubility_test->end_solution

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: GR 159897 Animal Model Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selective NK2 receptor antagonist, GR 159897, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1][2] Its primary mechanism of action is to competitively block the binding of the endogenous ligand, neurokinin A (NKA), to NK2 receptors. By doing so, it inhibits the downstream signaling pathways activated by NKA, which are involved in processes such as smooth muscle contraction, inflammation, and neurotransmission.[1][2]

Q2: What are the potential therapeutic applications of this compound explored in animal models?

Preclinical studies in animal models have suggested potential therapeutic applications for this compound in several areas:

  • Anxiety and Stress-Related Disorders: this compound has demonstrated anxiolytic-like effects in rodent and primate models of anxiety.[3] It has also been shown to modulate the physiological responses to stress in rats, including reducing stress-induced fecal pellet output and altering levels of stress hormones like corticotropin-releasing hormone (CRH), adrenocorticotropic hormone (ACTH), and corticosterone.[4]

  • Gastrointestinal Disorders: As an NK2 receptor antagonist, this compound can influence gastrointestinal motility. It has been shown to reduce colorectal contractions and fecal pellet output in animal models of stress, suggesting a potential role in conditions like irritable bowel syndrome (IBS).[4][5]

  • Respiratory Conditions: Tachykinins, including NKA, are implicated in bronchoconstriction. In guinea pigs, this compound has been shown to potently antagonize NKA-induced bronchoconstriction.[1]

Q3: What are the known off-target effects of this compound?

This compound is characterized by its high selectivity for the NK2 receptor with negligible activity at NK1 and NK3 receptors.[1] This selectivity minimizes the likelihood of off-target effects mediated by these other tachykinin receptors.

Troubleshooting Guides

Issue 1: Unexpected Changes in Gastrointestinal Function

Question: We are observing decreased fecal output and signs of constipation in our rat model after administering this compound. Is this a known side effect, and how can we mitigate it?

Answer:

Potential Cause: Blockade of NK2 receptors in the gastrointestinal tract can lead to a reduction in smooth muscle contractility and intestinal motility.[5][6] While this compound has been shown to reduce stress-induced hypermotility, at higher doses or in non-stressed animals, this can manifest as hypo-motility, leading to decreased fecal output or constipation.

Mitigation Strategies:

  • Dose Adjustment: The most effective initial step is to perform a dose-response study to identify the lowest effective dose of this compound that achieves the desired therapeutic effect without causing significant gastrointestinal hypo-motility.

  • Monitor Animal Well-being: Closely monitor the animals for signs of distress, such as abdominal bloating, reduced food and water intake, or changes in posture.

  • Dietary Fiber: Ensure the animal diet has adequate fiber content to promote normal bowel function.

  • Charcoal Meal Test: To quantify the effect on gastrointestinal transit, you can perform a charcoal meal test. A detailed protocol is provided in the "Experimental Protocols" section.

Quantitative Data on this compound Effects on Fecal Pellet Output in Rats under Stress:

Treatment GroupMean Fecal Pellet Output (per 60 min)% Change from Control
Control3.5N/A
Water Avoidance Stress (WAS)8.1+131%
WAS + this compound4.2-48% from WAS

Data adapted from a study in Wistar rats. The dose of this compound was not specified in the abstract.[4]

Issue 2: Alterations in Cardiovascular Parameters

Question: Our telemetered guinea pigs are showing a slight, but consistent, increase in mean arterial pressure after intravenous administration of this compound. Is this expected, and what should we do?

Answer:

Potential Cause: While direct cardiovascular side effects of this compound are not well-documented in the available literature, tachykinins and their receptors are known to play a role in cardiovascular regulation. Intracerebroventricular administration of NKA in rats has been shown to increase mean arterial blood pressure and heart rate.[7] Antagonism of this system could potentially lead to counter-regulatory responses. It is also possible that the vehicle used for administration is contributing to the observed effect.

Mitigation Strategies:

  • Vehicle Control: Ensure you are running a parallel group of animals receiving only the vehicle to isolate the effect of this compound.

  • Dose-Response Evaluation: Assess cardiovascular parameters across a range of this compound doses to determine if the effect is dose-dependent.

  • Continuous Monitoring: Utilize continuous cardiovascular monitoring (e.g., radiotelemetry) to assess the time course of the effect and to determine if it is transient or sustained. A protocol for cardiovascular monitoring is provided below.

  • Baroreflex Sensitivity Assessment: To investigate the mechanism further, consider assessing baroreflex sensitivity, as tachykinins can modulate this reflex.

Issue 3: Unexpected Behavioral Changes

Question: We are using this compound for its anxiolytic properties, but we are observing some mild sedative effects at higher doses in our mice. How can we differentiate between anxiolysis and sedation?

Answer:

Potential Cause: While this compound is reported to have anxiolytic-like effects without causing sedation at therapeutic doses,[3] higher doses may lead to generalized central nervous system depression, manifesting as sedation. It is crucial to distinguish the desired anxiolytic effect from a confounding sedative effect.

Mitigation Strategies:

  • Dose Titration: Carefully titrate the dose of this compound to find a window where anxiolytic effects are present without causing sedation.

  • Appropriate Behavioral Paradigms: Utilize behavioral tests that can dissociate anxiolysis from sedation. For example, in the elevated plus-maze, an anxiolytic effect would be an increase in the time spent in the open arms without a significant decrease in the total number of arm entries (an indicator of locomotor activity).

  • Motor Activity Assessment: Include a specific test for locomotor activity, such as an open-field test, to assess for any sedative or hyperactive effects of this compound.

  • Functional Observation Battery: For a more comprehensive assessment of potential CNS side effects, a functional observation battery (FOB) or Irwin test can be employed to systematically evaluate changes in behavior, autonomic function, and neuromuscular coordination.

Experimental Protocols

Protocol 1: Charcoal Meal Test for Gastrointestinal Motility in Rats

Objective: To assess the effect of this compound on gastrointestinal transit time.

Materials:

  • This compound

  • Vehicle for this compound

  • Charcoal meal (10% activated charcoal in 5% gum acacia)

  • Oral gavage needles

  • Surgical instruments for dissection

  • Ruler

Procedure:

  • Fast rats for 12-18 hours with free access to water.

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage).

  • After the appropriate pre-treatment time for this compound to reach peak effect, administer 1 ml of the charcoal meal to each rat via oral gavage.

  • After a set time (e.g., 20-30 minutes), euthanize the animals by an approved method.

  • Immediately perform a laparotomy and carefully expose the gastrointestinal tract.

  • Clamp the pyloric sphincter and the ileocecal junction.

  • Carefully remove the small intestine and lay it flat on a clean surface without stretching.

  • Measure the total length of the small intestine from the pyloric sphincter to the ileocecal junction.

  • Measure the distance the charcoal meal has traveled from the pyloric sphincter.

  • Calculate the percentage of intestinal transit for each animal: (Distance traveled by charcoal / Total length of small intestine) x 100.

Protocol 2: Cardiovascular Monitoring in Guinea Pigs via Radiotelemetry

Objective: To continuously monitor cardiovascular parameters (e.g., blood pressure, heart rate) in conscious, freely moving guinea pigs following administration of this compound.

Materials:

  • Implantable radiotelemetry transmitters

  • Receivers and data acquisition system

  • Surgical instruments for implantation

  • Anesthetics and analgesics

  • This compound and vehicle

  • Injection supplies for the desired route of administration

Procedure:

  • Surgically implant the radiotelemetry transmitter according to the manufacturer's instructions. A common procedure involves placing the catheter in the carotid artery for blood pressure measurement.

  • Allow the animals to recover from surgery for at least one week.

  • Record baseline cardiovascular data for a sufficient period (e.g., 24-48 hours) to establish a stable baseline.

  • Administer this compound or vehicle to the animals.

  • Continuously record cardiovascular parameters for a predetermined duration after administration, ensuring to capture the expected time of peak drug concentration and the elimination phase.

  • Analyze the data by comparing the post-dose cardiovascular parameters to the baseline data for each animal and to the vehicle-treated control group.

Mandatory Visualizations

G cluster_0 Tachykinin Signaling Pathway NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca2+ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction GR159897 This compound GR159897->NK2R Antagonizes

Caption: Tachykinin NK2 Receptor Signaling Pathway and Point of Inhibition by this compound.

G cluster_1 Experimental Workflow: Assessing GI Motility Start Start Fasting Fast Animals (12-18h) Start->Fasting Dosing Administer this compound or Vehicle Fasting->Dosing Charcoal Administer Charcoal Meal (1 ml) Dosing->Charcoal Wait Wait (20-30 min) Charcoal->Wait Euthanize Euthanize Animal Wait->Euthanize Dissect Dissect Small Intestine Euthanize->Dissect Measure Measure Total Length and Charcoal Travel Distance Dissect->Measure Calculate Calculate % Transit Measure->Calculate End End Calculate->End

Caption: Experimental Workflow for the Charcoal Meal Test in Rodents.

References

GR 159897 experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent and selective NK2 receptor antagonist, GR 159897.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, non-peptide, and orally active neurokinin NK2 receptor antagonist.[1][2] Its primary mechanism of action is competitive inhibition of the NK2 receptor, which blocks the binding of the natural ligand, neurokinin A (NKA).[3] This blockade prevents the downstream signaling cascades typically initiated by NKA binding.[3]

Q2: What are the key signaling pathways activated by the NK2 receptor?

The NK2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq and Gs protein pathways.[2] Activation of Gq leads to an increase in intracellular calcium, while Gs activation stimulates cAMP production.[4]

Q3: In which experimental models has this compound shown activity?

This compound has demonstrated activity in a variety of in vitro and in vivo models, including:

  • In Vitro: Inhibition of NKA-induced contractions in guinea pig trachea.[1][5]

  • In Vivo:

    • Anxiolytic-like effects in rodent and primate models.[2]

    • Antagonism of NKA-induced bronchoconstriction in guinea pigs.[5]

    • Reduction of stress-induced responses in rats.[6][7]

Q4: What are the binding affinities of this compound for the NK2 receptor?

This compound exhibits high affinity for the NK2 receptor. The pKi value, a measure of binding affinity, has been reported to be 9.5 in CHO cells transfected with the human NK2 receptor.[1][5]

Troubleshooting Guides

In Vitro Experiments

Issue 1: High variability in guinea pig trachea contraction assays.

  • Question: My dose-response curves for this compound in guinea pig trachea contraction assays are inconsistent. What are the potential sources of variability and how can I control for them?

  • Answer: Variability in isolated tissue experiments is common. Here are several factors to consider and control:

    • Epithelium Removal: The presence or absence of the tracheal epithelium can significantly affect smooth muscle reactivity.[8] Ensure a consistent and standardized method for epithelium removal if your protocol requires it.

    • Agonist Concentration: Use a concentration of the NK2 receptor agonist (e.g., NKA) that elicits a submaximal response (typically EC80) to provide a clear window for observing antagonism.

    • Tissue Viability: Ensure the tracheal rings are healthy and responsive. Pre-contract the tissue with a standard agent like carbachol (B1668302) or histamine (B1213489) to confirm viability before adding your test compounds.[9]

    • Antagonist Pre-incubation: For a competitive antagonist like this compound, it is crucial to pre-incubate the tissue with the antagonist before adding the agonist to allow for receptor binding equilibrium to be reached. A typical pre-incubation time is 20-30 minutes.

    • Controls:

      • Vehicle Control: Always include a vehicle control to ensure the solvent for this compound is not affecting the tissue.

      • Positive Control: Use a known NK2 receptor antagonist to confirm the assay is performing as expected.

Issue 2: No observable antagonist effect in cell-based assays.

  • Question: I am not seeing any inhibition of NKA-induced signaling (e.g., calcium flux) with this compound in my cell-based assay. What should I check?

  • Answer:

    • Cell Line and Receptor Expression: Confirm that your cell line (e.g., CHO, HEK293) expresses a sufficient level of functional NK2 receptors. Low receptor density can lead to a small signal window, making antagonism difficult to detect.

    • Agonist Concentration: An excessively high concentration of the agonist can overcome the competitive antagonism of this compound. Perform a full agonist dose-response curve to determine the EC50 and EC80 values in your specific system.

    • Assay Signal Window: Ensure your assay has a robust signal-to-background ratio. A small signal window can make it challenging to resolve a dose-dependent inhibition.

    • Binding vs. Functional Assay: Remember that a lack of functional response does not necessarily mean the compound is not binding to the receptor. A radioligand binding assay can be used to confirm direct interaction with the receptor.

In Vivo Experiments

Issue 3: Inconsistent results in animal models of anxiety.

  • Question: I am observing high variability in the anxiolytic-like effects of this compound in my rodent anxiety models. How can I improve the consistency of my results?

  • Answer:

    • Animal Handling and Acclimation: Ensure all animals are properly handled and acclimated to the experimental environment to minimize stress-induced variability.

    • Dose and Route of Administration: Carefully consider the dose and route of administration. For subcutaneous administration, ensure consistent injection technique.

    • Behavioral Baseline: Establish a stable behavioral baseline before drug administration.

    • Control Groups:

      • Vehicle Control: A vehicle-treated group is essential.

      • Positive Control: Include a standard anxiolytic drug (e.g., diazepam) to validate the experimental model.

Quantitative Data

Table 1: In Vitro Binding and Functional Activity of this compound

ParameterSpecies/SystemValueReference
pKiHuman NK2 receptor (CHO cells)9.5[1][5]
pA2Guinea Pig Trachea8.7[1][5]

Experimental Protocols

Protocol 1: Guinea Pig Trachea Contraction Assay

  • Tissue Preparation: Isolate the trachea from a male guinea pig and place it in Krebs-Henseleit solution. Cut the trachea into rings (2-3 mm wide).

  • Epithelium Removal (if required): Gently rub the inner surface of the tracheal rings with a small cotton swab.

  • Mounting: Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Viability Check: Contract the tissues with a high concentration of a standard agonist (e.g., 60 mM KCl or 1 µM carbachol).

  • Antagonist Incubation: Add this compound (or vehicle) to the organ bath and incubate for 20-30 minutes.

  • Agonist Challenge: Add a cumulative concentration-response curve of an NK2 agonist (e.g., Neurokinin A).

  • Data Analysis: Record the contractile responses and plot concentration-response curves to determine parameters like EC50 and maximal response.

Protocol 2: Cell-Based Calcium Flux Assay

  • Cell Culture: Culture CHO or HEK293 cells stably expressing the human NK2 receptor in appropriate media.

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and grow to 90-95% confluency.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Antagonist Addition: Add varying concentrations of this compound or vehicle to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the NK2 agonist (e.g., Neurokinin A) at a concentration around its EC80.

  • Signal Detection: Measure the fluorescence intensity using a plate reader capable of detecting calcium flux.

  • Data Analysis: Calculate the inhibition of the agonist-induced calcium response by this compound and determine the IC50 value.

Visualizations

NK2_Signaling_Pathway NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Activates GR159897 This compound GR159897->NK2R Inhibits Gq Gq NK2R->Gq Gs Gs NK2R->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2_release Intracellular Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca2_release->Cellular_Response PKC_activation->Cellular_Response PKA_activation PKA Activation cAMP->PKA_activation PKA_activation->Cellular_Response

Caption: NK2 Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow_Trachea_Assay cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Trachea_Isolation Isolate Guinea Pig Trachea Tracheal_Rings Cut into Rings Trachea_Isolation->Tracheal_Rings Epithelium_Removal Remove Epithelium (Optional) Tracheal_Rings->Epithelium_Removal Mounting Mount in Organ Bath Epithelium_Removal->Mounting Equilibration Equilibrate Mounting->Equilibration Viability_Test Viability Test Equilibration->Viability_Test Antagonist_Incubation Incubate with This compound/Vehicle Viability_Test->Antagonist_Incubation Agonist_Addition Add NK2 Agonist Antagonist_Incubation->Agonist_Addition Record_Response Record Contraction Agonist_Addition->Record_Response Plot_Curves Plot Dose-Response Curves Record_Response->Plot_Curves Calculate_Parameters Calculate pA2 Plot_Curves->Calculate_Parameters

Caption: Experimental Workflow for Guinea Pig Trachea Contraction Assay.

References

Technical Support Center: Ensuring Consistent Delivery of GR 159897 in Chronic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for the consistent delivery of the NK2 receptor antagonist, GR 159897, in chronic in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in delivering this compound for chronic studies?

A1: The primary challenges stem from its physicochemical properties. This compound is a hydrophobic molecule with poor aqueous solubility.[1] This can lead to issues with formulation, precipitation, and achieving consistent plasma concentrations over a long duration. For chronic studies, maintaining a stable and homogenous formulation is critical to avoid variability in dosing and ensure reliable experimental outcomes.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored desiccated at -20°C. Stock solutions, for instance in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[2]

Q3: Can this compound be administered orally for chronic studies?

A3: Yes, this compound is described as an orally active compound. However, due to its low water solubility, a suitable vehicle is necessary to ensure consistent absorption. Direct administration in an aqueous vehicle is not recommended as it will likely result in poor bioavailability.

Q4: What are some suitable vehicles for formulating this compound?

A4: The choice of vehicle is critical and depends on the route of administration. Based on its solubility profile, common vehicles for poorly soluble compounds can be considered. This compound is soluble up to 50 mM in DMSO and 10 mM in ethanol (B145695). For oral gavage, co-solvent systems (e.g., a mixture of PEG 400, Tween 80, and saline) or suspensions using agents like carboxymethyl cellulose (B213188) (CMC) can be explored.[3] For continuous infusion via osmotic pumps, non-aqueous solvents or co-solvent systems compatible with the pump's internal reservoir are necessary to prevent precipitation.[4][5]

Troubleshooting Guides

Issue 1: Precipitation of this compound in the formulation

Question: I've prepared a solution of this compound in a vehicle containing DMSO, but I'm observing precipitation over time. How can I resolve this?

Answer: Precipitation of hydrophobic compounds from DMSO-based formulations, especially when diluted with aqueous solutions, is a common issue.[6][7][8] Here are several troubleshooting steps:

  • Optimize Co-solvent Ratios: If using a co-solvent system, you may need to adjust the ratio of the components. A higher percentage of an organic co-solvent like PEG 400 or ethanol might be necessary to maintain solubility.

  • Use of Solubilizing Excipients: Consider incorporating solubilizing agents such as cyclodextrins. These can form inclusion complexes with hydrophobic drugs, enhancing their aqueous solubility.[10]

  • Sonication: Gentle sonication during the preparation of the formulation can help to ensure the compound is fully dissolved.

  • Temperature Control: Prepare and store the formulation at a consistent temperature. Fluctuations, especially cooling, can decrease solubility and promote precipitation.[8]

  • Fresh Preparation: For chronic studies involving repeated administrations, it is often best to prepare the formulation fresh before each use to minimize the risk of precipitation over time.

Issue 2: Inconsistent plasma levels of this compound in a chronic study

Question: My chronic study is showing high variability in the plasma concentrations of this compound between animals and over time. What could be the cause?

Answer: Inconsistent plasma levels are often linked to issues with drug delivery and formulation. Here's a breakdown of potential causes and solutions based on the delivery method:

For Oral Gavage:

  • Inadequate Suspension/Solution: If using a suspension, ensure it is homogenous before each administration. Inadequate mixing can lead to inconsistent dosing. For solutions, ensure the compound remains fully dissolved.

  • Gavage Technique: Improper oral gavage technique can lead to stress, esophageal trauma, and variable absorption.[11] Ensure that personnel are well-trained and use appropriate gavage needles for the size of the animal.

  • Vehicle Effects: The vehicle itself can influence gastrointestinal transit time and absorption. Ensure the chosen vehicle is well-tolerated and does not cause adverse effects that could alter pharmacokinetics.

For Osmotic Pumps:

  • Precipitation in the Pump: The compound may be precipitating inside the pump's reservoir upon contact with aqueous body fluids that can slowly diffuse into the pump.[4][5] This is a critical issue for poorly soluble compounds. Using a non-aqueous vehicle or a stable co-solvent system is crucial.

  • Pump Priming: Ensure the osmotic pumps are properly primed according to the manufacturer's instructions before implantation. This is essential for achieving a steady-state delivery rate from the start.

  • Surgical Implantation: Proper surgical technique for implanting the pump is necessary to ensure it functions correctly and does not cause local tissue reactions that could interfere with drug absorption.

For Continuous Intravenous Infusion:

  • Catheter Patency: In long-term studies, catheter blockage can be a significant issue. Regular flushing of the catheter (if the study design permits) and careful monitoring are essential.

  • Precipitation at the Infusion Site: If a concentrated solution in a non-aqueous solvent is infused into the aqueous environment of the bloodstream, precipitation can occur at the catheter tip. This can be mitigated by using a more dilute solution or a formulation with better aqueous compatibility.

Data Summary

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReference
Molecular Weight414.54 g/mol
FormulaC₂₃H₂₇FN₂O₂S
Solubility in DMSOUp to 50 mM
Solubility in EthanolUp to 10 mM

Experimental Protocols

Protocol 1: Preparation of a Vehicle for Oral Gavage of this compound

This protocol provides a starting point for developing an oral gavage formulation for this compound. Note: This is a general guideline and may require optimization.

  • Vehicle Preparation: Prepare a vehicle consisting of 10% DMSO, 40% PEG 400, and 50% sterile saline.

  • Dissolution of this compound:

    • Weigh the required amount of this compound.

    • Dissolve the compound first in the DMSO component of the vehicle. Gentle vortexing or sonication can be used to aid dissolution.

    • Gradually add the PEG 400 while continuously mixing.

    • Finally, add the sterile saline dropwise while vortexing to avoid precipitation.

  • Final Formulation: The final formulation should be a clear solution. If any cloudiness or precipitation is observed, the formulation is not suitable and requires further optimization (e.g., adjusting co-solvent ratios or adding a surfactant like Tween 80).

  • Administration: Administer the freshly prepared formulation via oral gavage using an appropriately sized feeding needle for the animal model.

Protocol 2: General Procedure for Subcutaneous Osmotic Pump Implantation

This protocol outlines the general steps for implanting an osmotic pump for the continuous delivery of this compound.

  • Formulation Preparation: Prepare a sterile solution of this compound in a vehicle that is compatible with the osmotic pump and ensures the stability of the compound for the duration of the study (e.g., a non-aqueous solvent or a stable co-solvent system). The formulation must be filtered through a 0.22 µm filter to ensure sterility and remove any particulates.

  • Pump Filling and Priming:

    • Fill the osmotic pumps with the this compound formulation according to the manufacturer's instructions.

    • Prime the filled pumps in sterile saline at 37°C for the recommended duration to ensure a consistent delivery rate from the time of implantation.

  • Surgical Implantation:

    • Anesthetize the animal using an approved anesthetic protocol.

    • Shave and aseptically prepare the surgical site, typically on the back between the scapulae.

    • Make a small subcutaneous pocket using blunt dissection.

    • Insert the primed osmotic pump into the pocket.

    • Close the incision with wound clips or sutures.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for any signs of discomfort or inflammation at the implantation site.

Visualizations

troubleshooting_workflow cluster_precipitation Troubleshooting Precipitation cluster_variability Troubleshooting Variability start Inconsistent Delivery of this compound issue Identify Issue: - Precipitation? - Variable Plasma Levels? start->issue precipitation Precipitation in Formulation issue->precipitation variability Variable Plasma Levels issue->variability p1 Optimize Co-solvent Ratio precipitation->p1 v1 Check Formulation Homogeneity variability->v1 p2 Adjust pH p1->p2 p3 Add Solubilizing Excipients (e.g., Cyclodextrins) p2->p3 p4 Use Sonication p3->p4 p5 Prepare Fresh Formulation p4->p5 end Consistent Delivery Achieved p5->end v2 Refine Administration Technique (Gavage/Surgery) v1->v2 v3 Ensure Proper Pump Priming v2->v3 v4 Evaluate Vehicle Biocompatibility v3->v4 v4->end

Caption: A troubleshooting workflow for addressing inconsistent delivery of this compound.

delivery_method_selection cluster_oral Considerations for Oral Gavage cluster_pump Considerations for Osmotic Pump cluster_iv Considerations for IV Infusion start Select Delivery Method for Chronic Study oral Oral Gavage start->oral osmotic_pump Osmotic Pump (Subcutaneous) start->osmotic_pump iv_infusion Intravenous Infusion start->iv_infusion o1 Pros: - Less invasive than surgery - Simpler procedure oral->o1 o2 Cons: - Potential for stress-induced variability - Requires repeated handling - First-pass metabolism oral->o2 p1 Pros: - Continuous, steady-state delivery - Reduces animal handling and stress osmotic_pump->p1 p2 Cons: - Requires surgery - Potential for local site reactions - Formulation must be stable for duration osmotic_pump->p2 i1 Pros: - 100% bioavailability - Precise dose control iv_infusion->i1 i2 Cons: - Most invasive (requires catheterization) - Risk of catheter blockage - Requires tethering system iv_infusion->i2

Caption: Decision tree for selecting a chronic delivery method for this compound.

References

Validation & Comparative

A Comparative Analysis of GR 159897 and SR 48968 in Preclinical Anxiety Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical efficacy of two selective non-peptide neurokinin-2 (NK2) receptor antagonists, GR 159897 and SR 48968, in various animal models of anxiety. The information presented is collated from peer-reviewed scientific literature to assist researchers in making informed decisions for future studies in the field of anxiolytic drug development.

Executive Summary

This compound and SR 48968 are potent and selective antagonists of the NK2 receptor, a G-protein coupled receptor implicated in the modulation of anxiety and stress responses.[1] Preclinical studies have demonstrated that both compounds exhibit anxiolytic-like properties in a range of animal models. This guide presents a side-by-side comparison of their efficacy, drawing upon quantitative data from key experiments. Both compounds have shown the ability to restore behaviors suppressed by aversive environments, suggesting their potential as anxiolytic agents.[2]

Data Presentation: Quantitative Comparison of Anxiolytic-Like Effects

The following tables summarize the quantitative data from studies evaluating the anxiolytic-like effects of this compound and SR 48968 in various preclinical models of anxiety.

Table 1: Mouse Light-Dark Box Test

CompoundDose Range (µg/kg, SC)Key FindingReference
This compound 0.0005 - 50Dose-dependent increase in time spent in the light compartment.[2]
SR 48968 0.0005 - 0.5Increased time spent in the light compartment.[2]
Diazepam (Control) 1000 - 1750Increased time spent in the light compartment.[2]

Table 2: Marmoset Human Intruder Test

CompoundDose Range (µg/kg, SC)Key FindingReference
This compound 0.2 - 50Significantly increased time spent at the front of the cage during "threat".[2]
SR 48968 10 - 50Increased time spent at the front of the cage during "threat".[2]
Chlordiazepoxide (Control) 300 - 3000Increased time spent at the front of the cage during "threat".[2]

Experimental Protocols

Mouse Light-Dark Box Test

The light-dark box test is a widely used behavioral assay to assess anxiety-like behavior in mice.[3][4] The protocol is based on the innate aversion of rodents to brightly illuminated areas and their natural exploratory drive.[3]

Apparatus: The apparatus consists of a rectangular box divided into two compartments: a small, dark compartment and a large, brightly illuminated compartment.[4] An opening connects the two compartments, allowing the mouse to move freely between them.[4]

Procedure:

  • Mice are habituated to the testing room for at least 30 minutes prior to the experiment.[5]

  • Each mouse is individually placed in the center of the illuminated compartment.[4]

  • The animal's behavior is recorded for a 5-10 minute period.[5]

  • Key parameters measured include the latency to enter the dark compartment, the number of transitions between the two compartments, and the total time spent in each compartment.[4] Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.

Marmoset Human Intruder Test

The human intruder test is a primate model of anxiety that assesses the animal's response to a potential threat.[6]

Apparatus: The test is conducted in the marmoset's home cage.[7]

Procedure:

  • An unfamiliar human (the "intruder") stands approximately 30 cm from the front of the marmoset's cage for a period of 2 minutes.[7]

  • The intruder maintains a neutral facial expression and avoids direct eye contact.

  • The marmoset's behavior is videotaped and subsequently scored by a trained observer.

  • Key behavioral measures include the time spent at the front, middle, and back of the cage, as well as the frequency of specific postures and vocalizations.[8] Anxiolytic compounds are expected to increase the time spent at the front of the cage in the presence of the intruder.[2]

Signaling Pathways and Experimental Workflows

Neurokinin-2 (NK2) Receptor Signaling Pathway

This compound and SR 48968 exert their anxiolytic-like effects by antagonizing the neurokinin-2 (NK2) receptor. The NK2 receptor is a G-protein coupled receptor (GPCR) that is primarily activated by the tachykinin peptide, neurokinin A (NKA).[9] Upon activation, the NK2 receptor couples to Gq/11 proteins, initiating a downstream signaling cascade that leads to the activation of phospholipase C (PLC).[9] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is involved in various physiological processes, including smooth muscle contraction, inflammation, and neurotransmission, which are thought to contribute to the manifestation of anxiety.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Activates Gq Gq/11 NK2R->Gq Activates GR_SR This compound / SR 48968 GR_SR->NK2R Antagonizes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Anxiety Anxiety-Related Responses Ca->Anxiety PKC->Anxiety Experimental_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis Animals Rodents or Primates Acclimation Acclimation Period Animals->Acclimation DrugAdmin Drug Administration (this compound, SR 48968, Vehicle, Control) Acclimation->DrugAdmin AnxietyModel Anxiety Model (e.g., Light-Dark Box, Human Intruder Test) DrugAdmin->AnxietyModel DataCollection Behavioral Data Collection (Video Tracking, Manual Scoring) AnxietyModel->DataCollection Quantification Quantification of Anxiety-Related Behaviors DataCollection->Quantification Stats Statistical Analysis Quantification->Stats Results Interpretation of Results Stats->Results

References

Comparing GR 159897 to other non-peptide NK2 antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of GR 159897 and Other Non-Peptide NK2 Antagonists for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the non-peptide neurokinin-2 (NK2) receptor antagonist this compound with other notable antagonists in its class, including saredutant (B1681467), iboputant, and nevepadutant. The information is tailored for researchers, scientists, and professionals involved in drug development, offering quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Performance Comparison of Non-Peptide NK2 Antagonists

The efficacy and potency of this compound and its counterparts have been evaluated through various in vitro and in vivo studies. The primary metrics for comparison are binding affinity (pKi) and functional antagonist activity (pA2 or pKB).

Table 1: In Vitro Binding Affinity of Non-Peptide NK2 Antagonists

CompoundPreparationRadioligandpKiReference
This compound Human NK2 receptors in CHO cells[³H]GR1006799.5[1][2]
Rat colon membranes[³H]GR10067910.0[1]
Saredutant (SR 48968) Human NK2 receptors in CHO cells[³H]SR 48968~9.8
Nevepadutant (MEN 11420) Human NK2 receptors in CHO cells[¹²⁵I]-Neurokinin A~8.6
Human NK2 receptors in CHO cells[³H]SR 48968~8.6

Table 2: In Vitro Functional Antagonist Activity of Non-Peptide NK2 Antagonists

CompoundTissue/Cell PreparationAgonistpA2/pKBReference
This compound Guinea pig tracheaGR643498.7 (pA2)[1][2]
Saredutant (SR 48968) Guinea pig tracheaNeurokinin A~9.5-10.84 (pKB)
Nevepadutant (MEN 11420) Guinea pig bronchus[βAla⁸]neurokinin A-(4-10)8.40 (pKB)

This compound demonstrates high potency and selectivity for the NK2 receptor. It effectively inhibits the binding of NK2 receptor agonists and antagonizes their functional effects in tissue-based assays.[1][2] Comparatively, saredutant also exhibits high potency. Nevepadutant, a peptide antagonist, is included for context and also shows significant antagonist activity. The selectivity of this compound is noteworthy, with negligible activity at NK1 and NK3 receptors.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize NK2 receptor antagonists.

Radioligand Binding Assay

This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a non-peptide NK2 antagonist.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably transfected with the human NK2 receptor.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Radioligand (e.g., [³H]GR100679 or [³H]SR 48968).

  • Test compounds (non-peptide NK2 antagonists).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation:

    • Harvest CHO cells expressing the NK2 receptor.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a suitable buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding.

    • Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Trachea Contraction Assay

This functional assay assesses the ability of an antagonist to inhibit the contraction of smooth muscle induced by an NK2 receptor agonist.

Objective: To determine the functional antagonist potency (pA2) of a non-peptide NK2 antagonist.

Materials:

  • Male guinea pigs.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

  • NK2 receptor agonist (e.g., Neurokinin A or a selective agonist like GR64349).

  • Test compounds (non-peptide NK2 antagonists).

  • Organ bath system with isometric force transducers.

Procedure:

  • Tissue Preparation:

    • Euthanize a guinea pig and dissect the trachea.

    • Cut the trachea into rings.

    • Suspend the tracheal rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration:

    • Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.

  • Antagonist Incubation:

    • Add the test compound (antagonist) at a specific concentration to the organ bath and incubate for a set time (e.g., 30-60 minutes).

  • Agonist Challenge:

    • Generate a cumulative concentration-response curve for the NK2 agonist by adding increasing concentrations to the organ bath.

    • Record the contractile responses using an isometric force transducer.

  • Data Analysis:

    • Compare the agonist concentration-response curves in the absence and presence of the antagonist.

    • Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Visualizations

NK2 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the NK2 receptor.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds to Gq Gq/11 NK2R->Gq Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca²⁺ Store) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Leads to Ca Ca²⁺ Ca->PKC Co-activates Ca->Cellular_Response Contributes to PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response Modulates ER->Ca Releases

Caption: NK2 Receptor Signaling Cascade (Max Width: 760px)

Experimental Workflow: Radioligand Binding Assay

This diagram outlines the key steps involved in a typical radioligand binding assay for an NK2 antagonist.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes (CHO cells with hNK2R) start->prep incubate Incubate Membranes with: - Radioligand ([³H]L) - Test Antagonist (varying conc.) prep->incubate separate Separate Bound & Free Ligand (Rapid Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: - Determine IC50 - Calculate Ki (Cheng-Prusoff) quantify->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow (Max Width: 760px)

Logical Relationship: Antagonist Potency Determination

This diagram illustrates the logical flow for determining the functional potency of an NK2 antagonist using a tissue-based assay.

Antagonist_Potency_Determination cluster_experiment Functional Assay (e.g., Guinea Pig Trachea) cluster_analysis Data Analysis agonist_crc Generate Agonist Concentration-Response Curve (CRC) compare_crc Compare CRCs agonist_crc->compare_crc antagonist_incubation Incubate Tissue with NK2 Antagonist agonist_crc_antagonist Generate Agonist CRC in presence of Antagonist antagonist_incubation->agonist_crc_antagonist agonist_crc_antagonist->compare_crc schild Schild Analysis compare_crc->schild pa2 Determine pA2 value schild->pa2

Caption: Functional Antagonist Potency Logic (Max Width: 760px)

References

Validating the Selectivity of GR 159897: A Comparative Guide for Neurokinin Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of GR 159897's activity at the neurokinin-2 (NK2) receptor versus the NK1 and NK3 receptors, supported by experimental data and detailed protocols.

This compound is a potent and selective non-peptide antagonist of the neurokinin-2 (NK2) receptor.[1][2] Its high affinity for the NK2 receptor, coupled with significantly lower affinity for NK1 and NK3 receptors, makes it a valuable tool for elucidating the physiological and pathological roles of the NK2 signaling pathway. This guide summarizes the quantitative data that substantiates this selectivity and provides detailed methodologies for the key experiments used in its validation.

Quantitative Comparison of this compound Affinity for NK1, NK2, and NK3 Receptors

The selectivity of this compound is demonstrated by its significantly higher binding affinity for the NK2 receptor compared to the NK1 and NK3 receptors. This is quantified through radioligand binding assays, which measure the concentration of the compound required to inhibit the binding of a radiolabeled ligand to the receptor. The data is typically presented as the pKi value, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

ReceptorLigand/AgonistPreparationParameterValueReference
Human NK2 [3H]GR100679CHO cells transfected with human NK2 receptorspKi9.5[1]
Rat NK2 [3H]GR100679Rat colon membranespKi10.0[1]
Human NK1 [3H]-Substance PCHO cells transfected with human NK1 receptorspKi5.3[1]
Guinea Pig NK3 [125I]-EledoisinGuinea pig cerebral cortexpKi< 5[1]

Functional antagonism has also been demonstrated, with this compound competitively inhibiting contractions induced by an NK2 receptor agonist in guinea-pig trachea with a pA2 of 8.7.[1][2] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of selectivity data, detailed experimental protocols are essential. Below are methodologies for the key assays used to validate the selectivity of this compound.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Transfected CHO Cells (hNK1, hNK2) or Tissue Homogenate (Rat Colon, Guinea Pig Cortex) prep2 Homogenization prep1->prep2 prep3 Centrifugation prep2->prep3 prep4 Resuspension in Assay Buffer prep3->prep4 assay1 Incubate Membranes with: - Radioligand ([3H]GR100679 for NK2, [3H]-Substance P for NK1) - Varying concentrations of this compound prep4->assay1 assay2 Incubation at Room Temperature assay1->assay2 assay3 Separation of Bound and Free Ligand (Filtration) assay2->assay3 analysis1 Quantification of Radioactivity (Scintillation Counting) assay3->analysis1 analysis2 Calculation of IC50 analysis1->analysis2 analysis3 Conversion to Ki and pKi analysis2->analysis3

Workflow for a Radioligand Binding Assay.

Protocol Steps:

  • Membrane Preparation:

    • For human NK1 and NK2 receptors, Chinese Hamster Ovary (CHO) cells stably transfected with the respective human receptor cDNA are used.[1] For rat NK2 and guinea pig NK3 receptors, tissues such as rat colon and guinea pig cerebral cortex are appropriate sources.[1]

    • The cells or tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Reaction:

    • In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]GR100679 for NK2 receptors, [3H]-Substance P for NK1 receptors, or [125I]-Eledoisin for NK3 receptors) and a range of concentrations of the unlabeled test compound (this compound).

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled selective ligand.

    • Incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand. The pKi is the negative logarithm of the Ki.

In Vitro Functional Assay (Isolated Tissue Contraction)

This assay assesses the ability of an antagonist to inhibit the biological response induced by an agonist. For NK2 receptors, a common functional assay involves measuring the contraction of smooth muscle tissue.

G cluster_prep Tissue Preparation cluster_assay Functional Assay cluster_analysis Data Analysis prep1 Isolate Guinea Pig Trachea prep2 Mount in Organ Bath containing Krebs solution prep1->prep2 prep3 Equilibrate under Tension prep2->prep3 assay1 Construct Cumulative Concentration- Response Curve to NK2 Agonist (e.g., [Lys3,Gly8-R-gamma-lactam-Leu9] neurokinin A-(3-10)) prep3->assay1 assay2 Incubate tissue with Varying Concentrations of this compound assay1->assay2 assay3 Re-establish Agonist Concentration-Response Curve assay2->assay3 analysis1 Measure Shift in Agonist Dose-Response Curve assay3->analysis1 analysis2 Schild Plot Analysis analysis1->analysis2 analysis3 Determine pA2 Value analysis2->analysis3

Workflow for an In Vitro Functional Assay.

Protocol Steps:

  • Tissue Preparation:

    • A guinea pig is euthanized, and the trachea is dissected and placed in a physiological salt solution (e.g., Krebs solution).

    • A segment of the trachea is mounted in an organ bath containing warmed, aerated Krebs solution. One end is fixed, and the other is attached to an isometric force transducer to measure contractions.

    • The tissue is allowed to equilibrate under a resting tension.

  • Experimental Procedure:

    • A cumulative concentration-response curve to a selective NK2 receptor agonist (e.g., [Lys3,Gly8-R-gamma-lactam-Leu9]neurokinin A-(3-10)) is generated to establish a baseline response.

    • The tissue is washed and then incubated with a specific concentration of this compound for a set period.

    • The concentration-response curve to the NK2 agonist is then repeated in the presence of this compound. This is repeated for several concentrations of the antagonist.

  • Data Analysis:

    • The magnitude of the rightward shift in the agonist concentration-response curve caused by the antagonist is measured.

    • A Schild plot is constructed by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

    • The pA2 value is determined from the x-intercept of the Schild plot. A linear Schild plot with a slope of unity is indicative of competitive antagonism.

Neurokinin Receptor Signaling Pathways

NK1, NK2, and NK3 receptors are all members of the G protein-coupled receptor (GPCR) family. Upon activation by their endogenous ligands (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3), they couple to various G proteins to initiate downstream signaling cascades.

NK1 Receptor Signaling

The NK1 receptor is known for its promiscuous coupling to multiple G protein subtypes, leading to a complex array of intracellular responses.[1][2][3][4][5]

G cluster_membrane Cell Membrane cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Kinases NK1R NK1 Receptor Gq11 Gq/11 NK1R->Gq11 Gs Gs NK1R->Gs Gio Gi/o NK1R->Gio PLC Phospholipase C (PLC) Gq11->PLC AC Adenylyl Cyclase (AC) Gs->AC Gio->AC inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP cAMP_up ↑ cAMP AC->cAMP_up Ca2 ↑ [Ca2+]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP_up->PKA

NK1 Receptor Signaling Pathways.
NK2 Receptor Signaling

The NK2 receptor primarily signals through Gq/11 and Gs proteins.[6][7][8]

G cluster_membrane Cell Membrane cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Kinases NK2R NK2 Receptor Gq11 Gq/11 NK2R->Gq11 Gs Gs NK2R->Gs PLC Phospholipase C (PLC) Gq11->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↑ cAMP AC->cAMP Ca2 ↑ [Ca2+]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA G cluster_membrane Cell Membrane cluster_gproteins G Protein cluster_effectors Downstream Effector cluster_second_messengers Second Messengers & Kinases NK3R NK3 Receptor Gq11 Gq/11 NK3R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC

References

Comparative Analysis of GR 159897 Cross-Reactivity with Tachykinin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selectivity profile of the potent NK2 receptor antagonist, GR 159897.

This guide provides a detailed comparison of the binding affinity and functional activity of this compound across the three main tachykinin receptors: NK1, NK2, and NK3. The data presented herein is compiled from in vitro experimental findings to assist in the evaluation of this compound for therapeutic and research applications.

Data Presentation: Quantitative Comparison of this compound Affinity and Potency

The selectivity of this compound for the tachykinin NK2 receptor is evident from the quantitative data on its binding affinity (pKi) and functional antagonist potency (pA2). The following table summarizes the key values obtained from radioligand binding assays and in vitro functional assessments.

ReceptorLigand/AntagonistParameterValueTissue/Cell Line
NK2 This compoundpKi9.5Human ileum NK2 receptors in CHO cells
This compoundpKi10.0Rat colon membranes
This compoundpA28.7Guinea-pig trachea
NK1 This compoundpKi5.3Human NK1 receptors in CHO cells
This compoundpKB< 5Guinea-pig trachea
NK3 This compoundpKi< 5Guinea-pig cerebral cortex

pKi: The negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of an antagonist. A higher pKi value signifies a higher binding affinity. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating functional antagonist potency. A higher pA2 value signifies greater potency. pKB: The negative logarithm of the dissociation constant of a competitive antagonist, similar to pA2.

The data clearly demonstrates that this compound is a highly potent and selective antagonist for the NK2 receptor, with significantly lower affinity for the NK1 and NK3 receptors.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of further studies.

Radioligand Binding Assay for NK1, NK2, and NK3 Receptors

This protocol outlines the general procedure for determining the binding affinity (Ki) of this compound for tachykinin receptors expressed in Chinese Hamster Ovary (CHO) cells or tissue membranes.

1. Membrane Preparation:

  • Cells stably expressing the human NK1 or NK2 receptor, or tissues rich in the target receptor (e.g., rat colon for NK2, guinea-pig cerebral cortex for NK3), are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, add a fixed concentration of a suitable radioligand specific for the receptor being tested (e.g., [3H]GR100679 for NK2 receptors).

  • Add increasing concentrations of the unlabeled competitor, this compound.

  • Add the prepared cell membranes to initiate the binding reaction.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • The data is analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

Guinea-Pig Trachea Contraction Assay for Functional Antagonism (pA2 Determination)

This ex vivo functional assay assesses the ability of this compound to antagonize the contractile response induced by an NK2 receptor agonist in an isolated tissue preparation.

1. Tissue Preparation:

  • A guinea pig is euthanized, and the trachea is carefully dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2.

  • The trachea is cut into rings or strips and mounted in an organ bath containing the physiological salt solution maintained at 37°C.

  • The tissue is connected to an isometric force transducer to record changes in muscle tension.

2. Experimental Procedure:

  • The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

  • A cumulative concentration-response curve to a selective NK2 receptor agonist (e.g., GR64349) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting contraction.

  • The tissue is then washed to allow it to return to the baseline tension.

  • The tissue is incubated with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).

  • A second cumulative concentration-response curve to the NK2 agonist is then generated in the presence of this compound.

  • This process is repeated with several different concentrations of this compound.

3. Data Analysis:

  • The concentration-response curves for the agonist in the absence and presence of the antagonist are plotted.

  • The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence) is calculated for each concentration of this compound.

  • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

  • The pA2 value is determined as the x-intercept of the Schild plot. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.

Mandatory Visualizations

Tachykinin Receptor Signaling Pathways

The following diagram illustrates the primary signaling cascades activated by tachykinin receptors (NK1, NK2, and NK3) upon binding of their endogenous ligands (Substance P, Neurokinin A, and Neurokinin B, respectively). All three receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11, leading to the activation of Phospholipase C (PLC).

Tachykinin_Signaling cluster_receptor Tachykinin Receptors cluster_ligand Ligands cluster_effector Downstream Signaling NK1 NK1 Gq11 Gq/11 NK1->Gq11 NK2 NK2 NK2->Gq11 NK3 NK3 NK3->Gq11 SP Substance P SP->NK1 NKA Neurokinin A NKA->NK2 NKB Neurokinin B NKB->NK3 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 Inositol Trisphosphate (IP3) PIP2->IP3 hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG hydrolysis Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Contraction, Neurotransmission) Ca->Cellular_Response PKC->Cellular_Response

Caption: Tachykinin receptor signaling cascade.

Experimental Workflow for Assessing Cross-Reactivity

The logical flow for determining the cross-reactivity of a compound like this compound across different tachykinin receptors is depicted in the following workflow diagram.

Cross_Reactivity_Workflow cluster_binding Binding Affinity cluster_functional Functional Potency Start Start: Compound (this compound) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assay (e.g., Tissue Contraction) Start->Functional_Assay NK1_Binding NK1 Receptor Binding_Assay->NK1_Binding NK2_Binding NK2 Receptor Binding_Assay->NK2_Binding NK3_Binding NK3 Receptor Binding_Assay->NK3_Binding NK1_Functional NK1-mediated Response Functional_Assay->NK1_Functional NK2_Functional NK2-mediated Response Functional_Assay->NK2_Functional NK3_Functional NK3-mediated Response Functional_Assay->NK3_Functional Data_Analysis Data Analysis Conclusion Conclusion: Determine Selectivity Profile Data_Analysis->Conclusion Compare pKi & pA2 values NK1_Binding->Data_Analysis NK2_Binding->Data_Analysis NK3_Binding->Data_Analysis NK1_Functional->Data_Analysis NK2_Functional->Data_Analysis NK3_Functional->Data_Analysis

Caption: Workflow for determining receptor cross-reactivity.

References

A Researcher's Guide to Negative Control Experiments for GR 159897 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of essential negative control experiments for studies involving GR 159897, a potent and selective non-peptide antagonist of the tachykinin NK2 receptor. Robust negative controls are critical for validating the specificity of this compound's effects and ruling out alternative explanations for experimental observations. This document outlines the key negative controls, presents supporting experimental data in a comparative format, and provides detailed methodologies for their implementation.

Comparison of Negative Control Strategies

Properly controlled experiments are the cornerstone of rigorous scientific research. When investigating the effects of a specific antagonist like this compound, it is imperative to differentiate the on-target effects from non-specific or off-target phenomena. The following table summarizes the key negative control experiments, their purpose, and typical readouts.

Negative Control ExperimentPurposeKey Parameters & Typical ReadoutsRelevant Alternatives
Vehicle Control To control for the effects of the solvent used to dissolve this compound.- In Vitro: Same concentration of vehicle (e.g., ≤0.1% DMSO) as the this compound-treated group. Readouts should show no significant difference from untreated controls. - In Vivo: Administration of the vehicle (e.g., saline, or a specific formulation like 0.1% DMSO in saline) via the same route and volume as the drug. Monitored for any physiological or behavioral changes.Untreated controls, saline injection.
Receptor Selectivity Assays (NK1 and NK3) To demonstrate that this compound does not significantly interact with other tachykinin receptor subtypes.- Radioligand Binding Assays: Determination of binding affinity (pKi) for NK1 and NK3 receptors. High pKi values indicate low affinity. - Functional Assays: Measurement of antagonist activity (pA2 or pKB) against NK1 and NK3 receptor agonists. High values indicate low antagonist potency.Other selective NK2 antagonists (e.g., Saredutant), non-selective tachykinin antagonists.
Off-Target Liability Screening To identify potential interactions of this compound with a broad range of other receptors, enzymes, and ion channels.- Panel Screening: Commercially available panels (e.g., Eurofins SafetyScreen44™, Tanso Biosciences GPCR Safety Panel) assess binding or functional activity at dozens of potential off-targets. Results are typically reported as % inhibition at a given concentration.In silico prediction of off-target interactions, targeted counter-screening against receptors with similar ligand binding sites.

Quantitative Data Summary

The following table presents quantitative data demonstrating the selectivity of this compound for the NK2 receptor over the NK1 and NK3 receptors.

TargetAssay TypeSpeciesPreparationRadioligandThis compound Affinity/PotencyReference
NK2 Receptor Radioligand BindingHumanCHO Cells (transfected)[³H]GR100679pKi = 9.5 [Beresford et al., 1995][1]
NK1 Receptor Radioligand BindingHumanCHO Cells (transfected)[³H]Substance PpKi = 5.3 [Beresford et al., 1995][1]
NK1 Receptor Functional Assay (Contraction)Guinea PigTrachea-pKB < 5 [Beresford et al., 1995][1]
NK3 Receptor Radioligand BindingGuinea PigCerebral Cortex[¹²⁵I]Bolton-Hunter EledoisinpKi < 5 [Beresford et al., 1995][1]

Note: A higher pKi or pKB value indicates a stronger binding affinity or antagonist potency, respectively. The data clearly show that this compound is significantly more potent at the NK2 receptor compared to the NK1 and NK3 receptors.

Experimental Protocols

Detailed methodologies for the key negative control experiments are provided below.

Vehicle Control Protocol (In Vivo)

Objective: To assess the physiological and behavioral effects of the vehicle used to administer this compound.

Materials:

  • This compound

  • Vehicle (e.g., sterile 0.9% saline, Dimethyl Sulfoxide (DMSO))

  • Experimental animals (e.g., rats, guinea pigs)

  • Appropriate administration equipment (e.g., syringes, needles)

Procedure:

  • Prepare the this compound solution in the chosen vehicle at the desired concentration.

  • Prepare a "vehicle-only" solution containing the same concentration of the vehicle (e.g., 0.1% DMSO in saline) as the drug solution.

  • Divide the animals into at least two groups: a treatment group receiving this compound and a vehicle control group.

  • Administer the this compound solution to the treatment group and the vehicle-only solution to the control group. The volume, route of administration (e.g., intraperitoneal, intravenous), and timing should be identical for both groups.

  • Observe and measure the relevant physiological and behavioral parameters in both groups over the same time course.

  • Compare the results from the vehicle control group to the this compound-treated group to determine the specific effects of the drug. An untreated control group can also be included for baseline comparison.[2]

Receptor Selectivity Protocol: Radioligand Binding Assay (NK1 and NK3 Receptors)

Objective: To determine the binding affinity (Ki) of this compound for NK1 and NK3 receptors.

Materials:

  • Cell membranes prepared from cells expressing the human NK1 receptor or from guinea pig cerebral cortex (for NK3 receptors).

  • Radioligand specific for the receptor of interest (e.g., [³H]Substance P for NK1, [¹²⁵I]Bolton-Hunter Eledoisin for NK3).

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Non-specific binding inhibitor (e.g., a high concentration of a known non-radiolabeled ligand for the target receptor).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a multi-well plate, add a fixed amount of cell membrane preparation to each well.

  • Add increasing concentrations of this compound to the wells.

  • Add a fixed concentration of the specific radioligand to each well.

  • For determining non-specific binding, add the non-specific binding inhibitor to a separate set of wells.

  • Incubate the plates at room temperature for a sufficient time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific radioligand binding.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor Selectivity Protocol: Functional Assay (e.g., Calcium Flux for NK1 Receptor)

Objective: To determine the functional antagonist activity (pA2 or pKB) of this compound at the NK1 receptor.

Materials:

  • Cells stably expressing the human NK1 receptor.

  • A selective NK1 receptor agonist (e.g., Substance P).

  • This compound

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader capable of measuring intracellular calcium.

Procedure:

  • Culture the NK1 receptor-expressing cells in a multi-well plate.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Add increasing concentrations of this compound to the wells and incubate for a predetermined time.

  • Add a fixed concentration of the NK1 receptor agonist (typically the EC50 concentration) to the wells.

  • Immediately measure the change in intracellular calcium concentration using the fluorescence plate reader.

  • Generate concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.

  • Perform a Schild analysis to determine the pA2 value, which is a measure of the antagonist's potency. A rightward shift in the agonist's concentration-response curve in the presence of the antagonist indicates competitive antagonism.

Visualizations

The following diagrams illustrate key concepts and workflows related to the negative control experiments for this compound.

G cluster_0 This compound Signaling Pathway NKA NKA NK2R NK2R NKA->NK2R Binds to G_protein Gq/11 NK2R->G_protein Activates GR159897 GR159897 GR159897->NK2R Blocks PLC Phospholipase C G_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_PKC->Cellular_Response

Caption: this compound antagonizes the NK2 receptor signaling pathway.

G cluster_1 Negative Control Workflow Start Start Prepare_Drug Prepare this compound & Vehicle Control Start->Prepare_Drug Exp_Groups Administer to Experimental & Control Groups Prepare_Drug->Exp_Groups Measure Measure Outcomes Exp_Groups->Measure Compare Compare Results Measure->Compare Conclusion Conclusion Compare->Conclusion G cluster_2 Receptor Selectivity Logic GR159897_Test Test this compound on: NK1R NK1 Receptor GR159897_Test->NK1R NK2R NK2 Receptor (Target) GR159897_Test->NK2R NK3R NK3 Receptor GR159897_Test->NK3R Result_NK1 Low Affinity/ No Antagonism NK1R->Result_NK1 Result_NK2 High Affinity/ Potent Antagonism NK2R->Result_NK2 Result_NK3 Low Affinity/ No Antagonism NK3R->Result_NK3

References

Confirming NK2 Receptor Blockade by GR 159897: An In Vitro Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of in vitro methodologies to confirm and quantify the blockade of the Neurokinin-2 (NK2) receptor by the potent and selective non-peptide antagonist, GR 159897. We will explore key experimental approaches, present comparative data, and provide detailed protocols to aid in your research and development efforts.

Introduction to this compound

This compound is a well-characterized, orally active antagonist of the tachykinin NK2 receptor[1][2]. Its high affinity and selectivity make it a valuable tool for studying the physiological and pathophysiological roles of the NK2 receptor and a benchmark for the development of new therapeutic agents targeting this receptor.

Comparative Analysis of In Vitro Assays

To confirm NK2 receptor blockade by this compound, a combination of binding and functional assays is recommended. Below is a comparison of common in vitro methods, with this compound as the primary example, alongside other known NK2 receptor antagonists for context.

Table 1: Binding Affinity of NK2 Receptor Antagonists
CompoundRadioligandCell Line/TissuepKiReference
This compound [3H]GR100679hNK2-transfected CHO cells9.5[1][2]
This compound [3H]GR100679Rat colon membranes10.0[1]
MEN 10,376 [3H]SR 48968Guinea pig ileum-[3]
SR 48968 [3H]SR 48968Various tissues-[4]

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Antagonism of NK2 Receptor Activation
CompoundFunctional AssayAgonistTissue/Cell LinepA2/pKBReference
This compound Guinea Pig Trachea ContractionGR64349Guinea Pig Trachea8.7[1][2]
MEN 10,376 Inositol (B14025) Monophosphate Accumulation[Lys5,MeLeu9,Nle10]neurokinin A-(4-10)Guinea Pig Ileum-[3]
Saredutant Calcium Flux & cAMP FluxNeurokinin ANK2R Nomad Cell Line-[5]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKB is a similar measure of antagonist potency.

NK2 Receptor Signaling Pathway

The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq and Gs proteins. Upon activation by its endogenous ligand, Neurokinin A (NKA), it initiates downstream signaling cascades that can be measured to assess receptor function and blockade.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds & Activates Gq Gq NK2R->Gq Activates Gs Gs NK2R->Gs Activates GR159897 This compound GR159897->NK2R Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG cAMP cAMP ATP->cAMP Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC PKA Protein Kinase A (PKA) Activation cAMP->PKA

Caption: NK2 Receptor Signaling Pathway.

Experimental Workflows and Protocols

To experimentally validate the blockade of the NK2 receptor by this compound, the following workflows can be employed.

Radioligand Binding Assay Workflow

This assay directly measures the ability of this compound to displace a radiolabeled ligand from the NK2 receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture hNK2-transfected CHO cells Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with [3H]GR100679 and varying concentrations of this compound Membrane_Prep->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Measurement Quantify bound radioactivity (Scintillation counting) Separation->Measurement Competition_Curve Generate competition binding curve Measurement->Competition_Curve Ki_Calculation Calculate Ki and pKi values Competition_Curve->Ki_Calculation

Caption: Radioligand Binding Assay Workflow.

Protocol: Competitive Radioligand Binding Assay

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human NK2 receptor (hNK2-CHO) in appropriate media.

  • Membrane Preparation: Harvest cells, homogenize in a suitable buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.

  • Binding Reaction: In a multi-well plate, add the cell membrane preparation, the radioligand (e.g., [3H]GR100679), and a range of concentrations of this compound or a competing antagonist.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve. Calculate the IC50 and then the Ki value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Functional Assay Workflows

Functional assays measure the biological response following receptor activation and the inhibition of this response by an antagonist.

This assay quantifies the production of inositol phosphates (IPs), a downstream second messenger of Gq-coupled receptor activation.

References

A Comparative Guide to the Efficacy of NK2 Receptor Antagonists: GR 159897 and Ibodutant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological and efficacy profiles of two prominent non-peptide neurokinin-2 (NK2) receptor antagonists, GR 159897 and ibodutant (B1674150). The information presented is collated from a range of preclinical and clinical studies to support research and development in therapeutic areas where NK2 receptor antagonism is a key mechanism of action.

Introduction

This compound and ibodutant are selective antagonists of the tachykinin NK2 receptor, a G-protein coupled receptor implicated in various physiological processes, including smooth muscle contraction, inflammation, and pain perception.[1][2] Both compounds have been investigated for their therapeutic potential in conditions such as asthma, anxiety, and irritable bowel syndrome (IBS).[3] This guide offers a side-by-side comparison of their in vitro and in vivo efficacy, supported by available quantitative data and detailed experimental methodologies.

Data Presentation: Quantitative Comparison

The following tables summarize the key pharmacological parameters for this compound and ibodutant based on published literature. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro Binding Affinities and Functional Antagonist Potencies

CompoundParameterSpecies/Tissue/Cell LineRadioligandValueReference
This compound pKiHuman NK2-transfected CHO cells[³H]GR1006799.5[4]
pKiRat colon membranes[³H]GR10067910.0[4]
pA2Guinea pig trachea[Lys³,Gly⁸-R-γ-lactam-Leu⁹]neurokinin A-(3-10) (GR64349)8.7[4]
Ibodutant pKiHuman NK2-transfected CHO cellsNot Specified10.1[5]
pKiHuman colon smooth muscle membranes[¹²⁵I]NKA9.9[6]
pKBHuman NK2-transfected CHO cells (Calcium release)Neurokinin A9.1[7]
pKBHuman colon smooth muscle strips[βAla⁸]NKA(4-10)9.1[6]
pKBHuman urinary bladder, ileum, colonNot Specified9.2[5]
pKBGuinea pig colonNot Specified9.3[7]

Table 2: In Vivo Efficacy Data

CompoundAnimal ModelEndpointDoseEffectReference
This compound Anesthetized Guinea PigInhibition of NK2 agonist-induced bronchoconstriction0.12 mg/kg i.v.Dose-ratio = 28, long duration of action (3h)[4]
Rat (Water Avoidance Stress)Reduction of stress-induced fecal pellet output0.5 mg/kg i.p.Significant reduction
Rat (Water Avoidance Stress)Reduction of stress-induced increase in IL-60.5 mg/kg i.p.Significant reduction
Ibodutant Guinea Pig (Inflamed)Inhibition of visceral hyperalgesia (colorectal distension)Not SpecifiedEffective[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the NK2 receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells expressing the NK2 receptor (e.g., hNK2-transfected CHO cells) or from tissues rich in NK2 receptors (e.g., rat colon).[4][8] Tissues or cells are homogenized in a cold buffer and centrifuged to pellet the membranes.[8] The final pellet is resuspended in an appropriate assay buffer.[8]

  • Binding Reaction: The membrane preparation is incubated with a specific radioligand for the NK2 receptor (e.g., [³H]GR100679 or [¹²⁵I]NKA) and varying concentrations of the unlabeled test compound (e.g., this compound or ibodutant).[4][6] The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period to reach equilibrium (e.g., 60 minutes).[8]

  • Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.[8] The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[8]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[8]

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[9]

Smooth Muscle Contraction Assay

Objective: To determine the functional antagonist potency (pA2 or pKB) of a test compound against an NK2 receptor agonist-induced smooth muscle contraction.

General Protocol:

  • Tissue Preparation: A smooth muscle tissue rich in NK2 receptors, such as the guinea pig trachea or human colon, is dissected and cut into strips.[4][6][10] The tissue strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).[10]

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a specific period (e.g., 60 minutes), with periodic washing.[10]

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for an NK2 receptor agonist (e.g., [βAla⁸]NKA(4-10) or GR64349).[4][6] The contractile responses are recorded using an isometric force transducer.[10]

  • Antagonist Incubation: The tissues are then incubated with a specific concentration of the antagonist (this compound or ibodutant) for a defined period.[6]

  • Shift in Agonist Concentration-Response Curve: In the presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.[6]

  • Data Analysis: The antagonist's effect is quantified by the rightward shift of the agonist's concentration-response curve. A Schild plot analysis can be performed to determine the pA2 or pKB value, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist's EC50 value.[6]

Mandatory Visualization

Tachykinin NK2 Receptor Signaling Pathway

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonists Antagonists Neurokinin A Neurokinin A NK2R NK2 Receptor Neurokinin A->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction Leads to GR159897 This compound GR159897->NK2R Blocks Ibodutant Ibodutant Ibodutant->NK2R Blocks

Caption: Tachykinin NK2 Receptor Signaling Pathway and Antagonist Action.

Experimental Workflow: Smooth Muscle Contraction Assay

Smooth_Muscle_Contraction_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Tissue 1. Tissue Preparation (e.g., Guinea Pig Trachea) Mounting 2. Mount in Organ Bath Tissue->Mounting Equilibration 3. Equilibrate under Tension Mounting->Equilibration Agonist_CRC1 4. Generate Agonist Concentration-Response Curve Equilibration->Agonist_CRC1 Antagonist_Inc 5. Incubate with Antagonist (this compound or Ibodutant) Agonist_CRC1->Antagonist_Inc Agonist_CRC2 6. Generate Second Agonist Concentration-Response Curve Antagonist_Inc->Agonist_CRC2 Shift 7. Measure Rightward Shift of CRC Agonist_CRC2->Shift Schild 8. Schild Plot Analysis Shift->Schild pA2_pKB 9. Determine pA2/pKB Value Schild->pA2_pKB

Caption: Workflow for Smooth Muscle Contraction Assay.

Conclusion

Both this compound and ibodutant are highly potent and selective NK2 receptor antagonists. The available data from separate studies suggest that both compounds exhibit high binding affinity in the nanomolar range and are effective in blocking NK2 receptor-mediated responses in vitro and in vivo. Ibodutant has progressed to clinical trials for IBS-D, showing some efficacy, particularly in female patients.[11] this compound has been characterized as a potent tool for preclinical research with demonstrated in vivo activity in models of bronchoconstriction and stress.[4][12]

The choice between these two compounds for research or development purposes will depend on the specific application, the desired pharmacological profile, and the target species or therapeutic area. This guide provides a foundational comparison to aid in this decision-making process. Further head-to-head comparative studies would be beneficial for a more definitive assessment of their relative efficacy.

References

A Comparative Guide to GR 159897 and Other NK2 Receptor Antagonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GR 159897 with other widely used tool compounds for studying the neurokinin-2 (NK2) receptor. The NK2 receptor, a G-protein coupled receptor (GPCR) activated by the tachykinin neuropeptide neurokinin A (NKA), is a key target in various physiological processes, including smooth muscle contraction, inflammation, and nociception. Its role in pathologies such as asthma and irritable bowel syndrome (IBS) has made it a significant area of interest for drug development. This document offers an objective analysis of this compound, saredutant (B1681467) (SR 48968), and nepadutant (B65270) (MEN 11420), presenting key experimental data, detailed protocols, and visual aids to assist researchers in selecting the most appropriate compound for their studies.

Performance Comparison of NK2 Receptor Antagonists

The selection of a suitable antagonist is critical for the accurate interpretation of experimental results. The following tables summarize the quantitative data for this compound and its alternatives, focusing on their binding affinity, functional potency, and selectivity.

CompoundReceptor TargetSpeciesAssay TypepKi / KiReference
This compound hNK2HumanRadioligand Binding ([³H]GR100679)9.5 (pKi)[1]
NK2RatRadioligand Binding ([³H]GR100679)10.0 (pKi)[1]
hNK1HumanRadioligand Binding5.3 (pKi)[1]
NK3Guinea PigRadioligand Binding< 5 (pKi)[1]
Saredutant (SR 48968) hNK2HumanRadioligand Binding9.2 (pKi)
Nepadutant (MEN 11420) hNK2HumanRadioligand Binding ([¹²⁵I]-NKA)2.5 ± 0.7 nM (Ki)[2]
hNK2HumanRadioligand Binding ([³H]-SR 48968)2.6 ± 0.4 nM (Ki)[2]

Table 1: Comparative Binding Affinities of NK2 Receptor Antagonists. This table highlights the high affinity and selectivity of this compound for the NK2 receptor across different species.

CompoundSpecies/TissueAssay TypepA2 / IC50Reference
This compound Guinea Pig TracheaContraction Assay8.7 (pA2)[1]
Saredutant (SR 48968) Asthmatic PatientsNKA-induced Bronchoconstriction-[3]
Nepadutant (MEN 11420) Rabbit Pulmonary ArteryContraction Assay8.6 ± 0.07 (pKB)[2]
Rat Urinary BladderContraction Assay9.0 ± 0.04 (pKB)[2]

Table 2: Functional Potency of NK2 Receptor Antagonists. This table showcases the functional antagonist activity of the compounds in various tissue preparations. The pA2 and pKB values indicate potent antagonism of NK2 receptor-mediated responses.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental designs, the following diagrams illustrate the NK2 receptor signaling pathway and a typical workflow for evaluating antagonist potency.

NK2_Signaling_Pathway NK2 Receptor Signaling Pathway NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds Gq11 Gαq/11 NK2R->Gq11 Activates Gs Gαs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response

Figure 1: NK2 Receptor Signaling Pathway. This diagram illustrates the primary signaling cascades initiated upon the binding of Neurokinin A to the NK2 receptor, leading to downstream cellular responses.

Experimental_Workflow Workflow for Antagonist Potency Determination cluster_0 In Vitro Assays cluster_1 In Vivo Models Cell_Culture Cell Culture (e.g., CHO-hNK2R) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Functional_Assay Functional Assay (e.g., Ca²⁺ Mobilization) Cell_Culture->Functional_Assay Binding_Assay Radioligand Binding Assay (Competition) Membrane_Prep->Binding_Assay Data_Analysis_InVitro Data Analysis (Ki, IC50, pA2) Binding_Assay->Data_Analysis_InVitro Functional_Assay->Data_Analysis_InVitro Animal_Model Animal Model Selection (e.g., Guinea Pig Asthma Model, Rat IBS Model) Compound_Admin Compound Administration (e.g., i.v., oral) Animal_Model->Compound_Admin Challenge Agonist Challenge (e.g., NKA inhalation) Compound_Admin->Challenge Measurement Measurement of Physiological Response (e.g., Bronchoconstriction, Gut Motility) Challenge->Measurement Data_Analysis_InVivo Data Analysis (Dose-Response) Measurement->Data_Analysis_InVivo

Figure 2: Experimental Workflow. This flowchart outlines the key steps involved in characterizing NK2 receptor antagonists, from initial in vitro binding and functional assays to in vivo validation in disease models.

Detailed Experimental Protocols

To ensure reproducibility and aid in experimental design, detailed methodologies for key assays are provided below.

Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of a test compound for the NK2 receptor.

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor (CHO-hNK2R).

  • Radioligand: [³H]GR100679 or [¹²⁵I]-Neurokinin A.

  • Non-specific Binding Control: A high concentration of an unlabeled NK2 receptor antagonist (e.g., 1 µM saredutant).

  • Test Compound: this compound or other antagonists at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 µL per well:

    • 150 µL of CHO-hNK2R cell membrane suspension (typically 10-20 µg of protein).

    • 50 µL of test compound at various concentrations or buffer (for total binding) or non-specific binding control.

    • 50 µL of radioligand at a concentration close to its Kd.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the incubation mixture through the pre-soaked filter plate using a vacuum manifold.

  • Washing: Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Drying: Dry the filter plate at 50°C for 30 minutes.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

Objective: To measure the functional antagonist activity of a test compound by assessing its ability to inhibit agonist-induced intracellular calcium release.

Materials:

  • Cells: CHO-hNK2R cells.

  • Calcium Indicator Dye: Indo-1 AM or Fluo-4 AM.

  • Agonist: Neurokinin A (NKA).

  • Test Compound: this compound or other antagonists.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Flow Cytometer with UV laser for Indo-1 or blue laser for Fluo-4.

Procedure:

  • Cell Preparation: Harvest CHO-hNK2R cells and resuspend them in assay buffer.

  • Dye Loading: Incubate the cells with Indo-1 AM (e.g., 3-5 µM) for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with assay buffer to remove excess dye.

  • Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with various concentrations of the test compound or vehicle for 10-15 minutes at room temperature.

  • Baseline Measurement: Acquire a baseline fluorescence signal for 30-60 seconds using the flow cytometer.

  • Agonist Stimulation: Add NKA at a concentration that elicits a submaximal response (e.g., EC80) and continue to record the fluorescence for several minutes.

  • Data Analysis: The change in intracellular calcium is measured as a ratio of the fluorescence intensities at two different emission wavelengths (for Indo-1) or an increase in fluorescence intensity (for Fluo-4). Determine the inhibitory effect of the antagonist on the NKA-induced calcium response and calculate the IC50 value.

Conclusion

This compound stands out as a highly potent and selective non-peptide antagonist of the NK2 receptor, making it an invaluable tool for both in vitro and in vivo research. Its favorable selectivity profile against NK1 and NK3 receptors ensures specific targeting of the NK2 receptor, leading to more reliable and interpretable data. When compared to other antagonists like saredutant and nepadutant, this compound demonstrates comparable or superior potency in various assays. The choice of antagonist will ultimately depend on the specific experimental context, including the species being studied and the desired pharmacokinetic properties. This guide provides the necessary data and protocols to enable an informed decision for advancing research into the physiological and pathological roles of the NK2 receptor.

References

Safety Operating Guide

Safe Handling and Disposal of GR 159897: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of GR 159897, a potent and selective non-peptide neurokinin NK2 receptor antagonist intended for laboratory research use only.[1] Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Weight414.54 g/mol [2]
FormulaC₂₃H₂₇FN₂O₂S[2]
Purity≥97% (HPLC)[2]
CAS Number158848-32-9[2]
SolubilitySoluble to 50 mM in DMSO and to 10 mM in ethanol[2]
StorageDesiccate at -20°C[1][2]
Stability≥ 4 years at -20°C[1]

Proper Disposal Procedures

The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[3] Therefore, it is imperative to handle this compound with caution and to follow stringent disposal protocols.

Waste Treatment Methods:

  • Product: Unused or waste this compound should be transferred to a suitable, sealed, and properly labeled container.[3] Arrangements should then be made for collection by a specialized and licensed hazardous waste disposal company.[3] Disposal must be in accordance with all applicable national, state, and local regulations.

  • Contaminated Packaging: Any packaging that has come into direct contact with this compound should be treated as hazardous waste. Dispose of contaminated packaging in a regulated landfill site or by another approved method for hazardous or toxic wastes, following national and local legislation.[3]

General Laboratory Waste Disposal Guidelines:

  • Container Labeling: All waste containers must be clearly marked with the words "Hazardous Waste" and identify the contents by name (not chemical formula or abbreviation).[4]

  • Container Management: Waste containers should be kept tightly closed except when adding waste.[4][5] It is crucial to use containers that are compatible with the chemical waste being stored.

  • Segregation of Waste: To prevent hazardous reactions, different or incompatible chemical wastes should be collected in separate containers.[5] For instance, organic and inorganic wastes should be segregated.[4]

  • Prohibited Disposal Methods: Evaporation of chemicals as a means of disposal is not permitted.[4] Furthermore, only small quantities of non-flammable, low-hazard, biodegradable, and water-soluble materials may be disposed of down the sanitary sewer, and this should be done with copious amounts of water.[4] Given the unknown toxicological profile of this compound, sink disposal is not recommended.

Experimental Applications and Methodologies

This compound has been utilized in several research applications to investigate the role of the NK2 receptor.

Key Experiments Cited:

  • Antagonism of Bronchoconstriction: In anesthetized guinea pigs, intravenous administration of this compound (0.12 mg/kg) was shown to potently antagonize bronchoconstriction induced by an NK2 receptor agonist, demonstrating a long duration of action (3 hours).[6]

  • Anxiolytic-like Activity: In primate models of anxiety, this compound (0.2-50 µg/kg) increased the time marmosets spent in the front of their cage during a human observer confrontation, which is an indicator of anxiolytic-like effects.[1]

  • Inhibition of Cell Proliferation: In vitro studies using various cell lines showed that this compound (10-30 μM) inhibited cell proliferation in a dose-dependent manner over 72 hours.[7]

Detailed experimental protocols for these studies are not fully available in the provided search results. For complete methodologies, it is recommended to consult the original research publications:

  • Beresford, I.J., et al. (1995). GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors. European Journal of Pharmacology, 272(2-3), 241-248.[6]

  • Walsh, D.M., et al. (1995). The anxiolytic-like activity of GR159897, a non-peptide NK2 receptor antagonist, in rodent and primate models of anxiety. Psychopharmacology, 121(2), 186-191.[1]

Visualized Workflows and Pathways

To further clarify the procedures and mechanisms related to this compound, the following diagrams are provided.

cluster_workflow Chemical Disposal Workflow A Identify Waste (Unused this compound or Contaminated Materials) B Segregate into a Compatible, Labeled 'Hazardous Waste' Container A->B C Keep Container Securely Closed B->C D Store in a Designated Waste Accumulation Area C->D E Arrange for Collection by a Licensed Disposal Company D->E F Document Waste Transfer for Regulatory Compliance E->F

Caption: A step-by-step workflow for the proper disposal of this compound.

cluster_pathway Generalized NK2 Receptor Antagonism Ligand Tachykinin (Natural Ligand) Receptor NK2 Receptor Ligand->Receptor Binds & Activates Cellular_Response Downstream Cellular Response (e.g., Contraction) Receptor->Cellular_Response Initiates Signal block X Receptor->block Antagonist This compound Antagonist->Receptor Binds & Blocks block->Cellular_Response

Caption: Mechanism of this compound as an antagonist at the NK2 receptor.

References

Comprehensive Safety and Handling Guide for GR 159897

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Essential Resource for the Safe and Effective Use of the selective NK2 Receptor Antagonist, GR 159897.

This document provides critical safety protocols, logistical information, and detailed experimental guidelines for the handling and application of this compound. Our commitment is to furnish the scientific community with comprehensive resources that extend beyond the product itself, fostering a culture of safety and innovation in laboratory research.

Immediate Safety and Logistics Overview

This compound is a potent and selective non-peptide antagonist of the neurokinin-2 (NK2) receptor. As with any biologically active compound, proper handling and disposal are paramount to ensure personnel safety and experimental integrity. The following tables summarize the essential safety and logistical information.

Personal Protective Equipment (PPE)
EquipmentSpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be required for handling large quantities or if dust is generated.Minimizes inhalation of the compound.
Storage and Disposal Plan
ConditionSpecificationRationale
Storage Temperature -20°CEnsures chemical stability and prevents degradation.[1]
Storage Atmosphere Desiccate (store in a dry environment)Protects the compound from moisture.[1]
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.Prevents environmental contamination and ensures regulatory compliance.

Physicochemical and Pharmacological Data

The following tables provide key quantitative data for this compound, facilitating experimental design and execution.

Chemical Properties
PropertyValue
Molecular Weight 414.54 g/mol [1]
Molecular Formula C₂₃H₂₇FN₂O₂S[1]
CAS Number 158848-32-9[1]
Purity ≥97%
Solubility Soluble to 50 mM in DMSO and to 10 mM in ethanol.[1]
Pharmacological Data: In Vitro Activity
ParameterSpecies/Cell LineValue
pKi Human NK2 receptor (CHO cells)9.5[2]
pA2 Guinea pig trachea8.7[2]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established research and are intended to serve as a guide for laboratory professionals.

In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human NK2 receptor using membranes from CHO cells transfected with the receptor.

Materials:

  • Membranes from CHO cells expressing the human NK2 receptor

  • [³H]GR100679 (Radioligand)

  • This compound (or other test compounds)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 3 mM MnCl₂, 0.02% BSA

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or 1 µM of a non-radiolabeled NK2 antagonist (for non-specific binding)

    • 25 µL of the diluted this compound or vehicle

    • 50 µL of [³H]GR100679 (at a concentration close to its Kd)

    • 150 µL of the CHO cell membrane preparation

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Bronchoconstriction Assay in Guinea Pigs

This protocol outlines a method to evaluate the in vivo efficacy of this compound in antagonizing NK2 receptor-mediated bronchoconstriction in anesthetized guinea pigs.

Materials:

  • Male Dunkin-Hartley guinea pigs (350-450 g)

  • Anesthetic (e.g., pentobarbitone)

  • This compound

  • NK2 receptor agonist (e.g., GR64349)

  • Saline solution (vehicle)

  • Tracheal cannula

  • Ventilator

  • Pressure transducer to measure pulmonary inflation pressure

Procedure:

  • Anesthetize the guinea pig and insert a tracheal cannula.

  • Artificially ventilate the animal.

  • Monitor and record the pulmonary inflation pressure as an index of bronchoconstriction.

  • Administer this compound (e.g., 0.12 mg/kg) or vehicle intravenously.[2]

  • After a predetermined time (e.g., 5 minutes), administer the NK2 receptor agonist intravenously to induce bronchoconstriction.

  • Record the peak increase in pulmonary inflation pressure.

  • Compare the bronchoconstrictor response in the presence and absence of this compound to determine its antagonistic effect.

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at the neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR). The endogenous ligand for the NK2 receptor is Neurokinin A (NKA). Upon binding of NKA, the NK2 receptor undergoes a conformational change, leading to the activation of intracellular G-proteins, primarily Gq/11. This initiates a signaling cascade that results in various physiological responses. This compound prevents this cascade by blocking the binding of NKA to the receptor.

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) (Agonist) NK2R NK2 Receptor (GPCR) NKA->NK2R Binds & Activates GR159897 This compound (Antagonist) GR159897->NK2R Blocks Binding Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: NK2 Receptor Signaling and Inhibition by this compound.

Experimental Workflow for Antagonist Characterization

The following diagram illustrates a typical workflow for characterizing the antagonist properties of a compound like this compound.

Antagonist_Workflow Start Start: Compound Synthesis & Purification In_Vitro In Vitro Screening Start->In_Vitro Binding_Assay Radioligand Binding Assay (Determine Ki) In_Vitro->Binding_Assay Functional_Assay Functional Assay (e.g., Ca²⁺ mobilization) In_Vitro->Functional_Assay In_Vivo In Vivo Testing Binding_Assay->In_Vivo Functional_Assay->In_Vivo Efficacy_Model Efficacy Model (e.g., Bronchoconstriction) In_Vivo->Efficacy_Model PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Lead_Optimization Lead Optimization/ Further Development Efficacy_Model->Lead_Optimization PK_PD->Lead_Optimization

Caption: Workflow for this compound Antagonist Characterization.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GR 159897
Reactant of Route 2
Reactant of Route 2
GR 159897

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.